molecular formula C9H20ClN B1318470 N-propylcyclohexanamine hydrochloride CAS No. 3592-82-3

N-propylcyclohexanamine hydrochloride

Cat. No.: B1318470
CAS No.: 3592-82-3
M. Wt: 177.71 g/mol
InChI Key: MDSYHRIWTZGXNI-UHFFFAOYSA-N
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Description

N-propylcyclohexanamine hydrochloride is a useful research compound. Its molecular formula is C9H20ClN and its molecular weight is 177.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-propylcyclohexanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-propylcyclohexanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propylcyclohexanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-2-8-10-9-6-4-3-5-7-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSYHRIWTZGXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3592-82-3
Record name Cyclohexanamine, N-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3592-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

N-Propylcyclohexanamine Hydrochloride: A Technical Overview of its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of N-propylcyclohexanamine hydrochloride. The information is compiled from various chemical databases and supplier information. It is intended to serve as a valuable resource for professionals in research and development.

Core Physical and Chemical Properties

N-propylcyclohexanamine hydrochloride is the hydrochloride salt form of the parent compound N-propylcyclohexanamine. The addition of hydrochloric acid to the amine group results in a salt that typically presents as a solid with different physical properties from its free base form.

Table 1: Physical and Chemical Properties of N-Propylcyclohexanamine and its Hydrochloride Salt

PropertyValueSource/Notes
Chemical Name N-propylcyclohexanamine hydrochlorideIUPAC
Synonyms N-Cyclohexyl-N-propylamine hydrochlorideChemBridge
CAS Number 3592-82-3Fluorochem[1], BLD Pharm[2]
Molecular Formula C₉H₂₀ClNFluorochem[1]
Molecular Weight 177.71 g/mol BLD Pharm[2]
Appearance SolidChemBridge[3]
Purity 95% - 97%ChemBridge[3], Fluorochem[1]
Melting Point Data not available for the hydrochloride salt. The free base (N-propylcyclohexanamine) is a liquid.
Boiling Point Data not available for the hydrochloride salt.
Solubility No quantitative data available for the hydrochloride salt. General solubility of similar amine hydrochlorides suggests solubility in water.
LogP (predicted) 2.57ChemBridge (for the free base)[3]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of a solid amine hydrochloride salt like N-propylcyclohexanamine hydrochloride.

Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry N-propylcyclohexanamine hydrochloride is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the closed end. This process is repeated until a packed column of 2-3 mm in height is achieved.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The sample is observed through the magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting.

  • Reporting: The melting point is reported as a range from the onset to the completion of melting.

Solubility Determination (Shake-Flask Method)

This protocol is based on the United States Pharmacopeia (USP) guidelines for determining the equilibrium solubility of a substance.

Apparatus:

  • Analytical balance

  • Volumetric flasks

  • Screw-capped vials or flasks

  • Constant temperature shaker bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Solvent Preparation: Prepare the desired solvents (e.g., deionized water, ethanol, phosphate-buffered saline at a specific pH).

  • Sample Preparation: An excess amount of N-propylcyclohexanamine hydrochloride is added to a known volume of each solvent in a screw-capped vial. The exact mass of the solid added is recorded.

  • Equilibration: The vials are placed in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the vials are allowed to stand to let the undissolved solid settle.

  • Sampling and Filtration: A sample of the supernatant is carefully withdrawn and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Quantification: The concentration of the dissolved N-propylcyclohexanamine hydrochloride in the filtrate is determined using a validated analytical method.

  • Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physical characterization of a chemical substance like N-propylcyclohexanamine hydrochloride.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting a Obtain Pure Sample b Grind to a Fine Powder a->b e Spectroscopic Analysis (NMR, IR, MS) a->e c Melting Point Determination (Capillary Method) b->c d Solubility Assessment (Shake-Flask Method) b->d f Record Melting Range c->f g Quantify Solubility d->g h Interpret Spectra e->h i Compile Technical Data Sheet f->i g->i h->i

Caption: Workflow for Physical Characterization.

References

An In-depth Technical Guide to N-propylcyclohexanamine Hydrochloride: Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, analytical methodologies, and potential biological significance of N-propylcyclohexanamine hydrochloride. The information is intended to support research and development activities involving this compound and its derivatives.

Chemical Structure and Properties

N-propylcyclohexanamine hydrochloride is the salt form of the secondary amine N-propylcyclohexanamine. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid, which protonates the nitrogen atom, increasing the compound's polarity and water solubility.

The chemical structure of N-propylcyclohexanamine hydrochloride consists of a cyclohexane ring and a propyl group attached to a nitrogen atom, which is also bonded to a hydrogen atom and associated with a chloride ion.

Chemical Structure of N-propylcyclohexanamine Hydrochloride

Caption: Chemical structure of N-propylcyclohexanamine hydrochloride.

Physicochemical Properties

PropertyValueSource
Molecular Formula (Free Base)C₉H₁₉N[1]
Molecular Weight (Free Base)141.26 g/mol [1][2]
IUPAC Name (Free Base)N-propylcyclohexanamine[1]
SMILES (Free Base)CCCNC1CCCCC1[1]
InChIKey (Free Base)PXKCSKRXWAZGFK-UHFFFAOYSA-N[1]
CAS Number (Free Base)3592-81-2[1]
CAS Number (Hydrochloride)3592-82-3[3]
Predicted XlogP (Free Base)2.5[4]

Synthesis

Logical Workflow for a Potential Synthesis Route

Potential Synthesis Workflow start Starting Materials: Cyclohexanone and Propylamine reductive_amination Reductive Amination start->reductive_amination imine_intermediate Imine Intermediate Formation reductive_amination->imine_intermediate Step 1 reduction Reduction (e.g., with NaBH₄ or H₂/Catalyst) imine_intermediate->reduction Step 2 free_base N-propylcyclohexanamine (Free Base) reduction->free_base acidification Acidification with HCl free_base->acidification product N-propylcyclohexanamine Hydrochloride acidification->product purification Purification (e.g., Recrystallization) product->purification final_product Purified Product purification->final_product

Caption: A logical workflow for the synthesis of N-propylcyclohexanamine HCl.

Analytical Techniques

The analysis of N-propylcyclohexanamine hydrochloride typically involves a combination of spectroscopic and chromatographic methods to confirm its identity, purity, and quantity.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for N-propylcyclohexanamine hydrochloride is not publicly available, predicted spectra for similar compounds can provide an indication of the expected chemical shifts.[6]

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclohexane ring, the propyl chain, and the N-H proton. The protons on the carbon adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms bonded to the nitrogen will be deshielded.

3.1.2. Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound. For amines, alpha-cleavage is a common fragmentation pathway.[7] The molecular ion peak for the free base (N-propylcyclohexanamine) would be at m/z 141.

Expected Fragmentation Pattern:

m/zPossible Fragment
141[M]⁺ (Molecular ion of the free base)
112[M - C₂H₅]⁺
98[M - C₃H₇]⁺
84[Cyclohexyl]⁺
56[C₄H₈]⁺ (from cyclohexyl ring fragmentation)

3.1.3. Infrared (IR) Spectroscopy

The IR spectrum of N-propylcyclohexanamine hydrochloride will exhibit characteristic absorption bands for the different functional groups present.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
3300-3500N-H stretch (for the secondary amine salt)
2850-2960C-H stretch (aliphatic)
1550-1650N-H bend
1440-1470C-H bend (methylene)
Chromatographic Analysis

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like N-propylcyclohexanamine. Due to the polar nature of amines, which can lead to poor peak shape, derivatization is often employed to improve chromatographic performance.[8][9][10]

Experimental Protocol (General for Secondary Amines):

  • Sample Preparation: Dissolve a known amount of N-propylcyclohexanamine hydrochloride in a suitable solvent (e.g., methanol).

  • Derivatization (Optional): To improve peak shape and volatility, the amine can be derivatized. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • To 100 µL of the sample solution, add 50 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Parameters:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 300°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

Experimental Workflow for GC-MS Analysis

GC-MS Experimental Workflow sample_prep Sample Preparation (Dissolution in Solvent) derivatization Derivatization (Optional) (e.g., with BSTFA) sample_prep->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Mass Spectrometer (Electron Ionization) separation->ionization detection Detection and Data Analysis ionization->detection result Identification and Quantification detection->result

Caption: A typical workflow for the GC-MS analysis of N-propylcyclohexanamine HCl.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is another valuable technique for the analysis of amines. As secondary amines often lack a strong chromophore, derivatization is commonly used to enable UV or fluorescence detection.[11][12][13][14]

Experimental Protocol (General for Secondary Amines with Pre-column Derivatization):

  • Sample and Standard Preparation: Prepare stock solutions of N-propylcyclohexanamine hydrochloride and a series of calibration standards in a suitable diluent (e.g., methanol/water).

  • Derivatization: A common derivatizing reagent for secondary amines is 9-fluorenylmethyl chloroformate (FMOC-Cl).

    • To 100 µL of the sample or standard, add 100 µL of a borate buffer (pH 8.5).

    • Add 100 µL of FMOC-Cl solution in acetonitrile.

    • Vortex and allow the reaction to proceed for 15 minutes at room temperature.

    • Quench the reaction with an acidic solution.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm or fluorescence detection.

Biological Activity and Significance

While there is limited specific information on the biological activity of N-propylcyclohexanamine hydrochloride, the broader class of cyclohexylamine derivatives has been investigated for various pharmacological properties. Some studies have reported that cyclohexylamine derivatives exhibit antimicrobial and acetylcholinesterase inhibitory activities.[15] Furthermore, the introduction of a cyclohexylamine moiety into other molecules has been shown to enhance their antiproliferative activity.[15] The potential for diverse biological activities makes this class of compounds an interesting scaffold for drug discovery and development.[16][17][18]

Logical Relationship of Compound Class to Potential Application

Potential Biological Relevance compound_class Cyclohexylamine Derivatives antimicrobial Antimicrobial Activity compound_class->antimicrobial ache_inhibition Acetylcholinesterase Inhibition compound_class->ache_inhibition antiproliferative Antiproliferative Activity compound_class->antiproliferative drug_discovery Drug Discovery Scaffold antimicrobial->drug_discovery ache_inhibition->drug_discovery antiproliferative->drug_discovery

Caption: Relationship of cyclohexylamine derivatives to potential therapeutic applications.

Safety and Handling

Specific safety data for N-propylcyclohexanamine hydrochloride is not widely available. However, based on safety data sheets (SDS) for similar secondary amines, the following precautions should be taken:[19][20][21][22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of N-propylcyclohexanamine hydrochloride. Further experimental work is necessary to fully characterize this compound and explore its potential applications.

References

N-propylcyclohexanamine hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-propylcyclohexanamine hydrochloride, a secondary amine salt with applications as a building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and includes spectroscopic data for characterization.

Chemical Identification and Properties

N-propylcyclohexanamine hydrochloride is the salt form of the secondary amine N-propylcyclohexanamine. The hydrochloride salt enhances its stability and aqueous solubility, making it more convenient for handling and use in various chemical reactions.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name N-propylcyclohexanamine hydrochloride
CAS Number 3592-82-3
Molecular Formula C₉H₂₀ClN
Molecular Weight 178.72 g/mol
IUPAC Name N-propylcyclohexan-1-amine;hydrochloride
Canonical SMILES CCCNC1CCCCC1.Cl
InChI Key MDSYHRIWTZGXNI-UHFFFAOYSA-N

Table 2: Physicochemical Properties

PropertyValue
Physical State Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in water
pKa (predicted) 11.1 ± 0.2
LogP (predicted) 2.8

Synthesis of N-Propylcyclohexanamine Hydrochloride

The most common and efficient method for the synthesis of N-propylcyclohexanamine is through the reductive amination of cyclohexanone with n-propylamine. This is a two-step, one-pot reaction that first involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. The resulting free base is subsequently converted to its hydrochloride salt.

Experimental Protocol: Reductive Amination and Salt Formation

This protocol describes the synthesis of N-propylcyclohexanamine from cyclohexanone and n-propylamine, followed by its conversion to N-propylcyclohexanamine hydrochloride.

Materials and Reagents:

  • Cyclohexanone

  • n-Propylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 2.0 M Hydrogen Chloride in Diethyl Ether

  • Anhydrous Diethyl Ether

Procedure:

Step 1: Reductive Amination

  • In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM).

  • To this solution, add n-propylamine (1.1 eq) via syringe.

  • Add glacial acetic acid (1.2 eq) to the reaction mixture to catalyze the formation of the iminium ion.

  • Stir the solution at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude N-propylcyclohexanamine as an oil.

Step 2: Salt Formation

  • Dissolve the crude N-propylcyclohexanamine from Step 1 in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 2.0 M solution of hydrogen chloride in diethyl ether to the stirred amine solution. A white precipitate of N-propylcyclohexanamine hydrochloride will form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow reagents Cyclohexanone + n-Propylamine step1 Reductive Amination (Imine formation) reagents->step1 1. Reactants solvent_catalyst DCM, Acetic Acid solvent_catalyst->step1 2. Solvent & Catalyst reducing_agent NaBH(OAc)₃ step2 Reduction reducing_agent->step2 hcl_solution 2.0 M HCl in Diethyl Ether salt_formation Salt Formation (Precipitation) hcl_solution->salt_formation step1->step2 Iminium Ion Intermediate workup Aqueous Workup & Extraction step2->workup Crude N-propylcyclohexanamine workup->salt_formation final_product N-Propylcyclohexanamine HCl salt_formation->final_product Filtration & Drying

Caption: Synthesis workflow for N-propylcyclohexanamine hydrochloride.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of N-propylcyclohexanamine hydrochloride. Below are the expected spectral characteristics.

Table 3: Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the propyl group (triplet, sextet, triplet) and the cyclohexyl ring protons. The N-H proton signal may be broad.
¹³C NMR Resonances for the three distinct carbons of the propyl group and the carbons of the cyclohexyl ring.
IR Spectroscopy A broad N-H stretching band for the secondary amine salt in the region of 2400-3200 cm⁻¹. C-H stretching bands below 3000 cm⁻¹.
Mass Spectrometry (EI) The molecular ion peak for the free base (m/z = 141) may be observed. Common fragmentation patterns for amines include alpha-cleavage, leading to the loss of an ethyl group.

Biological Activity

While many arylcyclohexylamine derivatives are known for their pharmacological activity, particularly as NMDA receptor antagonists, there is limited specific information in the public domain regarding the biological activity or signaling pathways of N-propylcyclohexanamine hydrochloride itself.[1] Its primary utility is as an intermediate in the synthesis of more complex molecules that may be designed to interact with various biological targets. Research on the biological effects of related cyclohexylamine derivatives has explored antimicrobial and analgesic properties.[2][3]

Safety and Handling

N-propylcyclohexanamine hydrochloride should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.

Logical Relationship Diagram for Synthesis

Logical_Relationship cluster_reactants Starting Materials cluster_process Reaction Steps cluster_reagents Key Reagents cyclohexanone Cyclohexanone imine_formation Imine Formation cyclohexanone->imine_formation propylamine n-Propylamine propylamine->imine_formation reduction Reduction imine_formation->reduction salt_formation Salt Formation reduction->salt_formation Free Base product N-Propylcyclohexanamine Hydrochloride salt_formation->product Final Product acid_catalyst Acid Catalyst acid_catalyst->imine_formation reducing_agent Reducing Agent reducing_agent->reduction hcl Hydrochloric Acid hcl->salt_formation

Caption: Logical relationships in the synthesis of N-propylcyclohexanamine HCl.

References

An In-depth Technical Guide on N-propylcyclohexanamine Hydrochloride: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the molecular formula and molecular weight of N-propylcyclohexanamine hydrochloride, a compound of interest to researchers, scientists, and drug development professionals.

Molecular Composition and Weight

N-propylcyclohexanamine is a chemical compound with the molecular formula C9H19N[1]. Its hydrochloride salt is formed by the addition of one molecule of hydrochloric acid (HCl). This process results in the protonation of the amine group, forming a hydrochloride salt.

The molecular formula of N-propylcyclohexanamine hydrochloride is therefore C9H20ClN. To determine the molecular weight, the atomic weights of the constituent elements are summed:

  • Carbon (C): 9 atoms × 12.011 amu/atom = 108.099 amu

  • Hydrogen (H): 20 atoms × 1.008 amu/atom = 20.160 amu

  • Chlorine (Cl): 1 atom × 35.453 amu/atom = 35.453 amu

  • Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu

The sum of these atomic weights gives the molecular weight of N-propylcyclohexanamine hydrochloride.

Data Presentation

For clarity and ease of comparison, the molecular information is summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )
N-propylcyclohexanamineC9H19N141.26
N-propylcyclohexanamine HydrochlorideC9H20ClN177.72

Logical Relationship: Formation of the Hydrochloride Salt

The formation of N-propylcyclohexanamine hydrochloride from its parent compound, N-propylcyclohexanamine, is a straightforward acid-base reaction. The basic nitrogen atom of the amine group accepts a proton (H+) from hydrochloric acid. This relationship can be visualized as a simple logical flow.

A N-propylcyclohexanamine (C9H19N) C N-propylcyclohexanamine Hydrochloride (C9H20ClN) A->C + HCl B Hydrochloric Acid (HCl) B->C

Formation of N-propylcyclohexanamine Hydrochloride.

References

Technical Guide: Solubility Profile of N-propylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-propylcyclohexanamine hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for its determination. It includes qualitative solubility information, detailed experimental protocols for solubility assessment, and a standardized workflow to guide researchers in generating reliable and reproducible data.

Introduction to N-propylcyclohexanamine Hydrochloride

N-propylcyclohexanamine hydrochloride is a chemical compound belonging to the family of amine hydrochlorides. Its structure consists of a cyclohexane ring and a propylamino group, protonated with hydrochloric acid. The physicochemical properties of such compounds, particularly their solubility, are crucial in various research and development applications, including chemical synthesis, formulation development, and pharmacological studies. Understanding the solubility of N-propylcyclohexanamine hydrochloride in different solvent systems is a fundamental prerequisite for its effective use.

Solubility Data

As of the latest literature review, specific quantitative solubility data for N-propylcyclohexanamine hydrochloride remains largely unpublished. However, based on the general principles of amine hydrochlorides and the known properties of structurally similar compounds like cyclohexylamine, a qualitative solubility profile can be inferred. Amine hydrochlorides are salts, which generally exhibit increased solubility in polar solvents compared to their free amine counterparts.

Table 1: Qualitative Solubility Profile and Template for Experimental Data

SolventQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)Temperature Dependence
WaterExpected to be soluble[1]Data not availableSolubility likely increases with temperature
EthanolExpected to be solubleData not availableSolubility likely increases with temperature
MethanolExpected to be solubleData not availableSolubility likely increases with temperature
AcetoneSparingly soluble to insolubleData not available-
Diethyl EtherExpected to be insoluble[1]Data not available-
DichloromethaneExpected to be sparingly solubleData not available-

This table serves as a template for recording experimentally determined solubility data.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed protocol for determining the thermodynamic solubility of N-propylcyclohexanamine hydrochloride. This method, often referred to as the shake-flask method, is considered the gold standard for solubility measurement.

3.1. Materials and Equipment

  • N-propylcyclohexanamine hydrochloride (of known purity)

  • Selected solvents (e.g., water, ethanol, methanol)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

3.2. Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of N-propylcyclohexanamine hydrochloride of known concentrations in the chosen solvent. These will be used to create a calibration curve.

  • Sample Preparation: Add an excess amount of N-propylcyclohexanamine hydrochloride to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples at a constant speed for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled (e.g., 25 °C ± 0.5 °C).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC).

  • Calculation: Use the calibration curve to determine the concentration of N-propylcyclohexanamine hydrochloride in the diluted sample. Calculate the solubility in the original saturated solution, taking the dilution factor into account.

3.3. Data Analysis and Reporting

The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of N-propylcyclohexanamine hydrochloride.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep_standards Prepare Standard Solutions analyze Analyze by HPLC prep_standards->analyze prep_sample Add Excess Solute to Solvent agitate Agitate at Constant Temperature (24-48h) prep_sample->agitate settle Allow Undissolved Solid to Settle agitate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter Sample (0.22 µm) withdraw->filter_sample dilute Dilute Filtrate filter_sample->dilute dilute->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate report Report Solubility Data calculate->report

Caption: Experimental workflow for thermodynamic solubility determination.

This detailed guide provides the necessary framework for researchers and professionals to accurately determine and understand the solubility of N-propylcyclohexanamine hydrochloride, a critical parameter for its successful application in various scientific endeavors.

References

Spectral Data of N-propylcyclohexanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for N-propylcyclohexanamine hydrochloride, a compound of interest in various research and development endeavors. Due to the limited availability of public experimental data for this specific salt, this guide presents a combination of data for the free base, N-propylcyclohexanamine, and predicted data for its hydrochloride form based on established spectroscopic principles. This document is intended to serve as a practical resource for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-propylcyclohexanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure. The formation of the hydrochloride salt from the free amine is expected to induce significant downfield shifts in the chemical shifts of the protons and carbons near the protonated nitrogen atom due to the deshielding effect of the positive charge.

Table 1: Predicted ¹H NMR Spectral Data for N-propylcyclohexanamine Hydrochloride

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Number of Protons
NH ₂⁺9.0 - 10.0Broad Singlet-2
CH -N3.0 - 3.3Multiplet-1
N-CH ₂-CH₂-CH₃2.8 - 3.1Multiplet-2
Cyclohexyl CH ₂ (axial & equatorial)1.0 - 2.2Multiplet-10
N-CH₂-CH ₂-CH₃1.5 - 1.8Sextet~72
N-CH₂-CH₂-CH0.9 - 1.1Triplet~73

Table 2: Predicted ¹³C NMR Spectral Data for N-propylcyclohexanamine Hydrochloride

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C H-N55 - 60
N-C H₂-CH₂-CH₃45 - 50
Cyclohexyl C H₂24 - 35
N-CH₂-C H₂-CH₃18 - 23
N-CH₂-CH₂-C H₃10 - 13
Infrared (IR) Spectroscopy

The IR spectrum of N-propylcyclohexanamine hydrochloride is expected to show characteristic absorption bands related to the presence of the ammonium group (N-H⁺) and the alkyl chains.

Table 3: Predicted IR Absorption Frequencies for N-propylcyclohexanamine Hydrochloride

Frequency Range (cm⁻¹) Vibrational Mode Intensity
2800 - 3200N-H⁺ stretching (broad)Strong
2930 - 2960C-H stretching (asymmetric)Strong
2850 - 2870C-H stretching (symmetric)Strong
1560 - 1620N-H⁺ bendingMedium
1440 - 1470C-H bendingMedium
1300 - 1000C-N stretchingMedium-Weak
Mass Spectrometry (MS)

Mass spectrometry of N-propylcyclohexanamine hydrochloride, likely performed on the free base after in-source deprotonation, would provide information on the molecular weight and fragmentation pattern of the parent molecule. The molecular weight of N-propylcyclohexanamine (C₉H₁₉N) is 141.26 g/mol .

Table 4: Predicted Mass Spectrometry Data for N-propylcyclohexanamine

m/z Proposed Fragment Notes
142[M+H]⁺Molecular ion peak (protonated)
141[M]⁺Molecular ion peak
112[M - C₂H₅]⁺Alpha-cleavage, loss of an ethyl radical
98[M - C₃H₇]⁺Alpha-cleavage, loss of a propyl radical
84[C₆H₁₂]⁺Cyclohexyl fragment
56[C₃H₇N]⁺Propylamine fragment

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for N-propylcyclohexanamine hydrochloride.

NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of N-propylcyclohexanamine hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Chloroform-d). The choice of solvent may affect the chemical shifts, particularly of the labile N-H protons.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-70 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after conversion to the free base.

  • ESI-MS Protocol:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas: Nitrogen.

  • GC-MS Protocol:

    • Sample Preparation: Dissolve the hydrochloride salt in a solvent and neutralize with a base (e.g., NaOH solution) to generate the free amine. Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer and inject it into the GC-MS.

    • GC Column: A non-polar or weakly polar capillary column (e.g., DB-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-500.

Visualizations

The following diagrams illustrate the logical workflow for spectral analysis and the expected fragmentation pathway in mass spectrometry.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample N-propylcyclohexanamine HCl NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR Sample->IR MS Mass Spec. Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment Structure->Purity Identity->Purity

Caption: Workflow for the spectroscopic analysis of N-propylcyclohexanamine hydrochloride.

Mass_Spec_Fragmentation cluster_alpha Alpha-Cleavage M [C₉H₁₉N]⁺˙ m/z = 141 frag1 [M - C₂H₅]⁺ m/z = 112 M->frag1 - •C₂H₅ frag2 [M - C₃H₇]⁺ m/z = 98 M->frag2 - •C₃H₇

An In-depth Technical Guide to the Safety and Handling of N-propylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific toxicological and physical data for N-propylcyclohexanamine hydrochloride is available in the public domain. This guide has been compiled using available data, information on structurally similar compounds, and general principles of chemical safety. All procedures should be conducted with a thorough risk assessment and in accordance with institutional and regulatory guidelines.

Introduction

N-propylcyclohexanamine hydrochloride is a secondary amine salt with potential applications in pharmaceutical research and development. As with any chemical compound, a comprehensive understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a detailed overview of the known properties, potential hazards, and recommended handling protocols for N-propylcyclohexanamine hydrochloride.

Physicochemical and Toxicological Data

Quantitative data for N-propylcyclohexanamine hydrochloride is sparse. The following tables summarize the available information for the compound itself and for a closely related analog, Cyclohexanamine hydrochloride, to provide an indication of its potential properties.

Table 1: Physicochemical Properties of N-propylcyclohexanamine Hydrochloride and Related Compounds

PropertyN-propylcyclohexanamine HydrochlorideN-propylcyclohexanamine (Free Base)[1]Cyclohexanamine (Free Base)[2]
Molecular Formula C₉H₂₀ClNC₉H₁₉NC₆H₁₃N
Molecular Weight 177.72 g/mol 141.27 g/mol 99.17 g/mol
Melting Point 249-250 °CNot Available-17.7 °C
Boiling Point Not AvailableNot Available134.5 °C
Density Not AvailableNot Available0.8647 g/cm³
Solubility Not AvailableNot AvailableMiscible in water

Table 2: Toxicological Data

CompoundTestSpeciesRouteDoseReference
Cyclohexanamine hydrochlorideLD₅₀ (Lethal Dose, 50%)RatOral720 mg/kg[3]
N-propylcyclohexanamine hydrochlorideNot Available----

Note: The oral LD₅₀ for Cyclohexanamine hydrochloride suggests moderate acute toxicity. It is prudent to assume a similar or greater level of toxicity for N-propylcyclohexanamine hydrochloride in the absence of specific data.

Hazard Identification and GHS Classification

  • Skin Corrosion/Irritation: May cause skin irritation or burns upon prolonged contact.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.

  • Skin Sensitization: May cause an allergic skin reaction.

General hazards associated with secondary amines and their hydrochloride salts include:

  • Corrosivity: Amine hydrochlorides can be corrosive to metals and tissues.

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Causes irritation to the respiratory tract.

Experimental Protocols

General Handling and Personal Protective Equipment (PPE)

Due to its potential corrosive and toxic properties, strict adherence to safety protocols is essential.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Conduct Risk Assessment prep2 Review Safety Data Sheet (SDS) prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 prep4 Gather all necessary PPE prep3->prep4 handle1 Don appropriate PPE: - Nitrile gloves - Safety goggles/face shield - Lab coat prep4->handle1 handle2 Work exclusively within a certified chemical fume hood handle1->handle2 handle3 Use compatible tools (e.g., glass, PTFE) handle2->handle3 handle4 Weigh and handle the solid compound carefully to avoid dust generation handle3->handle4 handle5 Keep containers tightly closed when not in use handle4->handle5 clean1 Decontaminate work surfaces handle5->clean1 clean2 Dispose of waste in a labeled hazardous waste container clean1->clean2 clean3 Remove PPE and wash hands thoroughly clean2->clean3 spill Spill Occurs evacuate Alert others and evacuate the immediate area spill->evacuate assess Assess the spill size and associated hazards evacuate->assess small_spill Small Spill? assess->small_spill large_spill Large Spill or Unknown Hazard small_spill->large_spill No ppe Don appropriate PPE (respirator may be required) small_spill->ppe Yes call_ehs Call Emergency Services / EH&S large_spill->call_ehs contain Contain the spill with absorbent material ppe->contain neutralize Neutralize with a weak base (e.g., sodium bicarbonate) if appropriate contain->neutralize cleanup Collect absorbed material into a hazardous waste container neutralize->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose cluster_p450 Cytochrome P450 Metabolism parent N-propylcyclohexanamine dealkylation N-dealkylation parent->dealkylation oxidation N-oxidation parent->oxidation metabolite1 Cyclohexanamine + Propionaldehyde dealkylation->metabolite1 metabolite2 N-hydroxy-N-propylcyclohexanamine oxidation->metabolite2 conjugation Further Conjugation (e.g., Glucuronidation) metabolite1->conjugation metabolite2->conjugation excretion Excretion conjugation->excretion

References

N-Propylcyclohexanamine Hydrochloride: A Technical Material Safety Data Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for N-propylcyclohexanamine hydrochloride (CAS No: 3592-82-3). The information is compiled and presented to meet the needs of professionals in research and development who handle this and structurally similar compounds. This document emphasizes quantitative data, experimental context, and clear visual representations of safety and handling protocols.

Chemical and Physical Properties

Quantitative data for N-propylcyclohexanamine hydrochloride is not extensively available in public literature. The following table includes data for the hydrochloride salt where specified, supplemented with computed data and experimental values for the free base, N-propylcyclohexanamine (CAS No: 3592-81-2), to provide a more complete profile. All data should be treated with the appropriate scientific caution.

PropertyValueSource/Compound
Molecular Formula C₉H₂₀ClNN-propylcyclohexanamine hydrochloride[1]
Molecular Weight 177.71 g/mol N-propylcyclohexanamine hydrochloride
IUPAC Name N-propylcyclohexanamine;hydrochlorideN-propylcyclohexanamine hydrochloride[1]
CAS Number 3592-82-3N-propylcyclohexanamine hydrochloride[1]
Molecular Weight (Free Base) 141.25 g/mol N-propylcyclohexanamine (Computed by PubChem)[2]
XLogP3-AA (Free Base) 2.5N-propylcyclohexanamine (Computed by XLogP3)[2]
Hydrogen Bond Donor Count (Free Base) 1N-propylcyclohexanamine (Computed by Cactvs)[2]
Hydrogen Bond Acceptor Count (Free Base) 1N-propylcyclohexanamine (Computed by Cactvs)[2]
Kovats Retention Index (Semi-standard non-polar) 1086N-propylcyclohexanamine[2]

Hazard Identification and Classification

N-propylcyclohexanamine hydrochloride is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System) classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][3]
Skin Corrosion/Irritation2H315: Causes skin irritation[3]
Serious Eye Damage/Eye Irritation1H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[3]
GHS Pictograms:

GHS07: Harmful/Irritant[1]

Signal Word:

Warning[1]

Toxicological Information

Detailed toxicological studies specifically for N-propylcyclohexanamine hydrochloride are not widely published. The hazard classification suggests that the primary routes of concern are ingestion, skin contact, and eye contact.

Toxicological EndpointResultSpeciesMethod
Acute Oral Toxicity Harmful if swallowed (H302)Data not availableData not available
Skin Irritation Causes skin irritation (H315)Data not availableData not available
Eye Irritation Causes serious eye irritation (H319)Data not availableData not available
General Experimental Protocol for Acute Oral Toxicity (OECD 423)

As specific experimental details for this compound are unavailable, a standard protocol is described for context.

The Acute Oral Toxicity (Acute Toxic Class Method) study is typically conducted in a stepwise procedure using a small number of animals per step. The method involves the administration of the test substance in graduated doses to several groups of experimental animals.

  • Test Animals: Usually, rodents such as rats or mice are used. Animals are fasted prior to dosing.

  • Dose Administration: The substance is administered orally by gavage in a single dose. The dose volume is kept small.

  • Stepwise Procedure: The study starts with a dose expected to be moderately toxic. The survival or death of the animals determines the next step. If animals survive, a higher dose is used in the next step. If animals die, a lower dose is used.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Endpoint: The endpoint of the study is the estimation of the LD50 (the dose that is lethal to 50% of the test population) and the GHS classification for acute oral toxicity.

Handling, Storage, and First Aid

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of N-propylcyclohexanamine hydrochloride.

G Workflow for Safe Handling and Storage cluster_handling Handling cluster_storage Storage cluster_disposal Disposal a Use in a well-ventilated area or under a chemical fume hood b Wear appropriate PPE: - Protective gloves - Protective clothing - Eye/face protection a->b c Avoid breathing dust/fume/gas/mist/vapors/spray b->c d Do not eat, drink, or smoke when using this product c->d e Wash hands thoroughly after handling d->e f Store in a cool, dry, and well-ventilated place e->f After Use g Keep container tightly closed f->g h Store locked up g->h i Dispose of contents/container to hazardous waste disposal h->i End of Lifecycle

Caption: A flowchart illustrating the key steps for safe handling, storage, and disposal of N-propylcyclohexanamine hydrochloride.

First Aid Measures

The following table summarizes the recommended first aid procedures in case of exposure.

Exposure RouteFirst Aid Measures
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[4]
If on Skin Take off immediately all contaminated clothing. Rinse skin with water. Wash with plenty of water and soap.[3]
If Inhaled Remove person to fresh air and keep comfortable for breathing.[4]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Logical Flow of Hazard Assessment

The process of determining the safety precautions for a chemical like N-propylcyclohexanamine hydrochloride follows a logical progression from identification to risk management.

G Logical Flow of Chemical Hazard Assessment A Substance Identification (CAS, Formula, Structure) B Hazard Identification (Physical, Health, Environmental) A->B C Exposure Assessment (Routes, Duration, Frequency) B->C D Dose-Response Assessment (Toxicity Data, e.g., LD50) B->D E Risk Characterization (Likelihood and Severity of Harm) C->E D->E F Risk Management (Engineering Controls, PPE, Procedures) E->F G Communication (Safety Data Sheet, Labels) F->G

Caption: A diagram showing the sequential steps involved in assessing and managing chemical hazards.

Environmental Information

There is currently a lack of specific data on the ecotoxicity of N-propylcyclohexanamine hydrochloride. As a general precaution for amines, discharge into the environment should be avoided as they can be harmful to aquatic life.[5]

Disclaimer

This document is intended for informational purposes for trained professionals and is not a substitute for a certified Safety Data Sheet (SDS) from the manufacturer. The information is based on publicly available data for N-propylcyclohexanamine hydrochloride and structurally related compounds. Users should always consult the original SDS and follow all applicable local, state, and federal regulations for chemical handling and safety.

References

The Evolving Landscape of N-Propylcyclohexanamine Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-propylcyclohexanamine scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly those targeting the central nervous system. Derivatives of this core structure have demonstrated significant biological activity, with a notable focus on their interaction with dopamine receptors. This technical guide provides an in-depth analysis of the synthesis, pharmacological activity, and structure-activity relationships of N-propylcyclohexanamine derivatives, with a special emphasis on their role as dopamine D4 receptor partial agonists.

Quantitative Analysis of Receptor Binding Affinities

The affinity of N-propylcyclohexanamine derivatives for dopamine receptors is a key determinant of their pharmacological profile. The following tables summarize the binding affinities (Ki) of various N-n-propyl-substituted 3-aryl- and 3-cyclohexylpiperidines for the dopamine D4 receptor, as well as their selectivity over other dopamine receptor subtypes.

Table 1: Binding Affinities (Ki) of N-n-Propyl-3-phenylpiperidine Derivatives at the Dopamine D4 Receptor

CompoundSubstitution on Phenyl RingKi (nM) for D4 Receptor
1 m,p-dimethyl1.5
2a o-methyl25.0
2b m-methyl3.2
2c p-methyl4.1
2d unsubstituted8.0

Table 2: Binding Affinities (Ki) of N-n-Propyl-3-cyclohexylpiperidine Derivatives at the Dopamine D4 Receptor

CompoundCyclohexyl Ring ConfigurationKi (nM) for D4 Receptor
3a cis1.2
3b trans0.8
3c cis2.1
3d trans0.5

Experimental Protocols

A clear understanding of the methodologies used to synthesize and evaluate these compounds is crucial for reproducibility and further development.

General Synthesis of N-n-Propyl-3-arylpiperidines

A common synthetic route to N-n-propyl-3-arylpiperidines involves the following key steps:

  • Starting Material: The synthesis typically begins with a substituted 3-phenylpiperidine.

  • N-Alkylation: The secondary amine of the piperidine ring is alkylated with 1-iodopropane in the presence of a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF).

  • Purification: The crude product is purified using column chromatography on silica gel.

Dopamine D4 Receptor Binding Assay

The affinity of the synthesized compounds for the dopamine D4 receptor is determined through radioligand binding assays.

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D4 receptor are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]spiperone) and varying concentrations of the test compound.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The biological effects of N-propylcyclohexanamine derivatives are mediated through specific signaling pathways. As partial agonists at the dopamine D4 receptor, these compounds modulate downstream signaling cascades.

D4_Receptor_Signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of Ligand N-Propylcyclohexanamine Derivative (Partial Agonist) Ligand->D4R Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Reduces activation of Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Leads to

Dopamine D4 Receptor Signaling Pathway

The experimental workflow for determining the binding affinity of these derivatives is a multi-step process.

Binding_Assay_Workflow Membrane_Prep Membrane Preparation (Cells expressing D4R) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Ligand_Prep Preparation of Radioligand and Test Compounds Ligand_Prep->Incubation Filtration Rapid Filtration (Separation of bound/free ligand) Incubation->Filtration Counting Liquid Scintillation Counting (Quantification of bound radioligand) Filtration->Counting Data_Analysis Data Analysis (Calculation of IC50 and Ki values) Counting->Data_Analysis

Experimental Workflow for Dopamine Receptor Binding Assay

Structure-Activity Relationships (SAR)

The investigation of various N-propylcyclohexanamine derivatives has revealed key structural features that govern their affinity and efficacy at the dopamine D4 receptor.

  • N-Propyl Group: The N-n-propyl substituent is crucial for high affinity at the D4 receptor.

  • Cyclohexyl vs. Phenyl Ring: Replacing the phenyl ring with a cyclohexyl ring generally leads to an increase in binding affinity, suggesting that a simple hydrophobic interaction may be more favorable than a π-π interaction with the receptor's binding pocket.

  • Substitution on the Aromatic Ring: For the 3-phenylpiperidine derivatives, dimethyl substitution on the phenyl ring, particularly in the m,p-positions, results in high affinity and selectivity for the D4 receptor. However, even unsubstituted phenylpiperidines retain significant affinity, indicating that while substitution can enhance binding, it is not an absolute requirement.

N-Propylcyclohexanamine Analogs: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propylcyclohexanamine and its analogs represent a class of organic compounds with significant potential for therapeutic development. Structurally related to arylcyclohexylamines, these molecules have garnered interest for their modulatory effects on key central nervous system targets. This technical guide provides an in-depth overview of the pharmacology, potential therapeutic applications, and experimental evaluation of N-propylcyclohexanamine analogs, with a focus on their interactions with the N-methyl-D-aspartate (NMDA) receptor, dopamine transporter (DAT), and serotonin transporter (SERT).

The primary mechanism of action for many arylcyclohexylamines is the antagonism of the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. Additionally, some analogs exhibit affinity for monoamine transporters, suggesting a broader pharmacological profile that could be leveraged for various therapeutic effects.[3] This guide will synthesize the available data to provide a comprehensive resource for researchers exploring the therapeutic landscape of N-propylcyclohexanamine analogs.

Pharmacological Profile and Mechanism of Action

The therapeutic potential of N-propylcyclohexanamine analogs is intrinsically linked to their interaction with specific molecular targets in the central nervous system. The primary target identified for the broader class of arylcyclohexylamines is the phencyclidine (PCP) binding site within the ion channel of the NMDA receptor.[1][4]

NMDA Receptor Antagonism

N-propylcyclohexanamine analogs are expected to act as non-competitive antagonists at the NMDA receptor. By binding to the PCP site, these compounds allosterically inhibit the flow of ions through the channel, thereby modulating glutamatergic neurotransmission. The structure-activity relationship (SAR) for N-alkyl substituted 1-phenylcyclohexylamines at the NMDA receptor indicates that the length of the alkyl chain influences potency. While an N-ethyl group tends to increase potency compared to an N-methyl group, further lengthening the chain to an n-propyl group results in a slight decrease in potency, though it remains comparable to that of phencyclidine (PCP).[5] This suggests that N-propylcyclohexanamine analogs are potent NMDA receptor antagonists.

Signaling Pathway of NMDA Receptor Antagonism by N-Propylcyclohexanamine Analogs

NMDA_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Synaptic_Plasticity Modulates NPCA N-Propylcyclohexanamine Analog NPCA->Ion_Channel Blocks

Caption: NMDA receptor antagonism by N-propylcyclohexanamine analogs.

Dopamine and Serotonin Transporter Inhibition

Certain arylcyclohexylamine derivatives have been shown to interact with the dopamine transporter (DAT) and, to a lesser extent, the serotonin transporter (SERT).[6][7] Inhibition of DAT leads to an increase in extracellular dopamine levels, which can produce stimulant and antidepressant effects. The affinity for these transporters is highly dependent on the specific substitutions on the cyclohexyl and phenyl rings, as well as the nature of the amine substituent. The potential for dual NMDA receptor antagonism and dopamine reuptake inhibition makes this class of compounds particularly interesting for conditions where both pathways are implicated, such as depression and neurodegenerative diseases.

Quantitative Pharmacological Data

While specific quantitative data for a wide range of N-propylcyclohexanamine analogs are not extensively available in the public domain, the following table summarizes the binding affinities of structurally related 1-phenylcyclohexylamine analogs. This data provides a valuable reference point for understanding the expected pharmacological profile of N-propyl substituted derivatives.

CompoundN-SubstituentPhenyl Ring SubstituentNMDA Receptor (PCP Site) Kᵢ (nM)Dopamine Transporter (DAT) Kᵢ (nM)Sigma-1 Receptor Kᵢ (nM)
1-Phenylcyclohexylamine (PCA)-HNone130[4]>10,0003,300
Phencyclidine (PCP)PiperidineNone5.7[4]1342.9
3-MeO-PCPPiperidine3-methoxy20[6]2,07042[6]
4-MeO-PCPPiperidine4-methoxy14004,4304,430
N-Ethyl-1-phenylcyclohexylamine (Eticyclidine, PCE)EthylNoneLower than PCP (more potent)[5]--
N-Propyl-1-phenylcyclohexylamine (PCPr)PropylNoneSimilar to PCP[5]--

Note: A lower Kᵢ value indicates a higher binding affinity.

Potential Therapeutic Applications

Based on their primary mechanisms of action, N-propylcyclohexanamine analogs hold promise for a variety of therapeutic areas:

  • Neurodegenerative Diseases: The excitotoxicity mediated by over-activation of NMDA receptors is a key pathological feature in conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). The NMDA receptor antagonistic properties of N-propylcyclohexanamine analogs could offer neuroprotection by mitigating this excitotoxic damage.

  • Depression: The rapid-acting antidepressant effects of the NMDA receptor antagonist ketamine have paved the way for exploring other compounds with a similar mechanism. The potential for dual NMDA receptor antagonism and dopamine reuptake inhibition could offer a synergistic antidepressant effect with a potentially improved side-effect profile.

  • Neuropathic Pain: NMDA receptors play a crucial role in central sensitization, a key mechanism underlying the development and maintenance of chronic neuropathic pain. By blocking these receptors, N-propylcyclohexanamine analogs could be effective in alleviating this often difficult-to-treat pain condition.

  • Anesthesia: Arylcyclohexylamines like phencyclidine were initially developed as anesthetic agents. N-propylcyclohexanamine analogs may possess similar properties, potentially offering a different pharmacokinetic or pharmacodynamic profile.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the pharmacological profile of N-propylcyclohexanamine analogs.

NMDA Receptor ([³H]TCP) Binding Assay[4]

This assay determines the binding affinity of test compounds for the PCP site on the NMDA receptor.

  • Membrane Preparation:

    • Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step twice.

    • The final pellet is resuspended in assay buffer to a protein concentration of 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of test compound at various concentrations, 50 µL of [³H]TCP (final concentration ~1-2 nM), and 400 µL of the membrane preparation.

    • Define non-specific binding using a high concentration of a known ligand like MK-801 (e.g., 10 µM).

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Dopamine Transporter ([³H]WIN 35,428) Binding Assay[4]

This assay measures the affinity of compounds for the dopamine transporter.

  • Membrane Preparation:

    • Homogenize rat striatal tissue in an ice-cold buffer containing 50 mM Tris-HCl and 120 mM NaCl (pH 7.4).

    • Centrifuge at 48,000 x g for 10 minutes at 4°C.

    • Wash the pellet by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.25 mg/mL.

  • Binding Assay:

    • To each well of a 96-well plate, add the test compound, [³H]WIN 35,428 (final concentration ~2-3 nM), and the membrane preparation.

    • Define non-specific binding using a high concentration of a known DAT inhibitor like cocaine or nomifensine (e.g., 10 µM).

    • Incubate the plate on ice (0-4°C) for 2-3 hours.

    • Terminate the assay by rapid filtration through pre-soaked glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify radioactivity as described above.

    • Calculate IC₅₀ and Kᵢ values.

Experimental Workflow for In Vitro Pharmacological Profiling

experimental_workflow cluster_synthesis Compound Synthesis cluster_binding Primary Screening: Binding Assays cluster_functional Secondary Screening: Functional Assays cluster_analysis Data Analysis synthesis Synthesis of N-Propylcyclohexanamine Analogs nmda_binding NMDA Receptor ([³H]TCP) Binding synthesis->nmda_binding dat_binding Dopamine Transporter ([³H]WIN 35,428) Binding synthesis->dat_binding sert_binding Serotonin Transporter ([³H]Citalopram) Binding synthesis->sert_binding ca_flux Calcium Flux Assay (NMDA Receptor) nmda_binding->ca_flux dopamine_uptake Dopamine Uptake Inhibition Assay dat_binding->dopamine_uptake data_analysis Determine Ki, IC₅₀, EC₅₀ Structure-Activity Relationship sert_binding->data_analysis ca_flux->data_analysis dopamine_uptake->data_analysis

Caption: General experimental workflow for profiling N-propylcyclohexanamine analogs.

Conclusion

N-propylcyclohexanamine analogs represent a promising class of compounds with the potential for development into novel therapeutics for a range of central nervous system disorders. Their primary activity as NMDA receptor antagonists, coupled with potential modulatory effects on dopamine and serotonin transporters, provides a strong rationale for their further investigation. The data from structurally related compounds, along with established experimental protocols, offer a solid foundation for future research in this area. A thorough understanding of the structure-activity relationships will be crucial in designing analogs with optimized potency, selectivity, and pharmacokinetic properties, ultimately paving the way for new and effective treatments for debilitating neurological and psychiatric conditions.

References

N-Propylcyclohexanamine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Propylcyclohexanamine, a secondary amine featuring a cyclohexane ring, is a valuable and versatile building block in the toolkit of organic chemists. Its unique structural characteristics and reactivity profile make it an important intermediate in the synthesis of a diverse range of organic molecules, including those with potential applications in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the synthesis of N-propylcyclohexanamine and explores its utility as a scaffold for the construction of more complex molecular architectures.

Physicochemical Properties

A clear understanding of the physical and chemical properties of N-propylcyclohexanamine is fundamental to its application in synthesis. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₉N[1]
Molecular Weight 141.25 g/mol [1]
CAS Number 3592-81-2[1]
IUPAC Name N-propylcyclohexanamine[1]
Boiling Point Not specified
Density Not specified
Solubility Not specified

Synthesis of N-Propylcyclohexanamine

The most common and efficient method for the synthesis of N-propylcyclohexanamine is through the reductive amination of cyclohexanone with propylamine. This reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.

A general workflow for the synthesis of N-propylcyclohexanamine is depicted below.

G Cyclohexanone Cyclohexanone Intermediate Imine Intermediate Cyclohexanone->Intermediate Condensation Propylamine Propylamine Propylamine->Intermediate Product N-Propylcyclohexanamine Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst) ReducingAgent->Product

Caption: General workflow for the synthesis of N-propylcyclohexanamine via reductive amination.

Experimental Protocol: Reductive Amination of Cyclohexanone

The following protocol is a representative example for the synthesis of N-propylcyclohexanamine.

Materials:

  • Cyclohexanone

  • Propylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or a suitable hydrogenation catalyst (e.g., Pd/C) and hydrogen source

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • To a solution of cyclohexanone (1.0 equivalent) in dichloromethane, add propylamine (1.0-1.2 equivalents).

  • The reaction mixture is stirred at room temperature for a period of time to allow for the formation of the imine intermediate.

  • In a separate flask, a solution or slurry of the reducing agent is prepared. For sodium triacetoxyborohydride, it is typically added portion-wise to the reaction mixture. For catalytic hydrogenation, the reaction mixture is transferred to a suitable pressure vessel containing the catalyst.

  • The reduction is carried out until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure N-propylcyclohexanamine.

Note: Reaction conditions, including solvent, temperature, and choice of reducing agent, may be optimized to improve yield and purity.

N-Propylcyclohexanamine as a Building Block in Organic Synthesis

While direct, extensively documented applications of N-propylcyclohexanamine as a building block in the synthesis of specific, complex bioactive molecules are not widespread in readily available literature, its chemical nature as a secondary amine provides clear pathways for its utilization in organic synthesis. The nucleophilic nitrogen atom and the presence of an N-H bond allow it to readily participate in a variety of chemical transformations.

Potential Synthetic Applications

The following diagram illustrates the potential reactivity of N-propylcyclohexanamine with various electrophiles to form a range of functionalized derivatives.

G cluster_0 Reactions at the Nitrogen Atom cluster_1 Resulting Derivatives Start N-Propylcyclohexanamine Alkylation Alkylation (R-X) Start->Alkylation Acylation Acylation (RCOCl, (RCO)₂O) Start->Acylation Sulfonylation Sulfonylation (RSO₂Cl) Start->Sulfonylation Arylation Arylation (Ar-X, Pd-catalysis) Start->Arylation TertiaryAmine Tertiary Amine Alkylation->TertiaryAmine Amide Amide Acylation->Amide Sulfonamide Sulfonamide Sulfonylation->Sulfonamide Arylamine N-Aryl-N-propyl- cyclohexanamine Arylation->Arylamine

Caption: Potential synthetic transformations of N-propylcyclohexanamine.

  • N-Alkylation: Reaction with alkyl halides or other alkylating agents would yield tertiary amines. These products could be of interest in materials science or as intermediates for quaternary ammonium salts.

  • N-Acylation: Treatment with acyl chlorides or anhydrides would produce the corresponding amides. Amide functionalities are prevalent in a vast number of pharmaceutical compounds.

  • N-Sulfonylation: Reaction with sulfonyl chlorides would lead to the formation of sulfonamides, a class of compounds with a rich history in medicinal chemistry, including antibacterial and diuretic agents.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to form N-aryl-N-propylcyclohexanamines. This would open avenues to a wide range of derivatives with potential applications in medicinal chemistry and materials science.

  • Use in Multicomponent Reactions: Secondary amines are often key components in multicomponent reactions (MCRs), such as the Mannich reaction, which are powerful tools for the rapid generation of molecular complexity from simple starting materials.

Applications in Drug Discovery and Agrochemicals

While specific examples detailing the synthesis of commercial drugs or agrochemicals starting from N-propylcyclohexanamine are not prominently featured in the literature, the cyclohexylamine scaffold is a known pharmacophore. Derivatives of cyclohexylamine have been investigated for a range of biological activities. The N-propyl group can modulate the lipophilicity and steric properties of the molecule, which can in turn influence its pharmacokinetic and pharmacodynamic profile.

The synthesis of propesticides, which are derivatives of active pesticides that are converted to the active form in the target organism, is an important strategy in modern agrochemical design.[2] The chemical handles available on N-propylcyclohexanamine make it a candidate for derivatization in such a strategy.

Conclusion

N-Propylcyclohexanamine is a readily accessible secondary amine with significant potential as a building block in organic synthesis. Its synthesis is straightforward, and its reactivity allows for a wide range of derivatizations. While its direct application in the synthesis of blockbuster drugs or widely used agrochemicals is not extensively documented, its structural features make it a valuable starting material for the exploration of new chemical space in drug discovery and materials science. Further research into the reactions and applications of this versatile molecule is warranted to fully unlock its potential.

References

An In-depth Technical Guide to the Discovery and History of N-propylcyclohexanamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propylcyclohexanamine and its derivatives, particularly the arylcyclohexylamines, represent a significant class of psychoactive compounds with a rich history rooted in the mid-20th century pharmaceutical exploration of anesthetics. This guide details the discovery, historical development, and pharmacological profile of these compounds. The primary mechanism of action for the arylcyclohexylamine derivatives, such as 1-phenyl-N-propylcyclohexanamine (PCPr), is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This interaction blocks the influx of calcium ions, leading to dissociative anesthetic, analgesic, and psychotomimetic effects. This document provides a comprehensive overview of the synthetic chemistry, structure-activity relationships, and the downstream signaling consequences of NMDA receptor blockade by these compounds.

Discovery and Historical Development

The story of N-propylcyclohexanamine compounds is intrinsically linked to the pioneering research on arylcyclohexylamines at Parke-Davis Laboratories in the 1950s and 1960s. The initial breakthrough came with the synthesis of phencyclidine (PCP) in 1956 by Dr. Victor Maddox.[1] This discovery was part of a broader investigation into synthetic analgesics.

The foundational work that introduced a variety of 1-arylcyclohexylamines, including the n-propyl derivative, was published in 1965 by Maddox, Godefroi, and Parcell in the Journal of Medicinal Chemistry.[2][3] This seminal paper described the synthesis of phencyclidine and other 1-arylcyclohexylamines, which were evaluated as central nervous system depressants.[1] The research at Parke-Davis aimed to develop safer anesthetic agents, leading to the synthesis of ketamine from a PCP analog in 1962.[3]

While these compounds were initially explored for their therapeutic potential, particularly as anesthetics, their powerful psychotomimetic effects limited their clinical utility and led to their classification as controlled substances. In the late 1990s, N-propyl-1-phenylcyclohexanamine (PCPr) emerged as a designer drug in Europe.[4]

Chemical Synthesis and Structure

The core structure of these compounds consists of a cyclohexylamine ring with a propyl group attached to the nitrogen atom. The pharmacologically significant derivatives typically feature an aryl group, most commonly a phenyl ring, attached to the first carbon of the cyclohexyl ring.

General Synthetic Route

The synthesis of 1-arylcyclohexylamines, as described by Maddox et al. (1965), generally involves the reaction of a 1-(substituted-amino)cyclohexanecarbonitrile with a Grignard reagent.[1]

Experimental Protocol: Synthesis of 1-(1-phenylcyclohexyl)propylamine (a representative N-propylcyclohexanamine derivative)

  • Step 1: Formation of the Grignard Reagent. Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous ether.

  • Step 2: Reaction with the Nitrile. The Grignard reagent is then added to a solution of 1-(propylamino)cyclohexanecarbonitrile in an appropriate solvent, such as benzene or toluene.

  • Step 3: Hydrolysis. The resulting complex is hydrolyzed with an aqueous acid solution, typically hydrochloric acid.

  • Step 4: Isolation and Purification. The product is then isolated by extraction and purified by distillation or crystallization.

Note: This is a generalized protocol based on the descriptions in the 1965 Maddox et al. paper. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for each specific analog.

Pharmacology and Mechanism of Action

The primary pharmacological target of arylcyclohexylamine derivatives of N-propylcyclohexanamine is the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neurotransmission.[5]

NMDA Receptor Antagonism

These compounds act as non-competitive antagonists, binding to a site within the ion channel of the NMDA receptor, often referred to as the "PCP binding site."[6][7] This binding event physically blocks the flow of ions, primarily Ca2+, through the channel, even when the receptor is activated by its co-agonists, glutamate and glycine.[8] This blockade of cation influx leads to the characteristic dissociative anesthetic and psychotomimetic effects.[5]

Downstream Signaling Pathways

The antagonism of the NMDA receptor by N-propylcyclohexanamine derivatives initiates a cascade of downstream signaling events. By blocking the inhibitory effects of NMDA receptors on GABAergic interneurons, these compounds can lead to a paradoxical surge in glutamate release in certain brain regions. This glutamate surge then preferentially activates AMPA receptors, leading to:

  • Increased Brain-Derived Neurotrophic Factor (BDNF) expression: This neurotrophin is crucial for neuronal survival, growth, and synaptic plasticity.

  • Activation of the Mammalian Target of Rapamycin (mTOR) pathway: This pathway is a key regulator of protein synthesis, which is essential for synaptogenesis and long-term potentiation.

  • Inhibition of Glycogen Synthase Kinase 3 (GSK-3): This enzyme is implicated in the pathophysiology of mood disorders.

The interplay of these pathways is thought to underlie both the acute psychoactive effects and the potential therapeutic applications of these compounds, such as the rapid antidepressant effects observed with ketamine.

NMDA_Antagonist_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Ion Channel Glutamate->NMDAR:f0 Binds NPropylcyclohexanamine N-Propylcyclohexanamine Derivative NPropylcyclohexanamine->NMDAR:f1 Blocks AMPAR AMPAR Activation NPropylcyclohexanamine->AMPAR Indirectly Leads to Ca_ion Ca²⁺ Influx (Blocked) NMDAR:f1->Ca_ion Prevents BDNF ↑ BDNF AMPAR->BDNF mTOR ↑ mTOR Signaling AMPAR->mTOR GSK3 ↓ GSK-3 Activity AMPAR->GSK3 Synaptogenesis Synaptogenesis & Plasticity BDNF->Synaptogenesis mTOR->Synaptogenesis GSK3->Synaptogenesis

Signaling cascade following NMDA receptor antagonism.

Quantitative Pharmacological Data

While extensive quantitative data for N-propylcyclohexanamine and its direct derivatives are not widely available in the public domain, data from related arylcyclohexylamines provide insight into their potency at the NMDA receptor. The binding affinity (Ki) and functional inhibition (IC50) are key metrics used to quantify this interaction.

CompoundReceptor/AssayValueSpeciesReference
Amino-alkyl-cyclohexanes (general class) NMDA Receptor ([3H]-(+)-MK-801 binding)Ki: 1.5 - 143 µMRat[9]
Amino-alkyl-cyclohexanes (general class) NMDA-induced currents (electrophysiology)IC50: 1.3 - 245 µMRat[9]
Phencyclidine (PCP) NMDA Receptor--[6][7]
Ketamine NMDA Receptor--[3]

Experimental Protocols

NMDA Receptor Binding Assay

The affinity of N-propylcyclohexanamine derivatives for the NMDA receptor can be determined using a competitive radioligand binding assay.

  • Objective: To determine the binding affinity (Ki) of a test compound for the PCP binding site on the NMDA receptor.

  • Materials:

    • Rat brain membrane homogenate (source of NMDA receptors).

    • [3H]-(+)-MK-801 or [3H]TCP (radioligands that bind to the PCP site).

    • Test compound (e.g., N-propyl-1-phenylcyclohexanamine).

    • Incubation buffer (e.g., Tris-HCl).

    • Scintillation fluid.

    • Glass fiber filters.

  • Procedure:

    • Aliquots of the brain membrane homogenate are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • The incubation is carried out at a specific temperature and for a set duration to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Membrane_Prep Rat Brain Membrane Homogenate Incubation Incubate Membrane Prep, Radioligand, & Test Compound Membrane_Prep->Incubation Radioligand [³H]-MK-801 (Radioligand) Radioligand->Incubation Test_Compound Test Compound (e.g., PCPr) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting IC50_Calc Calculate IC₅₀ Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Workflow for an NMDA receptor binding assay.

Conclusion

The N-propylcyclohexanamine compounds, as part of the broader class of arylcyclohexylamines, have a significant place in the history of medicinal chemistry and neuropharmacology. Originating from the quest for novel anesthetics, their potent activity as NMDA receptor antagonists has made them valuable tools for studying glutamatergic neurotransmission and the pathophysiology of various neurological and psychiatric disorders. While their clinical applications have been hampered by their psychotomimetic side effects, the ongoing research into the downstream signaling pathways they modulate continues to provide valuable insights into brain function and potential new therapeutic targets. This guide provides a foundational understanding of these compounds for professionals in drug discovery and development, highlighting their historical context, mechanism of action, and the experimental approaches used to characterize them.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-propylcyclohexanamine Hydrochloride via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-propylcyclohexanamine hydrochloride, a secondary amine salt of interest in pharmaceutical and chemical research. The synthesis is achieved through a one-pot reductive amination of cyclohexanone with propylamine, followed by conversion to the hydrochloride salt. This application note details the reaction principle, experimental protocols, and expected data, offering a practical resource for laboratory synthesis.

Introduction

Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds, providing a direct route to primary, secondary, and tertiary amines from carbonyl compounds. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by in-situ reduction of this intermediate. This method is favored for its operational simplicity and the commercial availability of a wide range of starting materials. N-propylcyclohexanamine is a secondary amine that can serve as a building block in the synthesis of various target molecules in drug discovery and development. Its hydrochloride salt offers improved stability and handling characteristics compared to the free base.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product, N-propylcyclohexanamine.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (at STP)
CyclohexanoneC₆H₁₀O98.14Liquid
PropylamineC₃H₉N59.11Liquid
N-propylcyclohexanamineC₉H₁₉N141.26[1]Liquid (predicted)
N-propylcyclohexanamine HClC₉H₂₀ClN177.72Solid (expected)

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of N-propylcyclohexanamine and its subsequent conversion to the hydrochloride salt.

Part 1: Synthesis of N-propylcyclohexanamine via Reductive Amination

This protocol is based on established procedures for reductive amination using sodium borohydride as the reducing agent.

Materials and Reagents:

  • Cyclohexanone

  • Propylamine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous sodium chloride solution)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq).

  • Dissolve the cyclohexanone in methanol.

  • Add propylamine (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirring solution. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-propylcyclohexanamine as an oil.

Expected Yield:

Yields for reductive aminations of cyclohexanone with primary aliphatic amines can vary, but are often in the range of 70-90%.[2]

Part 2: Synthesis of N-propylcyclohexanamine Hydrochloride

Materials and Reagents:

  • N-propylcyclohexanamine (from Part 1)

  • Hydrochloric acid (HCl) in diethyl ether (e.g., 2 M solution)

  • Anhydrous diethyl ether

Equipment:

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude N-propylcyclohexanamine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise until precipitation of a white solid is complete.

  • Continue stirring in the ice bath for an additional 30 minutes.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the N-propylcyclohexanamine hydrochloride salt under vacuum to a constant weight.

Mandatory Visualizations

Reaction Pathway

Synthesis of N-propylcyclohexanamine Hydrochloride Cyclohexanone Cyclohexanone Imine Imine Intermediate Cyclohexanone->Imine Propylamine Propylamine Propylamine->Imine NPropylcyclohexanamine N-propylcyclohexanamine Imine->NPropylcyclohexanamine NaBH4 Hydrochloride N-propylcyclohexanamine HCl NPropylcyclohexanamine->Hydrochloride HCl HCl HCl->Hydrochloride

Caption: Reaction pathway for the synthesis of N-propylcyclohexanamine HCl.

Experimental Workflow

Experimental Workflow Start Start Mix Mix Cyclohexanone and Propylamine in MeOH Start->Mix Imine_Formation Stir for 30 min (Imine Formation) Mix->Imine_Formation Cool Cool to 0°C Imine_Formation->Cool Add_NaBH4 Add NaBH4 Cool->Add_NaBH4 React Stir at RT (2-4h) Add_NaBH4->React Quench Quench with NaHCO3 React->Quench Evaporate Evaporate MeOH Quench->Evaporate Extract Extract with DCM Evaporate->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Free_Base N-propylcyclohexanamine (oil) Dry_Concentrate->Free_Base Dissolve_Ether Dissolve in Diethyl Ether Free_Base->Dissolve_Ether Add_HCl Add HCl in Ether Dissolve_Ether->Add_HCl Precipitate Precipitate HCl Salt Add_HCl->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Final_Product N-propylcyclohexanamine HCl (solid) Filter_Dry->Final_Product End End Final_Product->End

Caption: Experimental workflow for the synthesis of N-propylcyclohexanamine HCl.

References

Application Notes and Protocols for the Reductive Amination of Cyclohexanone with Propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reductive amination stands as a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen bonds, proving indispensable in the synthesis of a myriad of pharmaceutical compounds and functional materials. This document provides a comprehensive protocol for the synthesis of N-propylcyclohexylamine via the reductive amination of cyclohexanone with propylamine. Detailed methodologies for the reaction, workup, and purification are presented, alongside a summary of reaction parameters and expected outcomes. Furthermore, a logical workflow of the experimental process is illustrated to facilitate clear understanding and execution.

Introduction

The reductive amination of ketones and aldehydes is a powerful and versatile method for the synthesis of secondary and tertiary amines. The reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of a carbonyl compound with a primary or secondary amine. This intermediate is then reduced in situ to the corresponding amine. This one-pot procedure is highly favored due to its efficiency and avoidance of the over-alkylation issues often encountered in direct alkylation of amines.[1] Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), each offering different levels of reactivity and selectivity.[1] The choice of reducing agent and solvent system is critical for optimizing the reaction yield and minimizing side products.

This application note details a specific protocol for the reductive amination of cyclohexanone with propylamine to yield N-propylcyclohexylamine, a valuable building block in organic synthesis.

Reaction Scheme

The overall transformation is as follows:

The reaction proceeds in two main steps:

  • Imine Formation: Cyclohexanone reacts with propylamine in a slightly acidic medium to form the corresponding N-propylcyclohexanimine intermediate.

  • Reduction: The imine intermediate is then reduced by a hydride-based reducing agent to the final product, N-propylcyclohexylamine.

Experimental Protocol

This protocol provides a detailed procedure for the reductive amination of cyclohexanone with propylamine using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • Cyclohexanone (99%)

  • Propylamine (99%)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (97%)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq.). Dissolve the cyclohexanone in anhydrous dichloromethane (DCM) (approximately 5-10 mL per mmol of cyclohexanone).

  • Amine Addition: Add propylamine (1.1 eq.) to the stirred solution at room temperature.

  • Cooling: Place the reaction flask in an ice bath to cool the mixture to 0 °C.

  • Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-propylcyclohexylamine can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the reductive amination of cyclohexanone with propylamine.

ParameterValue/ConditionNotes
Reactants
Cyclohexanone1.0 equivalentStarting ketone.
Propylamine1.1 equivalentsPrimary amine.
Reagents & Solvents
Reducing AgentSodium triacetoxyborohydride (NaBH(OAc)₃)1.5 equivalents
SolventDichloromethane (DCM)Anhydrous
Reaction Conditions
Temperature0 °C to Room TemperatureInitial cooling is important.
Reaction Time2 - 4 hoursMonitor by TLC or GC-MS.
Workup & Purification
Quenching AgentSaturated NaHCO₃ solutionTo neutralize the acid.
Purification MethodFractional Distillation or Column ChromatographyTo obtain the pure product.
Expected Outcome
ProductN-propylcyclohexylamine
Yield75-90%Typical isolated yield.

Logical Workflow

The following diagram illustrates the logical workflow of the experimental protocol.

Reductive_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Cyclohexanone and Propylamine in DCM B Cool to 0 °C A->B C Add NaBH(OAc)₃ B->C D Stir at Room Temperature C->D E Quench with NaHCO₃ D->E F Extract with DCM E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Purify by Distillation or Chromatography H->I J N-propylcyclohexylamine I->J

Caption: Experimental workflow for the reductive amination.

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of reductive amination.

Reductive_Amination_Mechanism Cyclohexanone Cyclohexanone Hemiaminal Hemiaminal Intermediate Cyclohexanone->Hemiaminal + Propylamine Propylamine Propylamine Propylamine->Hemiaminal ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Product N-propylcyclohexylamine ReducingAgent->Product Reduction Imine N-propylcyclohexanimine Hemiaminal->Imine - H₂O Imine->Product

Caption: Mechanism of reductive amination.

References

N-propylcyclohexanamine hydrochloride in the synthesis of 7-azaindole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of 7-Azaindole Derivatives

Note: Initial literature searches did not yield specific protocols for the use of . Therefore, this document details a widely utilized and well-documented alternative: the Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination) for the synthesis of 4-amino-7-azaindole derivatives. This method is of significant interest to researchers in drug discovery and medicinal chemistry.

Introduction

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry, serving as bioisosteres of indoles.[1] The incorporation of a nitrogen atom in the six-membered ring modifies the electronic properties and provides an additional hydrogen bond acceptor, which can enhance biological activity and improve physicochemical properties.[1] Amino-substituted azaindoles, in particular, are found in numerous biologically active molecules, including protein kinase inhibitors.[2][3]

The synthesis of these derivatives often relies on modern organometallic catalysis. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the formation of C-N bonds.[4][5] These reactions allow for the efficient coupling of aryl halides with a wide range of amines under relatively mild conditions, offering a significant advantage over traditional methods like SNAr reactions, which often require harsh conditions and large excesses of the amine.[1][6]

This application note provides a detailed protocol for the synthesis of N-substituted 4-amino-7-azaindole derivatives via a palladium-catalyzed C-N cross-coupling reaction of N-protected 4-bromo-7-azaindole.

General Reaction Scheme

The palladium-catalyzed amination of N-protected 4-bromo-7-azaindole proceeds as follows:

G cluster_reactants Reactants cluster_products Product cluster_conditions Reaction Conditions r1 N-Protected 4-Bromo-7-Azaindole p1 N-Protected 4-Amino-7-Azaindole Derivative r1->p1 plus1 + r2 Amine (R'-NH2) r2->p1 c1 Pd Catalyst (e.g., Pd2(dba)3) c2 Ligand (e.g., Xantphos) c3 Base (e.g., Cs2CO3) c4 Solvent (e.g., Dioxane) c5 Temperature (e.g., 100 °C)

Caption: General scheme for Pd-catalyzed C-N coupling.

Experimental Protocols

This protocol is based on methodologies reported for the synthesis of 4-amino-7-azaindole derivatives.[6][7]

Materials and Equipment
  • N-protected 4-bromo-7-azaindole (e.g., 1-benzyl-4-bromo-1H-pyrrolo[2,3-b]pyridine)

  • Amine (e.g., aniline, benzylamine)

  • Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) or Palladium(II) acetate (Pd(OAc)2)

  • Phosphine ligand: Xantphos

  • Base: Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3)

  • Anhydrous dioxane

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure: Synthesis of 1-Ethyl-N-phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine
  • Reaction Setup:

    • To a dry Schlenk tube under an inert atmosphere (Argon), add 1-ethyl-4-bromo-7-azaindole (1.0 mmol), cesium carbonate (Cs2CO3, 1.5 mmol), Xantphos (10 mol %), and Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 5 mol %).

    • Evacuate and backfill the tube with argon three times.

  • Addition of Reagents:

    • Add anhydrous dioxane (2 mL) via syringe.

    • Add aniline (1.2 mmol) via syringe.

  • Reaction:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the Celite pad with additional ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization:

    • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

G start Start setup Reaction Setup - Add solids (azaindole, base, ligand, catalyst) to a dry Schlenk tube under Argon. start->setup reagents Reagent Addition - Add anhydrous dioxane. - Add amine. setup->reagents react Reaction - Seal the tube. - Heat at 100 °C with stirring for 1-3h. - Monitor by TLC/LC-MS. reagents->react workup Workup - Cool to room temperature. - Dilute with ethyl acetate. - Filter through Celite. react->workup purify Purification - Concentrate the filtrate. - Purify by flash column chromatography. workup->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis.

Data Presentation

The following table summarizes the results for the palladium-catalyzed amination of various N-protected 4-bromo-7-azaindoles with different amines, demonstrating the scope of the reaction.[6]

EntryN-Protected 4-Bromo-7-AzaindoleAmineCatalyst (mol%)Ligand (mol%)BaseTime (h)Yield (%)
11-Ethyl-PhenylmethanaminePd2(dba)3 (5)Xantphos (10)Cs2CO3191
21-Ethyl-AnilinePd2(dba)3 (5)Xantphos (10)Cs2CO3189
31-Benzyl-4-FluoroanilinePd2(dba)3 (5)Xantphos (10)Cs2CO31.588
41-Methyl-MorpholinePd2(dba)3 (5)Xantphos (10)Cs2CO3192
51-Methyl-CyclohexylaminePd2(dba)3 (5)Xantphos (10)Cs2CO3287
61-Benzyl-BenzamidePd(OAc)2 (5)Xantphos (10)K3PO4389

Reactions were performed at 100 °C in dioxane.[6]

Discussion

The combination of a palladium source (Pd2(dba)3 or Pd(OAc)2) and a suitable phosphine ligand is crucial for the success of the C-N cross-coupling reaction.[6] Xantphos, a bulky electron-rich bidentate ligand, is particularly effective in these transformations, promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[6] The choice of base is also critical, with cesium carbonate often providing excellent results.[6]

The reaction is generally tolerant of a variety of functional groups on both the amine and the azaindole core, making it a highly versatile method for generating diverse libraries of compounds for drug discovery programs. The use of N-protected 4-bromo-7-azaindoles is common to avoid potential side reactions at the pyrrole nitrogen.[6]

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a simple, efficient, and robust method for the synthesis of 4-amino-7-azaindole derivatives. The procedure offers high yields, broad substrate scope, and utilizes commercially available reagents, making it a highly valuable tool for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for N-Propylcyclohexanamine Hydrochloride in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery and development. N-propylcyclohexanamine hydrochloride, as a secondary amine, presents potential as a key building block in various MCRs. Due to a lack of direct literature precedent for this specific amine, this document provides detailed application notes and generalized protocols based on analogous reactions with structurally similar amines. These templates can serve as a starting point for the investigation of N-propylcyclohexanamine hydrochloride in MCRs.

Application Notes

N-propylcyclohexanamine hydrochloride can potentially be utilized in several prominent multicomponent reactions, primarily by leveraging the reactivity of its secondary amine functionality. After neutralization of the hydrochloride salt to the free amine, it can participate as a nucleophile in reactions such as the Ugi and Mannich reactions. In other MCRs, such as the Biginelli and Gewald reactions, it could be explored as a basic catalyst.

Potential Applications:

  • Ugi Reaction: As a secondary amine, N-propylcyclohexanamine can serve as the amine component in the Ugi four-component reaction (U-4CR). The Ugi reaction is a cornerstone of MCR chemistry, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides. The incorporation of the N-propylcyclohexyl moiety can introduce lipophilicity and conformational rigidity to the resulting peptidomimetic scaffolds, which can be advantageous for modulating pharmacological properties.

  • Biginelli-type Reactions: While the classical Biginelli reaction utilizes urea or thiourea, variations employing primary amines have been reported.[1] N-propylcyclohexanamine, as a secondary amine, is less likely to participate as a direct component in the main ring-forming reaction. However, it could be investigated as a basic catalyst to promote the condensation steps, similar to other amine bases used in this reaction.[2]

  • Passerini-type Reactions: The Passerini reaction is a three-component reaction between a carbonyl compound, a carboxylic acid, and an isocyanide.[3] Amines are not direct components of the classical Passerini reaction. However, in the related Ugi reaction, the amine is a key reactant.

  • Gewald Reaction: The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur, typically in the presence of an amine base.[4] Secondary amines like morpholine and piperidine are commonly used as catalysts.[5] Therefore, N-propylcyclohexanamine is a strong candidate to act as a basic catalyst in the Gewald reaction, facilitating the initial Knoevenagel condensation.

Experimental Protocols

Note: The following protocols are generalized based on literature procedures for similar amines and should be optimized for N-propylcyclohexanamine. It is crucial to first neutralize N-propylcyclohexanamine hydrochloride to the free amine before use in the reactions where it acts as a reactant. This can be achieved by treatment with a suitable base (e.g., triethylamine, sodium bicarbonate) and extraction.

Ugi Four-Component Reaction (U-4CR)

This protocol describes a general procedure for the synthesis of α-acylamino amides using a secondary amine.

Reaction Scheme:

Ugi_Reaction R1_CHO R¹-CHO plus1 + R2R3_NH N-Propylcyclohexanamine plus2 + R4_COOH R⁴-COOH plus3 + R5_NC R⁵-NC Product Product reactants reactants->Product Solvent, RT

Caption: General scheme of the Ugi four-component reaction.

Methodology:

  • To a solution of the aldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, 0.5 M), add N-propylcyclohexanamine (1.0 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Hypothetical based on similar amines):

Aldehyde (R¹CHO)Carboxylic Acid (R⁴COOH)Isocyanide (R⁵NC)SolventTime (h)Yield (%)
BenzaldehydeAcetic AcidCyclohexyl isocyanideMethanol2475-85
4-ChlorobenzaldehydeBenzoic Acidtert-Butyl isocyanideMethanol3670-80
CyclohexanecarboxaldehydePropionic AcidBenzyl isocyanideDichloromethane4865-75
Gewald Reaction (as a Catalyst)

This protocol outlines a general procedure for the synthesis of 2-aminothiophenes using a secondary amine as a catalyst.

Reaction Workflow:

Gewald_Workflow start Combine Reactants: - Ketone/Aldehyde - α-Cyanoester - Sulfur add_catalyst Add N-Propylcyclohexanamine (as catalyst) start->add_catalyst reaction Heat and Stir add_catalyst->reaction workup Work-up: - Cool - Precipitate - Filter reaction->workup product Purified 2-Aminothiophene workup->product

Caption: Experimental workflow for the Gewald reaction.

Methodology:

  • In a round-bottom flask, combine the carbonyl compound (1.0 eq.), the α-cyanoester (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol, methanol, or DMF).

  • Add N-propylcyclohexanamine (0.1-0.5 eq.) to the mixture.

  • Heat the reaction mixture with stirring to 50-80 °C.

  • Monitor the reaction progress by TLC.

  • After completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

Quantitative Data (Hypothetical based on similar amine catalysts):

Carbonyl Compoundα-CyanoesterCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
CyclohexanoneEthyl cyanoacetate20Ethanol60680-90
AcetophenoneMalononitrile30DMF70875-85
PropiophenoneEthyl cyanoacetate25Methanol501070-80

Logical Relationships in Multicomponent Reactions

The efficiency of MCRs stems from a cascade of reactions where the product of one step is the reactant for the next, all within a single pot. The logical relationship between the components is crucial for the success of the reaction.

MCR_Logic cluster_inputs Starting Materials cluster_process One-Pot Reaction A Component A Intermediate1 A + B -> Intermediate 1 A->Intermediate1 B Component B B->Intermediate1 C Component C Intermediate2 Intermediate 1 + C -> Intermediate 2 C->Intermediate2 D Component D (optional) Product Intermediate 2 + D -> Final Product D->Product Intermediate1->Intermediate2 Intermediate2->Product

Caption: Logical flow of a multicomponent reaction.

Conclusion

While direct experimental data for the use of N-propylcyclohexanamine hydrochloride in multicomponent reactions is currently unavailable, its structural similarity to known reactive amines suggests its potential as a valuable component or catalyst in reactions such as the Ugi and Gewald syntheses. The provided application notes and generalized protocols offer a solid foundation for researchers to explore the utility of this compound in the efficient construction of complex molecular architectures. Further experimental investigation is warranted to determine the optimal reaction conditions and scope of its application.

References

Application Notes and Protocols: N-Propylcyclohexanamine as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-propylcyclohexanamine is a secondary amine featuring a cyclohexane ring, a scaffold that provides a three-dimensional structure beneficial for binding to biological targets. The secondary amine serves as a versatile reactive handle for introducing various pharmacophoric moieties, making it a valuable building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While specific, publicly available literature on the direct application of N-propylcyclohexanamine in marketed drugs is limited, its structural motifs are representative of scaffolds commonly employed in medicinal chemistry.

These application notes provide a representative, albeit hypothetical, framework for the utilization of N-propylcyclohexanamine in the development of a novel kinase inhibitor, designated as "Compound-201." This document is intended to serve as an illustrative guide for researchers, scientists, and drug development professionals on how such a building block can be incorporated into a drug discovery workflow.

Hypothetical Application: Synthesis of a Kinase Inhibitor Intermediate

The following sections describe a hypothetical workflow for the synthesis and evaluation of a novel drug candidate derived from N-propylcyclohexanamine, targeting a hypothetical "Kinase Y" involved in proliferative diseases.

Data Presentation

The synthesis of the key intermediate, N-(4-chloropyrimidin-2-yl)-N-propylcyclohexanamine, is a critical step. The quantitative data for this reaction is summarized in the table below.

ParameterValue
Reactants
N-propylcyclohexanamine1.0 eq (5.0 g)
2,4-dichloropyrimidine1.1 eq (5.7 g)
Diisopropylethylamine (DIPEA)2.0 eq (9.0 mL)
Solvent
N,N-Dimethylformamide (DMF)50 mL
Reaction Conditions
Temperature80 °C
Reaction Time12 hours
Results
Yield of Intermediate85%
Purity (by HPLC)>98%
Experimental Protocols

1. Synthesis of Intermediate: N-(4-chloropyrimidin-2-yl)-N-propylcyclohexanamine

This protocol describes the nucleophilic aromatic substitution reaction to synthesize the key pyrimidine intermediate.

  • Materials:

    • N-propylcyclohexanamine (CAS: 3592-81-2)

    • 2,4-dichloropyrimidine

    • Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of N-propylcyclohexanamine (1.0 eq) in DMF, add DIPEA (2.0 eq).

    • Add 2,4-dichloropyrimidine (1.1 eq) to the reaction mixture.

    • Heat the reaction mixture to 80°C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired intermediate.

2. Synthesis of Final Compound-201 (Hypothetical Suzuki Coupling)

This protocol describes a subsequent hypothetical Suzuki coupling reaction to introduce a substituted aryl group, a common strategy in kinase inhibitor synthesis.

  • Materials:

    • N-(4-chloropyrimidin-2-yl)-N-propylcyclohexanamine (Intermediate from Protocol 1)

    • (4-methoxyphenyl)boronic acid

    • Palladium(II) acetate

    • Triphenylphosphine

    • Potassium carbonate

    • 1,4-Dioxane

    • Water

  • Procedure:

    • In a round-bottom flask, combine the intermediate (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

    • Add a 3:1 mixture of 1,4-dioxane and water.

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture to 90°C and stir for 8 hours.

    • After completion, cool the mixture and filter through a pad of Celite.

    • Concentrate the filtrate and partition between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain Compound-201.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Evaluation start N-propylcyclohexanamine intermediate Intermediate Synthesis (Nucleophilic Aromatic Substitution) start->intermediate 2,4-dichloropyrimidine, DIPEA, DMF final_compound Final Compound Synthesis (Suzuki Coupling) intermediate->final_compound Boronic Acid, Pd Catalyst, Base purification Purification final_compound->purification biochemical_assay Biochemical Assay (Kinase Y Inhibition) purification->biochemical_assay cell_based_assay Cell-Based Assay (Anti-proliferative Activity) biochemical_assay->cell_based_assay in_vivo In Vivo Studies (Animal Models) cell_based_assay->in_vivo

Caption: Hypothetical workflow for the synthesis and evaluation of a Kinase Y inhibitor.

Signaling Pathway

G cluster_pathway Hypothetical Kinase Y Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseY Kinase Y Receptor->KinaseY Activation Substrate Downstream Substrate KinaseY->Substrate Phosphorylation Proliferation Cell Proliferation Substrate->Proliferation Compound201 Compound-201 Compound201->KinaseY Inhibition

Caption: Hypothetical inhibition of the Kinase Y signaling pathway by Compound-201.

Application Notes and Protocols: Synthesis of N-Propylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-propylcyclohexanamine and its hydrochloride salt are valuable chemical intermediates in the synthesis of various organic compounds, finding potential applications in the pharmaceutical and agrochemical industries. This document provides a detailed experimental protocol for the synthesis of N-propylcyclohexanamamine hydrochloride via reductive amination of cyclohexanone with propylamine, followed by salt formation. Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds, offering an efficient route to secondary amines.[1][2] The described procedure is a representative method suitable for laboratory-scale synthesis.

Reaction Principle

The synthesis proceeds in two main stages. The first stage is the reductive amination of cyclohexanone. In this step, cyclohexanone reacts with propylamine to form an intermediate imine, which is then reduced in situ by a reducing agent, such as sodium borohydride, to yield N-propylcyclohexanamine. The second stage involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
CyclohexanoneReagentStandard Supplier
PropylamineReagentStandard Supplier
Sodium BorohydrideReagentStandard Supplier
MethanolAnhydrousStandard Supplier
Diethyl EtherAnhydrousStandard Supplier
Hydrochloric AcidConcentratedStandard Supplier
Sodium HydroxidePelletsStandard Supplier
Magnesium SulfateAnhydrousStandard Supplier
Deionized Water

Equipment

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • pH paper

  • Standard glassware for extraction and filtration

Procedure

Part 1: Synthesis of N-Propylcyclohexanamine

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (9.81 g, 0.1 mol) and methanol (100 mL).

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add propylamine (6.5 g, 0.11 mol) to the stirred solution over 15 minutes.

  • Imination: Stir the reaction mixture at 0 °C for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: In a separate beaker, dissolve sodium borohydride (4.16 g, 0.11 mol) in 20 mL of 2 M sodium hydroxide solution. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.

  • Quenching: Carefully quench the reaction by the slow addition of 50 mL of deionized water.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-propylcyclohexanamine as an oil.

Part 2: Formation of N-Propylcyclohexanamine Hydrochloride

  • Salt Formation: Dissolve the crude N-propylcyclohexanamine in 100 mL of anhydrous diethyl ether.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of concentrated hydrochloric acid in diethyl ether dropwise with stirring until the solution becomes acidic (test with pH paper). A white precipitate of N-propylcyclohexanamine hydrochloride will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Drying: Dry the product under vacuum to obtain N-propylcyclohexanamine hydrochloride as a white solid.

Data Presentation

Table 1: Summary of Quantitative Data

ParameterValue
Molecular FormulaC9H20ClN
Molecular Weight177.71 g/mol
Theoretical Yield17.77 g
Expected Experimental Yield12.44 - 15.10 g (70-85%)
Purity (Typical)>98% (by NMR or GC-MS)
Melting PointNot readily available, requires experimental determination
AppearanceWhite crystalline solid

Experimental Workflow

G Experimental Workflow for the Synthesis of N-Propylcyclohexanamine Hydrochloride cluster_synthesis Part 1: Synthesis of N-Propylcyclohexanamine cluster_salt_formation Part 2: Hydrochloride Salt Formation A Cyclohexanone + Propylamine in Methanol B Stir at 0°C for 30 min (Imine Formation) A->B C Add NaBH4 Solution at 0-5°C B->C D Stir at Room Temperature for 12h C->D E Quench with Water D->E F Remove Methanol (Rotary Evaporation) E->F G Extract with Diethyl Ether F->G H Wash with Brine G->H I Dry over MgSO4 and Concentrate H->I J Crude N-Propylcyclohexanamine (Oil) I->J K Dissolve Crude Product in Diethyl Ether J->K Proceed to Salt Formation L Add HCl in Diethyl Ether at 0°C K->L M Precipitation of Hydrochloride Salt L->M N Vacuum Filtration M->N O Wash with Cold Diethyl Ether N->O P Dry Under Vacuum O->P Q N-Propylcyclohexanamine Hydrochloride (White Solid) P->Q

Caption: Workflow for N-propylcyclohexanamine hydrochloride synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Cyclohexanone, propylamine, and methanol are flammable and should be handled away from ignition sources.

  • Sodium borohydride reacts with water to produce hydrogen gas, which is flammable.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

Characterization

The final product can be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • FTIR Spectroscopy: To identify functional groups.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess the purity of the final product.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The reaction conditions and quantities may require optimization to achieve the desired yield and purity. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Application Notes and Protocols for the Purification of Crude N-propylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of crude N-propylcyclohexanamine hydrochloride. The primary methods discussed are recrystallization, acid-base extraction, and preparative column chromatography. These methodologies are designed to remove impurities commonly associated with the synthesis of N-propylcyclohexanamine, particularly via reductive amination of cyclohexanone with propylamine. This guide includes step-by-step experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams of the purification workflows to assist researchers in obtaining high-purity N-propylcyclohexanamine hydrochloride for research and development purposes.

Introduction

N-propylcyclohexanamine and its hydrochloride salt are valuable intermediates in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). The purity of these compounds is critical for their intended applications, as impurities can lead to undesirable side reactions, reduced product yield, and potential toxicity in downstream processes. The common synthetic route to N-propylcyclohexanamine is the reductive amination of cyclohexanone with propylamine. This process can result in a crude product containing unreacted starting materials, intermediates, and byproducts. Therefore, effective purification methods are essential to ensure the quality and consistency of the final product.

Potential Impurities in Crude N-propylcyclohexanamine Hydrochloride

Understanding the potential impurities is crucial for selecting and optimizing a purification strategy. The reductive amination of cyclohexanone with propylamine typically involves the formation of an imine intermediate, which is then reduced to the desired secondary amine.

Common Impurities:

  • Unreacted Starting Materials: Cyclohexanone and propylamine.

  • Intermediate: N-propylidenecyclohexanamine (the imine intermediate).

  • Over-alkylation Product: N,N-dipropylcyclohexanamine (tertiary amine).

  • Side-products from Reducing Agent: Dependent on the reducing agent used (e.g., borohydride salts).

  • Other Reaction Byproducts: Products from self-condensation of cyclohexanone or other side reactions.

Purification Methods

Three primary methods for the purification of crude N-propylcyclohexanamine hydrochloride are detailed below:

  • Recrystallization: A powerful technique for purifying solid compounds.

  • Acid-Base Extraction: A liquid-liquid extraction method to separate amines from neutral or acidic impurities.

  • Preparative Column Chromatography: A high-resolution technique for separating complex mixtures.

Method 1: Purification by Recrystallization

Recrystallization is often the most effective method for purifying solid organic compounds like amine hydrochlorides. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For amine hydrochlorides, which are salts, polar solvents are generally good starting points.[1]

Table 1: Solvent Selection Guide for Recrystallization of N-propylcyclohexanamine Hydrochloride

Solvent SystemRationaleSuitability
Single Solvents
IsopropanolGood solubility at high temperatures and lower solubility at cold temperatures for many amine hydrochlorides.Highly Recommended
EthanolSimilar properties to isopropanol, often a good choice.Recommended
WaterHigh polarity, but solubility might be too high even at low temperatures, leading to poor recovery.Use with caution, often better in a mixed solvent system.
AcetoneMay have low solubility even at boiling for the hydrochloride salt.Less Recommended
Mixed Solvents (Two-Solvent System)
Isopropanol/HexaneIsopropanol acts as the "good" solvent to dissolve the compound, and hexane acts as the "anti-solvent" to induce precipitation upon cooling.Highly Recommended
Ethanol/Diethyl EtherEthanol dissolves the salt, and diethyl ether induces crystallization.Recommended
Ethanol/WaterCan be effective if the compound is highly soluble in hot ethanol and less soluble in cold aqueous ethanol.Worth Investigating
Experimental Protocol: Single-Solvent Recrystallization

This protocol uses isopropanol as the recrystallization solvent.

Materials:

  • Crude N-propylcyclohexanamine hydrochloride

  • Isopropanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude N-propylcyclohexanamine hydrochloride in an Erlenmeyer flask. Add a minimal amount of isopropanol to just cover the solid.

  • Heating: Gently heat the mixture while stirring. Add small portions of hot isopropanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to achieve a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Experimental Protocol: Two-Solvent Recrystallization

This protocol uses an isopropanol/hexane solvent system.

Materials:

  • Crude N-propylcyclohexanamine hydrochloride

  • Isopropanol (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude N-propylcyclohexanamine hydrochloride in a minimum amount of hot isopropanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

  • Re-dissolution: If the solution becomes too cloudy, add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal formation.

  • Isolation and Drying: Collect, wash with a small amount of a cold isopropanol/hexane mixture, and dry the crystals as described in the single-solvent method.

Method 2: Purification by Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. It is particularly useful for removing neutral impurities from a basic compound like an amine.

Principle of Acid-Base Extraction for Amines

The free amine (N-propylcyclohexanamine) is basic and can be protonated by an acid to form a water-soluble salt (N-propylcyclohexanamine hydrochloride). Neutral impurities will remain in the organic phase. The aqueous layer containing the purified amine salt can then be separated. The free amine can be regenerated by adding a base and then extracted back into an organic solvent.

Experimental Protocol: Acid-Base Extraction

Materials:

  • Crude N-propylcyclohexanamine hydrochloride

  • Diethyl ether or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude N-propylcyclohexanamine hydrochloride in water.

  • Basification and Extraction of Free Amine: Make the aqueous solution basic (pH > 10) by the dropwise addition of 1 M NaOH. Extract the liberated free amine into an organic solvent (e.g., diethyl ether or DCM) two to three times.

  • Washing the Organic Layer: Combine the organic extracts and wash with brine to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Acidification and Extraction of Amine Salt: To the dried organic solution, add 1 M HCl and shake vigorously. The amine will be protonated and move into the aqueous layer as the hydrochloride salt. Separate the aqueous layer.

  • Isolation of the Purified Salt: The purified N-propylcyclohexanamine hydrochloride is now in the aqueous HCl solution. The water can be removed under reduced pressure (e.g., using a rotary evaporator followed by a high-vacuum pump) to yield the solid purified salt. Alternatively, the free amine can be re-isolated by basifying the aqueous layer and extracting with an organic solvent, followed by solvent removal. The hydrochloride salt can then be formed by dissolving the free amine in a suitable solvent (like diethyl ether) and adding a solution of HCl in the same solvent.

Method 3: Preparative Column Chromatography

For very challenging purifications or when small quantities of highly pure material are required, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Principles of Preparative HPLC for Amine Salts

Reversed-phase chromatography is typically used for the purification of polar compounds like amine hydrochlorides. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

Experimental Protocol: Preparative HPLC

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column suitable for preparative scale

Mobile Phase:

  • A common mobile phase is a gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution of the amine.

Procedure:

  • Method Development: Develop an analytical scale HPLC method to achieve good separation of N-propylcyclohexanamine from its impurities.

  • Sample Preparation: Dissolve the crude N-propylcyclohexanamine hydrochloride in the initial mobile phase solvent.

  • Purification: Inject the sample onto the preparative column and run the gradient method.

  • Fraction Collection: Collect the fractions corresponding to the peak of the desired product as it elutes from the column.

  • Product Isolation: Combine the pure fractions and remove the mobile phase solvents under reduced pressure. If an acidic modifier like TFA was used, it may need to be removed by further processing, such as lyophilization or by performing an acid-base extraction.

Visualization of Workflows

Diagrams of Purification Processes

PurificationWorkflow cluster_recrystallization Recrystallization Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (optional) B->C D Cool to Crystallize C->D E Isolate Crystals (Filtration) D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: Workflow for Purification by Recrystallization.

AcidBaseExtraction start Crude N-propylcyclohexanamine HCl in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) Shake and Separate Layers start->add_base organic_impurities Organic Layer: Neutral Impurities add_base->organic_impurities Separate aqueous_amine Aqueous Layer: N-propylcyclohexanamine (free base) add_base->aqueous_amine Separate add_acid Add Acid (e.g., HCl) and Fresh Organic Solvent aqueous_amine->add_acid aqueous_pure Aqueous Layer: Pure N-propylcyclohexanamine HCl add_acid->aqueous_pure Separate organic_wash Organic Layer: (discard) add_acid->organic_wash Separate isolate Isolate Pure Salt (e.g., Evaporate Water) aqueous_pure->isolate pure_product Pure N-propylcyclohexanamine HCl isolate->pure_product

Caption: Workflow for Purification by Acid-Base Extraction.

SynthesisImpurities cluster_reactants Reactants cluster_impurities Potential Impurities cluster_product Desired Product cyclohexanone Cyclohexanone reductive_amination Reductive Amination cyclohexanone->reductive_amination propylamine Propylamine propylamine->reductive_amination crude_product Crude Product Mixture reductive_amination->crude_product unreacted_ketone Unreacted Cyclohexanone crude_product->unreacted_ketone unreacted_amine Unreacted Propylamine crude_product->unreacted_amine imine Imine Intermediate crude_product->imine tertiary_amine Tertiary Amine (Over-alkylation) crude_product->tertiary_amine product N-propylcyclohexanamine crude_product->product

Caption: Synthesis and Potential Impurities.

Conclusion

The purification of crude N-propylcyclohexanamine hydrochloride is a critical step in ensuring its suitability for further applications. The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. Recrystallization is a highly effective and scalable method for crystalline solids. Acid-base extraction provides a robust way to remove neutral impurities. For the highest purity, especially on a smaller scale, preparative HPLC is a powerful option. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively purify N-propylcyclohexanamine hydrochloride to meet the stringent requirements of their research and development activities.

References

Application Notes and Protocols: Scale-up Synthesis of N-Propylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propylcyclohexanamine and its hydrochloride salt are valuable intermediates in the pharmaceutical and fine chemical industries. As a secondary amine, it serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. The scale-up of its synthesis from laboratory to pilot or industrial scale requires robust and well-defined protocols to ensure consistent yield, purity, and safety.

This document provides detailed application notes and protocols for the scale-up synthesis of N-propylcyclohexanamine hydrochloride, focusing on the widely utilized method of reductive amination of cyclohexanone with propylamine, followed by salt formation.

Synthesis Pathway

The synthesis of N-propylcyclohexanamine hydrochloride is typically achieved in a two-step process:

  • Reductive Amination: Cyclohexanone is reacted with propylamine in the presence of a reducing agent to form N-propylcyclohexanamine.

  • Salt Formation: The resulting free base is then treated with hydrochloric acid to yield the stable and crystalline N-propylcyclohexanamine hydrochloride.

Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity for the imine intermediate over the ketone starting material, which minimizes the formation of by-products.[1][2][3]

Experimental Protocols

Part 1: Scale-up Synthesis of N-Propylcyclohexanamine (Free Base)

This protocol describes a representative scale-up synthesis of N-propylcyclohexanamine via reductive amination.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
Cyclohexanone98.145.0050.951.0
Propylamine59.113.3156.001.1
Sodium Triacetoxyborohydride211.9412.9561.101.2
Dichloromethane (DCM)-50 L--
Saturated Sodium Bicarbonate-As needed--
Anhydrous Magnesium Sulfate-As needed--

Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, and inert gas inlet.

  • Addition funnel.

  • Large-scale separatory funnel.

  • Rotary evaporator with a large-capacity flask.

Procedure:

  • Reaction Setup: Charge the 100 L reactor with cyclohexanone (5.00 kg, 50.95 mol) and dichloromethane (40 L). Begin stirring and purge the reactor with nitrogen.

  • Amine Addition: Add propylamine (3.31 kg, 56.00 mol) to the reactor.

  • Imine Formation: Stir the mixture at room temperature (20-25 °C) for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reductant Addition: In a separate container, prepare a slurry of sodium triacetoxyborohydride (12.95 kg, 61.10 mol) in dichloromethane (10 L). Slowly add this slurry to the reactor over a period of 2-3 hours, maintaining the internal temperature below 30 °C. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the consumption of the starting material is complete.

  • Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 L).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-propylcyclohexanamine as an oil.

Part 2: Synthesis of N-Propylcyclohexanamine Hydrochloride

This protocol details the conversion of the free base to its hydrochloride salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)Molar Ratio
Crude N-propylcyclohexanamine141.26Assumed ~7.2 kg~50.951.0
Diethyl Ether (anhydrous)-40 L--
Hydrogen Chloride (2.0 M in Diethyl Ether)-~28 L~56.01.1

Equipment:

  • 100 L glass-lined reactor with overhead stirring and cooling capabilities.

  • Large-scale filtration apparatus (e.g., Nutsche filter).

  • Vacuum oven.

Procedure:

  • Dissolution: Dissolve the crude N-propylcyclohexanamine in anhydrous diethyl ether (40 L) in the reactor.

  • Cooling: Cool the solution to 0-5 °C using a cooling jacket.

  • Salt Formation: Slowly add the 2.0 M solution of hydrogen chloride in diethyl ether (~28 L, 56.0 mol) to the stirred amine solution. A white precipitate of N-propylcyclohexanamine hydrochloride will form.[4][5]

  • Crystallization: Continue stirring at 0-5 °C for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the filter cake with cold diethyl ether (2 x 5 L).

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Quantitative Data Summary

ParameterLaboratory Scale (Typical)Scale-up (Projected)
Starting Material (Cyclohexanone) 10 g5.00 kg
Yield of Free Base (N-propylcyclohexanamine) 80-90%85-95%
Yield of Hydrochloride Salt 90-98%92-98%
Overall Yield 72-88%78-93%
Purity (by HPLC) >98%>99%

Visualizations

Reaction Pathway

Reaction_Pathway Cyclohexanone Cyclohexanone Imine Iminium Intermediate (in situ) Cyclohexanone->Imine + Propylamine Propylamine Propylamine Propylamine->Imine FreeBase N-Propylcyclohexanamine Imine->FreeBase + STAB STAB Sodium Triacetoxyborohydride HCl_Salt N-Propylcyclohexanamine HCl FreeBase->HCl_Salt + HCl HCl HCl (in Diethyl Ether)

Caption: Synthesis pathway of N-propylcyclohexanamine hydrochloride.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Salt Formation & Purification arrow arrow A Charge Reactor with Cyclohexanone & DCM B Add Propylamine A->B C Stir for Imine Formation (1-2h) B->C D Slow Addition of STAB Slurry C->D E Reaction Monitoring (TLC/GC-MS) D->E F Quench with NaHCO3 E->F G Extraction with DCM F->G H Dry and Concentrate G->H I Dissolve Crude Amine in Diethyl Ether H->I J Cool to 0-5 °C K Add HCl in Ether L Stir for Crystallization M Filter the Product N Wash with Cold Ether O Dry under Vacuum

Caption: Experimental workflow for the scale-up synthesis.

References

Application of N-Propylcyclohexanamine in the Synthesis of c-Jun N-Terminal Kinase (JNK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the potential application of N-propylcyclohexanamine in the synthesis of inhibitors targeting the c-Jun N-terminal kinase (JNK) signaling pathway. While its use is not widely reported in publicly available literature, this note explores both documented and potential synthetic routes, offering valuable protocols and insights for researchers in kinase inhibitor development.

Introduction to JNK Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1][2][3][4][5] The JNK signaling pathway is activated by various stress stimuli, including inflammatory cytokines, ultraviolet radiation, heat shock, and osmotic shock.[1][3] Dysregulation of the JNK pathway has been implicated in a range of diseases, including neurodegenerative disorders (such as Parkinson's and Alzheimer's disease), inflammatory conditions, and cancer.[1][5] Consequently, the development of potent and selective JNK inhibitors is a significant area of therapeutic research.

N-Propylcyclohexanamine in Kinase Inhibitor Synthesis

N-propylcyclohexanamine is a secondary amine that can be utilized as a nucleophile in various chemical reactions. Its application in the synthesis of kinase inhibitors is not extensively documented; however, it has been cited in the synthesis of specific 7-azaindole derivatives as JNK inhibitors. Furthermore, its structural features suggest potential utility in the synthesis of other kinase inhibitor scaffolds, such as aminopyrimidines, through nucleophilic aromatic substitution.

JNK Signaling Pathway

The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAPK. Activation of this pathway leads to the phosphorylation of various downstream substrates, including the transcription factor c-Jun, which in turn regulates gene expression involved in apoptosis, inflammation, and cell proliferation.

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Cytokines Inflammatory Cytokines ASK1 ASK1 Cytokines->ASK1 MEKK1 MEKK1 Cytokines->MEKK1 UV UV Radiation UV->ASK1 UV->MEKK1 ROS Oxidative Stress ROS->ASK1 ROS->MEKK1 MKK4 MKK4 ASK1->MKK4 MKK7 MKK7 ASK1->MKK7 MEKK1->MKK4 MEKK1->MKK7 JNK JNK MKK4->JNK MKK7->JNK cJun c-Jun JNK->cJun Other Other Substrates JNK->Other Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Proliferation Proliferation cJun->Proliferation Other->Apoptosis Other->Inflammation Other->Proliferation

JNK Signaling Pathway Overview

Experimental Protocols

Protocol 1: Synthesis of a 7-Azaindole-based JNK Inhibitor (Documented Example)

This protocol is based on the synthesis of 7-azaindole derivatives, where N-propylcyclohexanamine has been used as a reactant.

Workflow:

Synthesis_Workflow_1 Start Start: 5-bromo-3-iodo-1-(phenylsulfonyl) -1H-pyrrolo[2,3-b]pyridine Suzuki Suzuki Coupling with 1-methyl-4-(4,4,5,5-tetramethyl -1,3,2-dioxaborolan-2-yl) -1H-pyrazole Start->Suzuki ReductiveAmination Reductive Amination with N-propylcyclohexanamine Suzuki->ReductiveAmination Deprotection Deprotection (Removal of phenylsulfonyl group) ReductiveAmination->Deprotection FinalProduct Final Product: 7-Azaindole JNK Inhibitor Deprotection->FinalProduct Synthesis_Workflow_2 Start Start: 2,4-dichloropyrimidine SnAr1 Nucleophilic Aromatic Substitution with a substituted aniline Start->SnAr1 Intermediate Intermediate: 2-chloro-N-arylpyrimidin-4-amine SnAr1->Intermediate SnAr2 Nucleophilic Aromatic Substitution with N-propylcyclohexanamine Intermediate->SnAr2 FinalProduct Final Product: N²-propyl-N²-cyclohexyl-N⁴-aryl -pyrimidine-2,4-diamine SnAr2->FinalProduct

References

Synthesis of Bioactive Molecules Using N-propylcyclohexanamine as a Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing N-propylcyclohexanamine as a foundational scaffold. The focus of this report is on the synthesis, biological activity, and proposed mechanism of action of 1-phenyl-N-propylcyclohexanamine (PCPr), a dissociative anesthetic with hallucinogenic and stimulant properties.

Introduction

N-propylcyclohexanamine provides a versatile and sterically significant scaffold for the development of novel bioactive compounds. Its cyclohexyl ring offers a lipophilic anchor, while the secondary amine provides a key point for chemical modification and interaction with biological targets. Arylcyclohexylamines, a class of compounds derived from this scaffold, are known to interact with various central nervous system targets, most notably the N-methyl-D-aspartate (NMDA) receptor.[1][2] This document will detail the synthesis of a representative molecule, PCPr, summarize its biological activity, and describe the relevant signaling pathways.

Data Presentation

Table 1: Biological Activity of 1-phenyl-N-propylcyclohexanamine (PCPr) and Related Compounds
CompoundTargetAssayActivity (Ki, nM)Reference
3-MeO-PCPNMDA Receptor (dizocilpine site)Radioligand Binding Assay20[3]
3-MeO-PCPSerotonin Transporter (SERT)Radioligand Binding Assay216[3]
3-MeO-PCPSigma σ1 ReceptorRadioligand Binding Assay42[3]

Experimental Protocols

Synthesis of 1-phenyl-N-propylcyclohexanamine (PCPr)

This protocol is adapted from the synthesis of phencyclidine and other 1-arylcyclohexylamines as described by Maddox et al. (1965).[4][5][6][7][8]

Materials:

  • 1-Piperidinocyclohexanecarbonitrile

  • Phenylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether

  • Ammonium chloride solution (saturated)

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Standard laboratory glassware and equipment for Grignard reaction and extraction.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a mechanical stirrer, place the 1-piperidinocyclohexanecarbonitrile dissolved in anhydrous diethyl ether.

  • Grignard Reaction: Slowly add a solution of phenylmagnesium bromide in anhydrous diethyl ether to the stirred solution of the nitrile at room temperature. An exothermic reaction will occur. After the addition is complete, reflux the reaction mixture for 3-4 hours.

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the ethereal layer. Extract the aqueous layer with two additional portions of diethyl ether. Combine the organic extracts.

  • Washing and Drying: Wash the combined ethereal solution with water and then dry over anhydrous sodium sulfate.

  • Isolation of the Free Base: Filter the solution and remove the solvent under reduced pressure to obtain the crude 1-(1-phenylcyclohexyl)piperidine (PCP).

  • N-Dealkylation (Hypothetical Step for PCPr synthesis from a suitable precursor): While the Maddox et al. paper focuses on tertiary amines like PCP, the synthesis of the secondary amine PCPr would require a modification, such as starting with 1-(propylamino)cyclohexanecarbonitrile or a subsequent N-dealkylation/N-alkylation step from a suitable precursor. A general representation of the key bond formation is shown in the workflow diagram below.

  • Purification: The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt, followed by recrystallization. To prepare the hydrochloride salt, dissolve the free base in anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution. The precipitated salt can be collected by filtration and recrystallized from a suitable solvent mixture (e.g., ethanol-ether).

Signaling Pathways and Experimental Workflows

Signaling Pathway of Arylcyclohexylamines

Arylcyclohexylamines like PCPr primarily act as non-competitive antagonists of the NMDA receptor.[1][2][9] This interaction blocks the influx of calcium ions, leading to a disruption of downstream signaling cascades. This can impact synaptic plasticity and neurotransmission.[10][11] Furthermore, some arylcyclohexylamines have been shown to affect other targets such as the dopamine transporter and sigma receptors.[1]

Arylcyclohexylamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Allows Signaling_Cascades Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Ca_ion->Signaling_Cascades Synaptic_Plasticity Altered Synaptic Plasticity & Neurotransmission Signaling_Cascades->Synaptic_Plasticity BDNF BDNF Secretion PCPr PCPr (Arylcyclohexylamine) PCPr->NMDA_R Blocks PCPr->BDNF Inhibits

Caption: Arylcyclohexylamine Mechanism of Action.

General Synthetic Workflow for 1-Aryl-N-propylcyclohexanamines

The following diagram illustrates a generalized synthetic workflow for producing 1-aryl-N-propylcyclohexanamines, highlighting the key chemical transformations.

Synthetic_Workflow Start Cyclohexanone Nitrile_Formation Reaction with KCN and Propylamine Start->Nitrile_Formation Intermediate 1-(Propylamino)cyclohexanecarbonitrile Nitrile_Formation->Intermediate Grignard Grignard Reaction with Phenylmagnesium Bromide Intermediate->Grignard Product 1-Phenyl-N-propylcyclohexanamine (PCPr) Grignard->Product Purification Purification (Distillation or Salt Formation) Product->Purification

References

Troubleshooting & Optimization

Optimizing reaction conditions for N-propylcyclohexanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of N-propylcyclohexanamine hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Optimization

Q1: What is the most common method for synthesizing N-propylcyclohexanamine?

A1: The most prevalent and efficient method for synthesizing N-propylcyclohexanamine is through the reductive amination of cyclohexanone with propylamine. This reaction is typically performed as a one-pot synthesis where the intermediate imine is formed and subsequently reduced in situ to the desired secondary amine. The final product can then be converted to its hydrochloride salt for improved stability and handling.

Q2: I am getting a low yield of N-propylcyclohexanamine. What are the potential causes and how can I improve it?

A2: Low yields in this reductive amination can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Imine Formation: The initial condensation of cyclohexanone and propylamine to form the imine is a crucial equilibrium-driven step.

    • Solution: Ensure anhydrous conditions, as water can shift the equilibrium away from imine formation. The use of a dehydrating agent, such as molecular sieves, can be beneficial. Mildly acidic conditions (pH 5-6) can catalyze imine formation.[1][2]

  • Inefficient Reduction: The choice and amount of reducing agent are critical.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is selective for the iminium ion over the ketone starting material, minimizing the formation of cyclohexanol as a byproduct.[2][3] Ensure at least 1.5 equivalents of the reducing agent are used.

  • Side Reactions: The primary side reaction is the reduction of the starting cyclohexanone to cyclohexanol. Over-alkylation to form a tertiary amine is less common with a 1:1 stoichiometry but can occur.

    • Solution: Use a selective reducing agent like NaBH(OAc)₃.[2][3] Maintain a close to 1:1 molar ratio of cyclohexanone to propylamine.

  • Suboptimal Reaction Time and Temperature: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typical reaction times at room temperature are 4-24 hours. If the reaction is sluggish, gentle heating (40-50°C) can be applied, but this may also increase side reactions.

Q3: What are the common byproducts in this synthesis, and how can I identify them?

A3: The most common byproducts are:

  • Cyclohexanol: Formed from the reduction of unreacted cyclohexanone.

  • N,N-Dipropylcyclohexanamine (Tertiary Amine): Results from the further reaction of the product with another molecule of propylamine, though less likely under controlled stoichiometry.

  • Unreacted Starting Materials: Cyclohexanone and propylamine.

These byproducts can be identified and quantified using GC-MS analysis of the crude reaction mixture.[4]

Purification & Salt Formation

Q4: I am having difficulty purifying the N-propylcyclohexanamine free base. What are the recommended methods?

A4: N-propylcyclohexanamine is a basic compound and can be purified by a few methods:

  • Acid-Base Extraction: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane). Wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amine back into an organic solvent.

  • Column Chromatography: While possible, amines can sometimes streak on silica gel. Using a silica gel column with a solvent system containing a small amount of a basic modifier, like triethylamine (e.g., 1-2%), in the eluent (e.g., ethyl acetate/hexanes) can improve separation.

Q5: My N-propylcyclohexanamine hydrochloride salt is not crystallizing properly or is "oiling out." What should I do?

A5: "Oiling out" or poor crystallization of the hydrochloride salt is a common issue. Here are some troubleshooting steps:

  • Solvent Choice is Critical: The amine hydrochloride salt needs to be soluble in the chosen solvent when hot but insoluble when cold. A common technique is to dissolve the free amine in a non-polar solvent like diethyl ether or ethyl acetate and then add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or dioxane) dropwise.[5]

  • Control the Rate of Cooling: Slow cooling promotes the formation of well-defined crystals.[6] After adding the HCl solution, allow the mixture to cool to room temperature slowly, and then place it in an ice bath or freezer to maximize crystal formation.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.

  • Seeding: If you have a small amount of pure crystalline product, adding a "seed" crystal to the cooled solution can initiate crystallization.

  • Solvent System Adjustment: If the salt is too soluble, you can try adding a less polar co-solvent (an "anti-solvent") dropwise to the solution until it becomes slightly cloudy, then allow it to cool slowly.[5]

  • Ensure Anhydrous Conditions: Water can interfere with the crystallization of hydrochloride salts, sometimes leading to oils.[7] Ensure all solvents and glassware are dry.

Q6: What are the best practices for forming the hydrochloride salt?

A6: To form the hydrochloride salt:

  • Dissolve the purified N-propylcyclohexanamine free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring.

  • Monitor the pH with moist litmus paper to ensure the solution is acidic.

  • If precipitation occurs, continue stirring in an ice bath for about 30 minutes to an hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5][7]

Data Presentation

The following tables provide representative data for the reductive amination of cyclohexanone with primary amines under various conditions. Note that while this data is for analogous reactions, it serves as a valuable starting point for optimizing the synthesis of N-propylcyclohexanamine.

Table 1: Comparison of Reducing Agents in Reductive Amination of Cyclohexanone

Reducing AgentAmineSolventTemperature (°C)Time (h)Yield (%)Reference/Notes
NaBH(OAc)₃ Benzylamine1,2-DichloroethaneRoom Temp4-6~95%High selectivity for the imine reduction.
NaBH₃CN MorpholineMethanol w/ AcOHRoom Temp23~50%Slower reaction compared to NaBH(OAc)₃.[8]
NaBH₄ BenzylamineMethanolRoom Temp-40-60%Significant formation of cyclohexanol byproduct.
H₂/Pd/C AnilineToluene100--Catalytic hydrogenation often requires elevated temperature and pressure.[2]

Table 2: Optimization of Reaction Parameters for Reductive Amination

ParameterVariationEffect on YieldComments
pH 5-6OptimalCatalyzes imine formation without protonating the amine nucleophile.[1][2]
< 4DecreasedAmine is protonated and becomes non-nucleophilic.[2]
> 7DecreasedSlower imine formation.
Stoichiometry (Amine:Ketone) 1:1 to 1.1:1OptimalMinimizes unreacted starting materials and over-alkylation.
>1.5:1May increase yieldCan help drive the imine formation equilibrium forward.
Temperature Room TemperatureGenerally sufficientGood balance between reaction rate and minimizing side reactions.
40-50°CMay increase rateCan be beneficial for slow reactions but may increase byproduct formation.

Experimental Protocols

Protocol 1: Synthesis of N-propylcyclohexanamine via Reductive Amination with Sodium Triacetoxyborohydride

Materials:

  • Cyclohexanone

  • Propylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.0 eq).

  • Dissolve the cyclohexanone in anhydrous 1,2-dichloroethane.

  • Add propylamine (1.05 eq) to the solution and stir for 20 minutes at room temperature to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in 1,2-dichloroethane.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture in portions over 10-15 minutes. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-propylcyclohexanamine.

Protocol 2: Conversion of N-propylcyclohexanamine to its Hydrochloride Salt

Materials:

  • Crude or purified N-propylcyclohexanamine

  • Anhydrous diethyl ether

  • 2.0 M solution of HCl in diethyl ether

Procedure:

  • Dissolve the N-propylcyclohexanamine in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add the 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate should form.

  • Continue adding the HCl solution until the mixture is acidic (test with moist pH paper).

  • Stir the resulting suspension in an ice bath for 30 minutes.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the N-propylcyclohexanamine hydrochloride under vacuum.

Mandatory Visualizations

Reaction_Pathway cluster_synthesis Reductive Amination Cyclohexanone Cyclohexanone Imine N-propylcyclohexanimine (Intermediate) Cyclohexanone->Imine + Propylamine - H2O Propylamine Propylamine Propylamine->Imine Product N-propylcyclohexanamine Imine->Product + [H] (Reducing Agent) Hydrochloride N-propylcyclohexanamine Hydrochloride Product->Hydrochloride + HCl

Caption: Reaction pathway for the synthesis of N-propylcyclohexanamine hydrochloride.

Experimental_Workflow Start Start: Cyclohexanone & Propylamine Imine_Formation Imine Formation (Anhydrous Solvent, e.g., DCE) Start->Imine_Formation Reduction Reduction (Add NaBH(OAc)3) Imine_Formation->Reduction Monitoring Reaction Monitoring (TLC / GC-MS) Reduction->Monitoring Workup Aqueous Workup (NaHCO3 Quench) Monitoring->Workup Extraction Extraction & Drying Workup->Extraction Purification Purification (e.g., Acid-Base Extraction) Extraction->Purification Salt_Formation Hydrochloride Salt Formation (HCl in Ether) Purification->Salt_Formation Final_Product Final Product: N-propylcyclohexanamine HCl Salt_Formation->Final_Product

Caption: General experimental workflow for N-propylcyclohexanamine hydrochloride synthesis.

Troubleshooting_Guide Start Low Yield? Check_Imine Incomplete Imine Formation? Start->Check_Imine Yes Check_Reduction Inefficient Reduction? Start->Check_Reduction Yes Check_Side_Rxn Side Reactions? Start->Check_Side_Rxn Yes Sol_Imine Use Anhydrous Solvents Add Molecular Sieves Adjust pH to 5-6 Check_Imine->Sol_Imine Sol_Reduction Use NaBH(OAc)3 Ensure >1.5 eq. Check_Reduction->Sol_Reduction Sol_Side_Rxn Use Selective Reductant (NaBH(OAc)3) Control Stoichiometry Check_Side_Rxn->Sol_Side_Rxn

Caption: Troubleshooting decision tree for low reaction yield.

References

Common side products in the synthesis of N-propylcyclohexanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-propylcyclohexanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-propylcyclohexanamine hydrochloride?

A1: The most prevalent method for synthesizing N-propylcyclohexanamine is through the reductive amination of cyclohexanone with propylamine. This is typically a one-pot reaction where cyclohexanone and propylamine react to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The final product is isolated as the hydrochloride salt.

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The main potential side products in the synthesis of N-propylcyclohexanamine hydrochloride via reductive amination include:

  • N,N-dipropylcyclohexanamine: Formed from the reaction of the desired product with residual propylamine under reductive conditions.

  • Cyclohexanol: Results from the direct reduction of the starting material, cyclohexanone.

  • Aldol condensation products: High molecular weight impurities arising from the self-condensation of cyclohexanone, which can be catalyzed by acidic or basic conditions.

  • Unreacted starting materials: Residual cyclohexanone and propylamine.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). TLC can be used for a quick qualitative assessment of the consumption of the starting materials. GC-MS provides a more detailed analysis, allowing for the identification and quantification of the starting materials, the desired product, and any side products.

Q4: What are the recommended purification methods for N-propylcyclohexanamine hydrochloride?

A4: After the reaction workup, the crude product can be purified by crystallization. The free base, N-propylcyclohexanamine, is typically an oil and can be purified by flash column chromatography on silica gel. Following purification of the free base, the hydrochloride salt can be formed by treating a solution of the amine with hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether) and collecting the precipitated salt by filtration.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low yield of N-propylcyclohexanamine - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient reducing agent. - Loss of product during workup.- Monitor the reaction by TLC or GC-MS to ensure complete consumption of the limiting reagent. - Optimize the reaction temperature; reductive amination is often carried out at room temperature, but gentle heating may be required. - Ensure the chosen reducing agent is active and added in the correct stoichiometry. Sodium triacetoxyborohydride is often a mild and effective choice.[1] - Ensure proper pH control during aqueous extractions to prevent loss of the amine product.
Presence of significant amounts of cyclohexanol The reducing agent is too reactive and is reducing the cyclohexanone starting material before imine formation is complete.- Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[1] - In a two-step procedure, ensure complete imine formation before adding a stronger reducing agent like sodium borohydride (NaBH₄).[1]
Formation of N,N-dipropylcyclohexanamine An excess of propylamine is reacting with the N-propylcyclohexanamine product.- Use a stoichiometric amount or a slight excess of propylamine relative to cyclohexanone. - Monitor the reaction closely and stop it once the cyclohexanone is consumed to prevent further reaction of the product.
Presence of high molecular weight impurities (aldol products) The reaction conditions are promoting the self-condensation of cyclohexanone. This can be catalyzed by acidic or basic conditions.- Maintain a neutral or slightly acidic pH during the reaction. The use of an acid catalyst like acetic acid is common to promote imine formation, but strong acids or bases should be avoided. - Control the reaction temperature, as higher temperatures can favor aldol condensation.
Difficulty in isolating the hydrochloride salt - The free base is not sufficiently pure. - Improper solvent selection for precipitation.- Purify the crude N-propylcyclohexanamine free base by column chromatography before attempting salt formation. - Use a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of isopropanol and hexane, to induce precipitation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the reductive amination of a cyclohexanone derivative, which can be used as a general reference for what to expect in the synthesis of N-propylcyclohexanamine. Actual yields may vary depending on the specific reaction conditions and scale.

Parameter Value Reference
Typical Yield of N-substituted cyclohexylamine 85-95%Based on similar reductive amination protocols[1]
Cyclohexanone Conversion >98%Based on similar reductive amination protocols[1]
Purity after Column Chromatography >98%Based on similar purification procedures[1]

Experimental Protocols

Key Experiment: Synthesis of N-propylcyclohexanamine Hydrochloride via Reductive Amination

Materials and Reagents:

  • Cyclohexanone

  • Propylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid solution (e.g., 2 M in diethyl ether or isopropanol)

  • Diethyl Ether or Hexanes

Procedure:

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM).

    • To this solution, add propylamine (1.1 eq) via syringe.

    • Add glacial acetic acid (1.2 eq) to the reaction mixture.

    • Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Reduction:

    • Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. The addition may be slightly exothermic, so control the rate of addition to maintain the temperature at or near room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-propylcyclohexanamine as an oil.

  • Purification and Salt Formation:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine to prevent streaking).

    • Dissolve the purified N-propylcyclohexanamine free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

    • Slowly add a solution of hydrochloric acid (1.0-1.1 eq) with stirring.

    • The N-propylcyclohexanamine hydrochloride salt should precipitate out of the solution. If necessary, the precipitation can be aided by the addition of a non-polar co-solvent like hexanes or by cooling the solution.

    • Collect the solid product by filtration, wash with a small amount of cold diethyl ether or hexanes, and dry under vacuum.

Visualizations

experimental_workflow cluster_imine_formation Imine Formation cluster_reduction Reduction cluster_workup Workup cluster_purification Purification & Salt Formation A Dissolve Cyclohexanone in DCM B Add Propylamine A->B C Add Acetic Acid B->C D Add NaBH(OAc)₃ C->D iminium ion formation E Stir and Monitor D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Dry and Concentrate G->H I Column Chromatography H->I J Dissolve in Solvent I->J K Add HCl Solution J->K L Filter and Dry K->L

Caption: Experimental workflow for the synthesis of N-propylcyclohexanamine hydrochloride.

logical_relationships cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_side_products Potential Side Products Cyclohexanone Cyclohexanone Imine N-propylidenecyclohexanamine (Imine Intermediate) Cyclohexanone->Imine Condensation SideProduct1 Cyclohexanol Cyclohexanone->SideProduct1 Reduction SideProduct3 Aldol Products Cyclohexanone->SideProduct3 Self-condensation Propylamine Propylamine Propylamine->Imine Condensation SideProduct2 N,N-dipropylcyclohexanamine Propylamine->SideProduct2 Over-alkylation DesiredProduct N-propylcyclohexanamine Imine->DesiredProduct Reduction (e.g., NaBH(OAc)₃) HydrochlorideSalt N-propylcyclohexanamine Hydrochloride DesiredProduct->HydrochlorideSalt Acidification (HCl) DesiredProduct->SideProduct2 Over-alkylation

Caption: Logical relationships in the synthesis of N-propylcyclohexanamine hydrochloride.

References

Technical Support Center: N-Propylcyclohexanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-propylcyclohexanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing N-propylcyclohexanamine?

The most common and efficient method for synthesizing N-propylcyclohexanamine is through the reductive amination of cyclohexanone with n-propylamine. This reaction is typically carried out in the presence of a reducing agent and a catalyst. The resulting amine is then converted to its hydrochloride salt for improved stability and ease of handling.

Q2: What are the critical factors influencing the yield of the reaction?

Several factors can significantly impact the yield of N-propylcyclohexanamine hydrochloride:

  • Purity of Reactants and Solvents: Impurities in cyclohexanone, n-propylamine, or the solvent can lead to side reactions and lower yields.

  • Stoichiometry of Reactants: The molar ratio of cyclohexanone to n-propylamine and the reducing agent is crucial. An excess of one reactant may be necessary to drive the reaction to completion, but can also lead to side products.

  • Choice of Reducing Agent and Catalyst: The effectiveness of the reduction of the intermediate imine is dependent on the selected reducing agent and catalyst. Common choices include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (e.g., H₂/Pd/C).

  • Reaction Temperature and Time: Optimal temperature and reaction duration are necessary to ensure the reaction proceeds to completion without significant decomposition or side product formation.

  • pH of the Reaction Mixture: The pH can influence the rate of imine formation and the stability of the reactants.

  • Effective Purification: The method used to isolate and purify the final hydrochloride salt is critical for the overall yield and purity.

Q3: How can I confirm the formation of N-propylcyclohexanamine hydrochloride?

You can confirm the identity and purity of your product using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will provide characteristic peaks for the propyl and cyclohexyl groups, confirming the structure.

  • Mass Spectrometry (MS): This will show the molecular ion peak corresponding to the mass of N-propylcyclohexanamine.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching frequencies for the secondary amine salt.

  • Melting Point Analysis: The hydrochloride salt should have a distinct and sharp melting point, which can be compared to literature values.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-propylcyclohexanamine hydrochloride.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reducing agent. 2. Poor quality catalyst. 3. Incorrect reaction temperature. 4. Water contamination.1. Use a fresh, unopened container of the reducing agent. 2. Ensure the catalyst is not expired or deactivated. For catalytic hydrogenation, ensure proper activation. 3. Optimize the reaction temperature. Some reductions require cooling, while others may need gentle heating. 4. Use anhydrous solvents and dry glassware.
Presence of Unreacted Cyclohexanone 1. Insufficient amount of n-propylamine or reducing agent. 2. Short reaction time.1. Use a slight excess (1.1-1.2 equivalents) of n-propylamine. Ensure at least one equivalent of the reducing agent is used per mole of cyclohexanone. 2. Increase the reaction time and monitor the reaction progress using TLC or GC.
Formation of Side Products (e.g., Dicyclohexylamine) 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Incorrect stoichiometry.1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Adjust the molar ratio of the reactants.
Difficulty in Isolating the Hydrochloride Salt 1. Incomplete conversion to the salt. 2. Product is too soluble in the chosen solvent. 3. Presence of impurities inhibiting crystallization.1. Ensure the addition of a sufficient amount of HCl (either as a gas or a solution in an appropriate solvent like diethyl ether or isopropanol). 2. Try a different non-polar solvent to precipitate the salt, such as diethyl ether or hexane. 3. Purify the free amine by column chromatography or distillation before salt formation.
Product is an Oil Instead of a Solid 1. Presence of impurities. 2. Residual solvent.1. Purify the free amine before converting it to the hydrochloride salt. 2. Ensure the product is thoroughly dried under vacuum. Trituration with a non-polar solvent may induce crystallization.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride
  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 eq) in methanol. Add n-propylamine (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification of Free Amine: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-propylcyclohexanamine can be purified by vacuum distillation or column chromatography.

  • Hydrochloride Salt Formation: Dissolve the purified amine in diethyl ether. Slowly add a solution of HCl in diethyl ether or bubble HCl gas through the solution until precipitation is complete.

  • Isolation: Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain N-propylcyclohexanamine hydrochloride.

Protocol 2: Catalytic Hydrogenation
  • Reaction Setup: In a hydrogenation vessel, combine cyclohexanone (1.0 eq), n-propylamine (1.1 eq), a suitable solvent (e.g., ethanol or methanol), and a catalyst such as 10% Palladium on Carbon (Pd/C) (1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using GC.

  • Work-up: Once the reaction is complete, carefully filter the catalyst through a pad of Celite.

  • Purification and Salt Formation: Remove the solvent under reduced pressure. The resulting crude amine can be purified and converted to its hydrochloride salt as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical yields for the reductive amination of cyclohexanone with various amines, providing a benchmark for expected outcomes. Note that yields for N-propylcyclohexanamine specifically may vary based on the exact conditions used.

Catalyst/Reducing AgentAmineYield (%)Reference
Rh/SiO₂Ammonia83.4[1]
2 wt.% NiRh/SiO₂Ammonia96.4[1]
Pd/CAniline70[2]
Reductive AminasesVarious primary aminesHigh Conversion[3]

Visualizations

Reaction_Pathway Cyclohexanone Cyclohexanone Imine Intermediate Imine Cyclohexanone->Imine - H₂O Propylamine n-Propylamine Propylamine->Imine Product N-Propylcyclohexanamine Imine->Product + [H] (Reducing Agent) Salt N-Propylcyclohexanamine HCl Product->Salt HCl HCl HCl->Salt Troubleshooting_Workflow Start Low Yield or Impure Product CheckReactants Check Reactant Purity & Stoichiometry Start->CheckReactants CheckConditions Review Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions CheckWorkup Evaluate Work-up & Purification CheckReactants->CheckWorkup CheckConditions->CheckWorkup CheckSaltFormation Verify Salt Formation Protocol CheckWorkup->CheckSaltFormation Impurity_Issue Impurity Detected? CheckSaltFormation->Impurity_Issue PurifyAmine Purify Free Amine (Distillation/Column) Impurity_Issue->PurifyAmine Yes Success High Yield & Purity Achieved Impurity_Issue->Success No RepeatSaltFormation Repeat Salt Formation PurifyAmine->RepeatSaltFormation RepeatSaltFormation->Success

References

Technical Support Center: A Troubleshooting Guide for Reductive Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reductive amination reactions. This guide is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a reductive amination reaction?

Reductive amination is a two-step process that facilitates the formation of a carbon-nitrogen bond. The reaction begins with the nucleophilic attack of an amine on a carbonyl group (aldehyde or ketone) to form a hemiaminal intermediate. This is followed by the elimination of water to yield an imine (from a primary amine) or an iminium ion (from a secondary amine). In the second step, a reducing agent selectively reduces the imine or iminium ion to the final, more substituted amine product.[1] This method is widely favored in medicinal chemistry for its versatility in synthesizing primary, secondary, and tertiary amines.[2][3]

Q2: Which reducing agents are most commonly employed in this reaction?

The most frequently used reducing agents are borohydride derivatives, including sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[1][4] Catalytic hydrogenation over catalysts like palladium or nickel is also a viable method for this transformation.[1]

Q3: How do I select the appropriate reducing agent for my experiment?

The choice of reducing agent is critical and depends on the reactivity of the substrates and the desired reaction conditions.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a mild and selective reagent, making it a popular choice. It is particularly effective for a broad range of aldehydes and ketones, including those sensitive to acid, often resulting in high yields with minimal side products.[1][4][5]

  • Sodium cyanoborohydride (NaBH₃CN) is another mild reducing agent that shows good selectivity for the iminium ion over the starting carbonyl compound, which helps to prevent the unwanted reduction of the aldehyde or ketone.[1][4] It is most effective at a slightly acidic pH of around 4-5.[1] However, it is highly toxic and can generate poisonous cyanide gas, necessitating careful handling.[1][4]

  • Sodium borohydride (NaBH₄) is a more potent reducing agent and can reduce both the imine and the starting carbonyl compound.[1][4] To avoid reducing the starting material, it is typically added after the imine has been given sufficient time to form.[1][4]

Q4: What is the optimal pH for a reductive amination reaction?

The optimal pH for reductive amination is generally in the mildly acidic range of 4-7.[1] This represents a compromise: a lower pH accelerates the formation of the iminium ion, which is more susceptible to reduction, but an overly acidic environment will protonate the amine starting material, rendering it non-nucleophilic.[1] The ideal pH can vary depending on the specific substrates and the reducing agent being used.[1]

Q5: How can I prevent the formation of over-alkylation byproducts?

Over-alkylation, which leads to the formation of a tertiary amine from a primary amine, is a common side reaction.[1] To minimize this, you can:

  • Employ a stepwise (indirect) procedure where the imine is formed first and then reduced.[1]

  • Use a less reactive reducing agent such as sodium triacetoxyborohydride.

  • Carefully control the stoichiometry of the reactants.

  • Perform the reaction under non-acidic conditions.[1]

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient Imine/Iminium Ion FormationEnsure the reaction pH is mildly acidic (pH 4-7) to facilitate imine formation without fully protonating the amine.[1] For slow reactions, consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation.[1]
Decomposition of Reducing AgentSodium triacetoxyborohydride is sensitive to moisture. Ensure it is handled under anhydrous conditions. Check the age and storage conditions of your reducing agent.
Reduction of Starting CarbonylThe reducing agent may be too strong. Switch to a milder reagent like NaBH(OAc)₃ or NaBH₃CN. Alternatively, use a two-step procedure where the imine is formed before adding the reducing agent.[1][4]
Unreactive SubstratesElectron-poor aromatic amines or sterically hindered ketones can be unreactive.[6][7] Consider using a more reactive reducing agent or higher reaction temperatures.
Formation of Side Products Over-alkylation (Tertiary Amine Formation)Use a 1:1 stoichiometry of amine to carbonyl. A stepwise approach where the imine is formed first can also prevent this.[1]
Alcohol FormationThis occurs when the starting aldehyde or ketone is reduced. Use a more selective reducing agent that preferentially reduces the imine/iminium ion.[8]
Aldol CondensationAldehydes can self-condense, especially under basic conditions. Running the reaction at a neutral or slightly acidic pH can minimize this side reaction.[9]
Difficult Product Purification Co-elution of Product and Starting MaterialsIf the product and starting materials have similar polarities, consider an acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, washed, and then re-extracted after basification.[1]
Emulsion Formation During WorkupAdding brine to the aqueous layer can help to break up emulsions.[1]
Residual Imine ImpurityThis indicates an incomplete reduction. Increase the amount of reducing agent or the reaction time.[10][11] Ensure the reducing agent is active.

Data on Common Reducing Agents

Reducing Agent Typical Yields Reaction Time Optimal pH Key Advantages Key Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Generally High1-24 hours5-7Mild, selective, good for acid-sensitive substrates, less toxic.[1][4][5]Moisture sensitive, not compatible with methanol.[5][12]
Sodium Cyanoborohydride (NaBH₃CN) Good to High1-12 hours4-5Highly selective for iminium ions, allows for one-pot reactions.[1][4][13]Highly toxic, can generate HCN gas.[1][4]
Sodium Borohydride (NaBH₄) Variable1-6 hours7-10Inexpensive, powerful reducing agent.[4]Lacks selectivity, can reduce starting carbonyls, often requires a two-step process.[1][4][13]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Generally High2-24 hoursNeutral"Green" method, high atom economy.Requires specialized equipment (hydrogenator), catalyst can be deactivated.[14]

Experimental Protocols

Protocol 1: Direct (One-Pot) Reductive Amination

This protocol is suitable for reactions where the reducing agent is selective for the imine/iminium ion over the carbonyl starting material (e.g., using NaBH(OAc)₃).

  • Dissolve the aldehyde or ketone (1.0 mmol) and the amine (1.1 mmol) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).

  • Add sodium triacetoxyborohydride (1.5 mmol) to the mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Indirect (Stepwise) Reductive Amination

This protocol is advantageous for preventing over-alkylation when reacting a primary amine with an aldehyde or when using a less selective reducing agent like NaBH₄.

Step A: Imine Formation

  • Dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol (10 mL).

  • Stir the mixture at room temperature for 1-2 hours or until imine formation is complete, as monitored by TLC or NMR. For less reactive substrates, a dehydrating agent such as anhydrous magnesium sulfate can be added.[1]

  • Once imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.[1]

Step B: Reduction of the Imine

  • Dissolve the crude imine from Step A in methanol or ethanol (10 mL).

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) portion-wise, keeping the temperature below 10 °C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).[1]

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.[1]

Visual Guides

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome Carbonyl Carbonyl Imine_Formation Imine/Iminium Ion Formation Carbonyl->Imine_Formation Amine Amine Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Product Amine Product Reduction->Product

Caption: General workflow of a reductive amination reaction.

Troubleshooting_Flowchart Start Low Yield or Incomplete Reaction Check_Imine Check Imine Formation (TLC, NMR) Start->Check_Imine Imine_No Imine Not Formed Check_Imine->Imine_No No Imine_Yes Imine Formed Check_Imine->Imine_Yes Yes Adjust_pH Adjust pH (4-7) Add Dehydrating Agent Imine_No->Adjust_pH Check_Reducer Check Reducing Agent Activity/Amount Imine_Yes->Check_Reducer Reducer_Bad Inactive/Insufficient Reducer Check_Reducer->Reducer_Bad No Reducer_Good Reducer is Active and Sufficient Check_Reducer->Reducer_Good Yes Replace_Reducer Use Fresh Reducer Increase Stoichiometry Reducer_Bad->Replace_Reducer Consider_Side_Reactions Consider Side Reactions (e.g., Carbonyl Reduction) Reducer_Good->Consider_Side_Reactions

Caption: Troubleshooting flowchart for low yield issues.

Reagent_Selection Start Select Reducing Agent Acid_Sensitive Acid-Sensitive Substrate? Start->Acid_Sensitive One_Pot One-Pot Procedure Desired? Acid_Sensitive->One_Pot No STAB Use NaBH(OAc)₃ (STAB) Acid_Sensitive->STAB Yes Toxicity_Concern Toxicity a Major Concern? One_Pot->Toxicity_Concern Yes Cyanoborohydride Use NaBH₃CN One_Pot->Cyanoborohydride No Borohydride Use NaBH₄ (Two-Step) One_Pot->Borohydride No (Two-Step Preferred) Toxicity_Concern->STAB Yes Toxicity_Concern->Cyanoborohydride No, with caution

Caption: Decision guide for selecting a reducing agent.

References

Preventing the formation of di-alkylation products in amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Amine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of di-alkylation products during amine synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of di-alkylation product in my reaction. What is the underlying cause?

The formation of di-alkylation and other over-alkylation byproducts is a common challenge in amine synthesis. This occurs because the primary amine product of the initial alkylation is often more nucleophilic than the starting amine (e.g., ammonia or another primary amine). Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the newly formed secondary amine a better nucleophile and more likely to react with the remaining alkylating agent.[1] This can lead to a cascade of reactions that are difficult to control.[1]

Here is a diagram illustrating the over-alkylation cascade:

Overalkylation A Ammonia/Primary Amine B Secondary Amine (More Nucleophilic) A->B + Alkylating Agent C Tertiary Amine (Even More Nucleophilic) B->C + Alkylating Agent D Quaternary Ammonium Salt C->D + Alkylating Agent E Alkylating Agent

Figure 1: The over-alkylation cascade in amine synthesis.
Q2: What are the main strategies to prevent the formation of di-alkylation products?

There are several effective strategies to favor mono-alkylation and suppress the formation of di- and tri-alkylated products:

  • Reductive Amination: This is a highly reliable method for controlled N-alkylation. It involves the reaction of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the desired alkylated amine. This two-step, one-pot process avoids the issue of increasing nucleophilicity.[2]

  • Gabriel Synthesis: This method is specifically designed for the synthesis of primary amines from alkyl halides without the risk of over-alkylation. It utilizes potassium phthalimide as a protected form of ammonia.[3]

  • Use of a Large Excess of the Starting Amine: By using a significant excess of the initial amine, the probability of the alkylating agent encountering the starting amine over the more nucleophilic product is increased, thus favoring mono-alkylation.[1]

  • Amine Protecting Groups: Temporarily "protecting" the amine with a group that reduces its nucleophilicity is a highly effective strategy. After the desired alkylation, the protecting group is removed.

  • Control of Reaction Conditions: The choice of base and solvent can have a significant impact on the selectivity of the reaction. For example, using cesium bases like cesium carbonate (Cs₂CO₃) in an anhydrous solvent such as DMF can highly favor mono-N-alkylation.[4][5][6][7][8][9]

The following decision tree can help in selecting an appropriate strategy:

StrategySelection start Goal: Synthesize a mono-alkylated amine q1 Is the target a primary amine? start->q1 q2 Are suitable aldehyde/ ketone starting materials available? q1->q2 No gabriel Use Gabriel Synthesis q1->gabriel Yes q3 Is the starting amine inexpensive? q2->q3 No reductive_amination Use Reductive Amination q2->reductive_amination Yes excess_amine Use Large Excess of Starting Amine q3->excess_amine Yes protection Use a Protecting Group Strategy q3->protection No ReductiveAmination start Start step1 Dissolve aniline and benzaldehyde in DCE start->step1 step2 Add catalytic acetic acid step1->step2 step3 Stir for 1-2h at RT (Imine formation) step2->step3 step4 Add NaBH(OAc)₃ portion-wise step3->step4 step5 Stir for 12-24h at RT (Reduction) step4->step5 step6 Quench with NaHCO₃ (aq) step5->step6 step7 Work-up and purification step6->step7 end N-benzyl aniline step7->end

References

Catalyst selection for the reductive amination of cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of cyclohexanone.

Troubleshooting Guide

Issue: Low Conversion or Incomplete Reaction

Low conversion rates are a common challenge in reductive amination. Several factors can contribute to this issue, from suboptimal reaction conditions to reagent and catalyst deactivation.

Question: My reductive amination of cyclohexanone is showing low conversion. What are the potential causes and how can I troubleshoot it?

Answer:

Low conversion can stem from several factors. Here's a systematic approach to identifying and resolving the issue:

  • Inefficient Imine/Enamine Formation: The equilibrium between cyclohexanone, the amine, and the resulting imine/enamine may not favor the intermediate.

    • Troubleshooting:

      • pH Adjustment: Imine formation is often favored under slightly acidic conditions (pH 4-5). If the pH is too low, the amine will be protonated and non-nucleophilic. Conversely, if it's too high, the carbonyl group isn't sufficiently activated. Consider adding a mild acid catalyst like acetic acid.

      • Water Removal: The formation of the imine intermediate generates water, which can hydrolyze the imine back to the starting materials. The use of a dehydrating agent or a setup that allows for water removal (e.g., Dean-Stark apparatus) can drive the equilibrium towards the product.

  • Suboptimal Reducing Agent: The choice and activity of the reducing agent are critical.

    • Troubleshooting:

      • Reactivity: A reducing agent that is too reactive might reduce the cyclohexanone starting material before imine formation can occur. A less reactive agent might not be potent enough to reduce the imine. For instance, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less reactive towards the ketone compared to other borohydrides, minimizing alcohol byproduct formation.

      • Activity Check: Ensure your reducing agent has not degraded. It's advisable to use a fresh batch or test its activity on a known reaction.

  • Poor Reagent Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow or incomplete.

    • Troubleshooting:

      • Solvent Selection: Choose a solvent in which all reactants are soluble. Methanol has been identified as an effective solvent for the reductive amination of ketones.

  • Catalyst Deactivation: In catalytic reductive aminations, the catalyst can be deactivated by the amine substrate, the imine intermediate, or the amine product.

    • Troubleshooting:

      • Catalyst Choice: Select a catalyst known for its stability under the reaction conditions. For example, bimetallic catalysts like Rh-Ni have shown good recyclability.

      • Reaction Conditions: Optimize temperature and pressure to minimize conditions that could lead to catalyst poisoning or degradation.

  • Insufficient Reaction Time or Temperature: The reaction may simply need more time or energy to proceed to completion.

    • Troubleshooting:

      • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

      • Temperature Adjustment: Gradually increasing the reaction temperature can enhance the reaction rate. However, be cautious as higher temperatures can also lead to side reactions.

Issue: Poor Selectivity and Byproduct Formation

Achieving high selectivity for the desired amine is a primary goal. The formation of byproducts such as secondary or tertiary amines (overalkylation) or cyclohexanol can significantly reduce the yield of the target compound.

Question: I'm observing significant byproduct formation in my reaction. How can I improve the selectivity towards the desired primary or secondary amine?

Answer:

Improving selectivity involves fine-tuning the reaction conditions and catalyst choice:

  • Overalkylation (Formation of Secondary/Tertiary Amines): This is a common issue, especially when synthesizing primary amines.

    • Troubleshooting:

      • Excess Amine: Using an excess of the amine can help to favor the formation of the primary amine.

      • Catalyst Selection: Certain catalysts exhibit higher selectivity. For example, monometallic Rh/SiO₂ has shown high selectivity (99.1%) for cyclohexylamine.

  • Reduction of Cyclohexanone to Cyclohexanol: This occurs when the reducing agent or catalyst hydrogenates the starting ketone.

    • Troubleshooting:

      • Mild Reducing Agent: Employ a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) that selectively reduces the imine over the ketone.

      • Catalyst and Support: The choice of catalyst and its support can influence selectivity. For instance, in some studies, increasing the Ni loading on a Rh-Ni/SiO₂ catalyst led to a modest increase in cyclohexanol selectivity.

  • Control of Reaction Parameters:

    • Troubleshooting:

      • Hydrogen Pressure: In catalytic hydrogenations, the partial pressure of hydrogen can influence selectivity. An excess of H₂ can sometimes increase the selectivity for the desired amine by promoting the hydrogenation of the imine intermediate.

      • Solvent Effects: The solvent can play a crucial role in selectivity. It is recommended to screen different solvents to find the optimal one for your specific transformation.

Catalyst Performance Data

The selection of an appropriate catalyst is paramount for a successful reductive amination. Below is a summary of the performance of various catalysts for the reductive amination of cyclohexanone.

CatalystAmine SourceConversion (%)Selectivity (%)Reaction ConditionsReference
**Monometallic Catal

Effect of temperature and pressure on N-propylcyclohexanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-propylcyclohexanamine. The information is tailored to address common issues encountered during laboratory experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of N-propylcyclohexanamine, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the reductive amination of cyclohexanone with propylamine can stem from several factors. Inefficient formation of the intermediate iminium ion is a common culprit. This can be due to suboptimal pH, steric hindrance, or the use of a reducing agent that prematurely reduces the starting cyclohexanone.

To enhance your yield, consider the following:

  • Optimize Reaction pH: The formation of the imine intermediate is typically favored under mildly acidic conditions (pH 4-6). If the pH is too low, the propylamine will be protonated, rendering it non-nucleophilic. Conversely, if the pH is too high, the cyclohexanone carbonyl group won't be sufficiently activated for the nucleophilic attack. The use of acetic acid as a catalyst is a common practice to maintain the optimal pH range.

  • Choice of Reducing Agent: Employ a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium borohydride (NaBH₄) for this reason, as NaBH₄ can also reduce the starting cyclohexanone, leading to the formation of cyclohexanol as a byproduct and thus lowering the yield of the desired amine.

  • Reaction Time and Temperature: Increasing the reaction time or temperature can sometimes drive the reaction towards completion, especially for less reactive substrates. However, be aware that excessive heat can also promote the formation of side products. It is highly recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.

  • Stoichiometry: Using a slight excess of either propylamine or cyclohexanone can help to drive the reaction to completion. However, be cautious when using a large excess of propylamine as it can complicate the purification process.

Q2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize their formation?

A2: The most common side products in the synthesis of N-propylcyclohexanamine via reductive amination include:

  • Unreacted Starting Materials: Residual cyclohexanone and propylamine.

  • Intermediate Imine: The imine formed from the condensation of cyclohexanone and propylamine may not be fully reduced.

  • Over-alkylation Products: Although less common in this specific reaction, the formation of tertiary amines through undesired side reactions is a possibility.

  • Cyclohexanol: As mentioned previously, this can form if the reducing agent is not selective and reduces the starting cyclohexanone.

To minimize the formation of these impurities:

  • Ensure Complete Imine Formation: Allow sufficient time for the imine to form before introducing the reducing agent. Monitoring this step by TLC can be beneficial.

  • Use a Selective Reducing Agent: As highlighted in the previous point, using a reagent like sodium triacetoxyborohydride will minimize the reduction of cyclohexanone.

  • Control Reaction Conditions: Avoid excessively high temperatures, which can lead to degradation and the formation of undesired byproducts.

  • Purification: Most of these impurities can be removed through standard purification techniques such as distillation or column chromatography.

Q3: I'm having difficulty purifying my N-propylcyclohexanamine. What are the recommended methods?

A3: The purification of N-propylcyclohexanamine can be challenging due to the presence of structurally similar impurities. The following methods are recommended:

  • Distillation: Fractional distillation under reduced pressure is often an effective method for separating the desired product from starting materials and lower-boiling impurities.

  • Column Chromatography: Silica gel column chromatography can be used to separate the product from more polar impurities like cyclohexanol and any unreacted starting materials. A solvent system with a gradient of ethyl acetate in hexanes is a good starting point.

  • Acid-Base Extraction: This technique can be used to separate the basic amine product from neutral impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the free amine is extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of N-propylcyclohexanamine.

Q1: What is the most common and efficient method for synthesizing N-propylcyclohexanamine?

A1: The most widely used and efficient method is the one-pot reductive amination of cyclohexanone with propylamine. This reaction involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired secondary amine.

Q2: How do temperature and pressure generally affect the synthesis of N-propylcyclohexanamine?

A2:

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of byproducts and potentially the degradation of reactants or the product.[1] The optimal temperature will depend on the specific catalyst and solvent system being used.

  • Pressure: In reactions involving gaseous reagents like hydrogen for catalytic hydrogenation, increasing the pressure will increase the concentration of the dissolved gas, thereby accelerating the reaction rate. For reductive aminations using chemical reducing agents, the reaction is typically carried out at atmospheric pressure.

Q3: What are some common catalysts used for the reductive amination of cyclohexanone?

A3: A variety of catalysts can be employed for this transformation. For catalytic hydrogenation, noble metal catalysts such as Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are commonly used. Bimetallic catalysts, such as Rh-Ni on a silica support, have also shown high conversion rates.[2]

Data Presentation

The following tables summarize quantitative data on the effect of temperature and pressure on the yield of cyclohexylamine, a closely related primary amine synthesized via the reductive amination of cyclohexanone. This data serves as a valuable proxy for understanding the expected trends in N-propylcyclohexanamine synthesis.

Table 1: Effect of Temperature on Cyclohexylamine Yield

Temperature (°C)Yield (%)
80~60
100~85
120>95
140~90

Note: Data is for the reductive amination of cyclohexanone to cyclohexylamine using a 2%Ru@TAPB-DBDH catalyst and is intended to illustrate the general trend.[1]

Table 2: Effect of H₂ Pressure on Cyclohexylamine Yield

H₂ Pressure (MPa)Yield (%)
1~70
2~80
3~90
4>95

Note: Data is for the reductive amination of cyclohexanone to cyclohexylamine using a 2%Ru@TAPB-DBDH catalyst at 120°C and is intended to illustrate the general trend.[1]

Experimental Protocols

Reductive Amination of Cyclohexanone with Propylamine using Sodium Triacetoxyborohydride

This protocol provides a general procedure for the synthesis of N-propylcyclohexanamine.

Materials:

  • Cyclohexanone

  • Propylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add cyclohexanone (1.0 equivalent).

  • Solvent and Amine Addition: Dissolve the cyclohexanone in anhydrous dichloromethane. To this solution, add propylamine (1.1 equivalents).

  • Acid Catalyst: Add acetic acid (1.2 equivalents) to the reaction mixture. Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the stirring solution in portions. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine.

  • Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Cyclohexanone + Propylamine in DCM B Add Acetic Acid A->B 1. Reactants C Imine Formation B->C 2. Catalyst D Add NaBH(OAc)3 C->D 3. Intermediate E Reduction to N-propylcyclohexanamine D->E 4. Reduction F Quench with NaHCO3 E->F 5. Quench G Extract with DCM F->G 6. Extraction H Dry and Concentrate G->H 7. Drying I Purify (Distillation/Chromatography) H->I 8. Purification

Caption: Experimental workflow for the synthesis of N-propylcyclohexanamine.

logical_relationship cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield Increases to optimum, then decreases Purity Purity Temp->Purity Can decrease at high temperatures Rate Reaction Rate Temp->Rate Increases Pressure Pressure Pressure->Yield Increases (for H2) Pressure->Rate Increases (for H2) Catalyst Catalyst Choice Catalyst->Yield Significant effect Catalyst->Purity Affects selectivity Catalyst->Rate Determines speed

Caption: Logical relationship between reaction parameters and outcomes.

References

N-propylcyclohexanamine hydrochloride stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-propylcyclohexanamine Hydrochloride

Disclaimer: N-propylcyclohexanamine hydrochloride is a compound with limited publicly available stability data. The information provided here is based on the general chemical principles of secondary amine hydrochlorides and data from structurally similar molecules. It is intended to serve as a guide for researchers to design and execute their own stability studies.

Frequently Asked Questions (FAQs)

Q1: How should I store N-propylcyclohexanamine hydrochloride to ensure its long-term stability?

A1: To maximize stability, N-propylcyclohexanamine hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] Amines are often hygroscopic, meaning they can absorb moisture from the air, which could potentially lead to degradation.[1] Storing the compound at temperatures below 30°C (86°F) is recommended to minimize volatility and maintain stability.[1] For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure (a secondary amine hydrochloride), the most probable degradation pathways involve oxidation and thermolysis.

  • Oxidation: The nitrogen atom is susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylamines.[3][4] The carbon atom attached to the nitrogen (the alpha-carbon) is also a potential site for oxidation.

  • Dealkylation: Cleavage of the N-propyl or N-cyclohexyl bond could occur under stress conditions, particularly at elevated temperatures.

  • Ring Opening/Oxidation: The cyclohexyl ring itself can be oxidized, potentially leading to the formation of cyclohexanone or cyclohexanol derivatives, and in more extreme cases, ring-opening to form carboxylic acids.[5][6]

Q3: I am observing impurity peaks in my HPLC analysis of an aged sample. What could they be?

A3: The impurity peaks are likely degradation products. Common culprits for a compound like N-propylcyclohexanamine hydrochloride would be N-propylcyclohexanamine (the free base), potential N-oxide derivatives, or products resulting from the loss of the propyl group (cyclohexanamine). To confirm, you would need to perform forced degradation studies (see Q4) and characterize the resulting degradants using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify their molecular weights.

Q4: How can I perform a forced degradation study to understand the stability of my compound?

A4: Forced degradation (or stress testing) involves subjecting the compound to harsh conditions to accelerate its decomposition.[4] This helps identify potential degradation products and develop a stability-indicating analytical method.[7][8][9] Key conditions to test include:

  • Acid Hydrolysis: Refluxing the compound in 0.1 N HCl.[3][9]

  • Base Hydrolysis: Refluxing in 0.1 N NaOH.[3][9]

  • Oxidation: Treating with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[3]

  • Thermal Stress: Exposing the solid compound to dry heat (e.g., 70°C).[9]

  • Photolytic Stress: Exposing a solution of the compound to UV light.[8][9]

Samples should be taken at various time points and analyzed by a suitable technique like HPLC to track the formation of degradants.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) of the solid compound. 1. Oxidation. 2. Absorption of moisture (hygroscopicity).1. Store the compound under an inert atmosphere (N₂ or Ar). 2. Ensure the container is tightly sealed and stored in a desiccator or dry box.[1]
Poor peak shape or shifting retention time in reverse-phase HPLC. 1. Interaction of the amine with free silanol groups on the HPLC column. 2. pH of the mobile phase is inappropriate for the analyte.1. Use a column with end-capping or a base-deactivated column. 2. Add a competing amine (e.g., 0.1% triethylamine) to the mobile phase. 3. Adjust the mobile phase pH to be at least 2 units below the pKa of the amine to ensure it is fully protonated.
Multiple unexpected peaks appear in the chromatogram of a freshly prepared solution. 1. Contaminated solvent or glassware. 2. Rapid degradation in the chosen solvent/solution conditions.1. Use high-purity solvents and thoroughly clean all glassware. 2. Analyze the solution immediately after preparation. 3. Investigate solution stability by analyzing it at different time points (e.g., 0, 2, 4, 8 hours).
Inconsistent results in stability studies. 1. Inconsistent stress conditions (temperature, light exposure). 2. Non-homogenous sample.1. Use calibrated equipment (ovens, light chambers) and precisely control all parameters. 2. Ensure the compound is fully dissolved and mixed before stressing and sampling.

Data Presentation

Table 1: Example Data Summary from a Forced Degradation Study

This table template can be used to summarize the results from your forced degradation experiments.

Stress Condition Duration % Assay of Parent Compound % Total Degradation Major Degradant Peak (Area %)
0.1 N HCl (60°C)24 hrs98.5%1.5%1.2% (at RRT 0.85)
0.1 N NaOH (60°C)24 hrs95.2%4.8%3.5% (at RRT 0.91)
3% H₂O₂ (RT)8 hrs89.7%10.3%7.8% (at RRT 1.15)
Dry Heat (70°C)48 hrs99.1%0.9%0.6% (at RRT 0.85)
UV Light7 days97.8%2.2%1.9% (at RRT 1.10)
Control (Dark, RT)7 days99.8%0.2%Not Detected
RRT = Relative Retention Time

Experimental Protocols

Protocol 1: General Forced Degradation Study

Objective: To identify potential degradation products and pathways for N-propylcyclohexanamine hydrochloride under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve N-propylcyclohexanamine HCl in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to a final concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 5 mL of stock solution with 5 mL of 0.2 N HCl to get a final acid concentration of 0.1 N. Heat in a water bath at 60°C.

    • Alkaline: Mix 5 mL of stock solution with 5 mL of 0.2 N NaOH to get a final base concentration of 0.1 N. Heat in a water bath at 60°C.

    • Oxidative: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal (Solid): Place approximately 10-20 mg of the solid compound in a vial and keep it in a calibrated oven at 70°C.

    • Photolytic: Place 10 mL of the stock solution in a quartz cuvette or vial and expose it to a photostability chamber. A control sample should be wrapped in aluminum foil and placed alongside.

  • Sampling: Withdraw aliquots from each stressed solution at predetermined time points (e.g., 2, 8, 24, 48 hours). For the solid thermal stress, dissolve a portion of the solid in the initial solvent to 1 mg/mL before analysis.

  • Sample Preparation: Before injection, neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and a low-pH phosphate buffer, with UV detection). Use an LC-MS method to obtain mass information on the degradation products.

Visualizations

Potential Degradation Pathways

G cluster_main N-propylcyclohexanamine HCl cluster_paths Degradation Pathways A N-propylcyclohexanamine HCl B N-Oxide Derivative A->B Oxidation (e.g., H₂O₂) C Cyclohexanamine A->C Dealkylation (Thermal Stress) D Cyclohexanone A->D Ring Oxidation

Caption: Potential degradation pathways for N-propylcyclohexanamine HCl.

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acidic prep->acid Apply Stress base Alkaline prep->base Apply Stress ox Oxidative prep->ox Apply Stress therm Thermal prep->therm Apply Stress photo Photolytic prep->photo Apply Stress sampling Sample at Time Points acid->sampling base->sampling ox->sampling therm->sampling photo->sampling hplc HPLC-UV Analysis (Quantitation) sampling->hplc lcms LC-MS Analysis (Identification) sampling->lcms report Summarize Data hplc->report lcms->report

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Purification of N-propylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from N-propylcyclohexanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of N-propylcyclohexanamine hydrochloride?

A1: N-propylcyclohexanamine is commonly synthesized via reductive amination of cyclohexanone with propylamine. Potential impurities include:

  • Unreacted starting materials: Cyclohexanone and propylamine.

  • Side-products: Dicyclohexylamine and di-n-propylamine from side reactions.

  • Over-alkylation product: N,N-dipropylcyclohexanamine.

  • By-products from the reducing agent: Dependent on the specific reducing agent used.

Q2: What is the general strategy for purifying crude N-propylcyclohexanamine hydrochloride?

A2: A common and effective strategy involves a multi-step approach:

  • Acid-Base Extraction: To separate the basic amine from non-basic impurities.

  • Chromatography: To separate the desired secondary amine from other closely related amine impurities.

  • Recrystallization: As a final step to obtain a highly pure, crystalline product.

Troubleshooting Guides

Problem 1: Low yield after initial purification.

Possible Cause: Suboptimal pH during acid-base extraction. Solution: Ensure the aqueous phase is sufficiently acidic (pH < 2) during the initial extraction to fully protonate the amine and draw it into the aqueous layer. Conversely, ensure the aqueous phase is sufficiently basic (pH > 10) during the basification step to fully deprotonate the amine for extraction back into the organic phase.

Possible Cause: Incomplete extraction from the aqueous or organic phase. Solution: Perform multiple extractions (at least 3) with the organic solvent at each stage to ensure complete transfer of the amine.

Problem 2: Co-elution of impurities during column chromatography.

Possible Cause: Inappropriate solvent system (mobile phase). Solution: The polarity of the eluent is critical. For normal-phase chromatography on silica gel, a gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate) is a good starting point. The addition of a small amount of a tertiary amine like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing and improve the separation of basic compounds by competing with the amine product for active sites on the silica gel.

Possible Cause: Overloading the column. Solution: Use an appropriate ratio of crude material to stationary phase. A general guideline is 1:20 to 1:100 (mass of crude product to mass of silica gel), depending on the difficulty of the separation.

Problem 3: The product oils out during recrystallization.

Possible Cause: The chosen solvent is too good a solvent for the compound, or the solution is too concentrated. Solution: Select a solvent system where the N-propylcyclohexanamine hydrochloride is soluble at high temperatures but sparingly soluble at room temperature or below. A mixed solvent system, such as isopropanol/diethyl ether or ethanol/hexane, often works well. Dissolve the compound in a minimal amount of the hot, good solvent and then slowly add the "anti-solvent" (the one in which it is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.

Possible Cause: Cooling the solution too quickly. Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the basic N-propylcyclohexanamine from non-basic impurities.

Materials:

  • Crude N-propylcyclohexanamine hydrochloride

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether.

  • Acidic Extraction: Transfer the ether solution to a separatory funnel and extract three times with 1 M HCl. The N-propylcyclohexanamine will move into the aqueous layer as its hydrochloride salt.

  • Separation of Non-Basic Impurities: The organic layer contains non-basic impurities and can be discarded. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 2 M NaOH until the pH is greater than 10. This deprotonates the amine.

  • Back Extraction: Extract the free amine back into diethyl ether (three times).

  • Washing and Drying: Combine the organic layers and wash once with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the partially purified free amine.

Protocol 2: Column Chromatography (Normal Phase)

This protocol is for the separation of N-propylcyclohexanamine from closely related amine impurities.

Materials:

  • Partially purified N-propylcyclohexanamine (free base)

  • Silica gel (230-400 mesh)

  • Hexane (or cyclohexane)

  • Ethyl acetate

  • Triethylamine (Et₃N)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate. A common starting gradient could be from 0% to 20% ethyl acetate in hexane. Add 0.1-1% triethylamine to the mobile phase throughout the elution.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization to the Hydrochloride Salt

This final step is to obtain a highly pure, crystalline solid.

Materials:

  • Purified N-propylcyclohexanamine (free base)

  • Anhydrous diethyl ether

  • 2 M HCl in diethyl ether (or ethereal HCl)

  • Isopropanol (or ethanol)

  • Hexane (or other anti-solvent)

  • Büchner funnel and filter paper

Procedure:

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise. The hydrochloride salt will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Recrystallization:

    • Dissolve the collected solid in a minimal amount of hot isopropanol.

    • Slowly add hexane until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Washing and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Data Presentation

The following tables provide starting points for purification parameters. Optimal conditions may vary based on the specific impurity profile of the crude material.

Table 1: Column Chromatography Mobile Phase Suggestions

Stationary PhaseMobile Phase SystemGradient Example (Polar Solvent %)Modifier
Silica GelHexane / Ethyl Acetate0% to 20%0.1 - 1% Et₃N
Silica GelDichloromethane / Methanol0% to 10%0.1 - 1% Et₃N
Alumina (basic)Hexane / Ethyl Acetate0% to 15%Not always needed

Table 2: Recrystallization Solvent System Suggestions

Primary Solvent (Good Solvent)Anti-Solvent (Poor Solvent)Expected Outcome
IsopropanolDiethyl ether or HexaneCrystalline solid upon slow cooling.
EthanolHexaneMay require seeding to initiate crystallization.
AcetoneWaterUse with caution, ensure complete removal of water.

Visualizations

PurificationWorkflow Crude Crude N-propylcyclohexanamine HCl Extraction Acid-Base Extraction Crude->Extraction FreeBase Purified Free Base Extraction->FreeBase Chromatography Column Chromatography FreeBase->Chromatography PureAmine Highly Pure Free Base Chromatography->PureAmine Recrystallization Recrystallization (as HCl salt) PureAmine->Recrystallization FinalProduct Pure N-propylcyclohexanamine HCl Recrystallization->FinalProduct

Caption: General workflow for the purification of N-propylcyclohexanamine hydrochloride.

TroubleshootingRecrystallization Start Product Oils Out During Recrystallization Cause1 Solvent is too good / Solution too concentrated Start->Cause1 Cause2 Cooling too rapid Start->Cause2 Solution1 Use a mixed solvent system (e.g., Isopropanol/Hexane). Start with minimal hot solvent and add anti-solvent. Cause1->Solution1 Action Solution2 Allow to cool slowly to room temperature before using an ice bath. Cause2->Solution2 Action

Caption: Troubleshooting guide for issues encountered during recrystallization.

Technical Support Center: Characterization of N-Propylcyclohexanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of N-propylcyclohexanamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of N-propylcyclohexanamine derivatives?

A1: Researchers often encounter challenges in several key areas:

  • Isomer Differentiation: Distinguishing between positional and stereoisomers can be difficult due to their similar physicochemical properties.

  • Spectral Interpretation: Complex NMR spectra can arise from the cyclohexane ring conformations and the presence of various substituents. Mass spectrometry fragmentation patterns may also be complex and require careful analysis.

  • Chromatographic Separation: Achieving baseline separation of closely related derivatives and isomers can be challenging, often requiring optimization of chromatographic conditions.

  • Sample Purity: Ensuring the sample is free from starting materials, byproducts, and residual solvents is crucial for accurate characterization.

Q2: Which analytical techniques are most suitable for characterizing N-propylcyclohexanamine derivatives?

A2: A multi-technique approach is recommended for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for elucidating the chemical structure, including the position of substituents and stereochemistry.

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns, which aid in structural confirmation. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful.

  • High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment and separation of isomers. Chiral HPLC may be necessary for separating enantiomers.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Q3: How can I differentiate between positional isomers of N-propylcyclohexanamine derivatives?

A3: Differentiating positional isomers, such as those with substituents at different positions on the cyclohexane ring, requires careful analysis:

  • NMR Spectroscopy: The chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra are highly sensitive to the substitution pattern on the cyclohexane ring. 2D NMR techniques like COSY and HMBC can help establish connectivity.

  • Chromatography: HPLC and GC methods can often be developed to separate positional isomers. The choice of column and mobile/stationary phase is critical.[1][2]

  • Mass Spectrometry: While isomers have the same molecular weight, their fragmentation patterns in MS may differ, providing clues to the substitution position.

Troubleshooting Guides

NMR Spectroscopy Issues
Problem Possible Cause Troubleshooting Steps
Broad or Unresolved Peaks in ¹H NMR - Sample aggregation- Presence of paramagnetic impurities- Conformational exchange- Dilute the sample.- Filter the sample.- Acquire spectra at different temperatures.
Difficulty Assigning Cyclohexane Protons - Complex splitting patterns due to axial and equatorial protons- Overlapping signals- Utilize 2D NMR techniques (COSY, HSQC, HMBC).- Compare with spectra of similar, known compounds.
Incorrect Integrations - Impurities in the sample- Poor phasing or baseline correction- Purify the sample.- Re-process the spectrum with careful phasing and baseline correction.
Mass Spectrometry Issues
Problem Possible Cause Troubleshooting Steps
No Molecular Ion Peak Observed - In-source fragmentation- Low ionization efficiency- Use a softer ionization technique (e.g., ESI instead of EI).- Optimize ionization source parameters.
Complex Fragmentation Pattern - Multiple fragmentation pathways- Presence of isomers- Perform MS/MS analysis to elucidate fragmentation pathways.- Couple with a separation technique like GC or LC to analyze pure components.
Poor Reproducibility - Inconsistent sample preparation- Instrument instability- Standardize sample preparation protocol.- Calibrate and tune the mass spectrometer regularly.
HPLC Separation Issues
Problem Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column overload- Secondary interactions with the stationary phase- Inappropriate mobile phase pH- Inject a smaller sample volume.- Add a competing amine (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Inadequate Resolution of Isomers - Incorrect column chemistry- Suboptimal mobile phase composition- Screen different stationary phases (e.g., C18, phenyl, chiral).- Optimize the mobile phase composition (solvent ratio, buffer concentration, pH).[1]
Shifting Retention Times - Column degradation- Fluctuation in mobile phase composition or temperature- Use a guard column and ensure proper column washing.- Use a mobile phase preparation system and a column thermostat.

Quantitative Data

Table 1: Physicochemical Properties of Selected N-Propylcyclohexanamine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Reference
N-propylcyclohexanamineC₉H₁₉N141.252.5[3]
N-methyl-N-propylcyclohexanamineC₁₀H₂₁N155.283.0[4]
N-ethyl-N-propylcyclohexanamineC₁₁H₂₃N169.313.3[5]
N-methyl-2-propylcyclohexanamineC₁₀H₂₁N155.282.9[6]

Experimental Protocols

Protocol 1: HPLC Method for Isomer Separation (Adapted from a method for similar compounds)

This protocol is a general guideline and may require optimization for specific N-propylcyclohexanamine derivatives.

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For aromatic derivatives, a phenyl-based column may provide better selectivity.[2] For chiral separations, a dedicated chiral stationary phase is necessary.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer should be adjusted to control the ionization state of the amine. Adding a small amount of an amine modifier like triethylamine can improve peak shape.

  • Gradient Elution: Start with a lower percentage of the organic modifier and gradually increase it to elute more retained compounds. A typical gradient might be 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 210 nm for non-aromatic amines).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: General GC-MS Analysis
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute a range of compounds. A typical ramp rate is 10 °C/min.

  • Injector Temperature: 250 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization (e.g., acetylation) may be necessary for certain compounds to improve volatility and chromatographic performance.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample N-propylcyclohexanamine Derivative Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC (Purity & Isomer Separation) Filtration->HPLC GCMS GC-MS (Molecular Weight & Structure) Filtration->GCMS NMR NMR (Structure Elucidation) Filtration->NMR Purity Purity Assessment HPLC->Purity Isomer Isomer Identification HPLC->Isomer Structure Structural Confirmation GCMS->Structure GCMS->Isomer NMR->Structure NMR->Isomer

Caption: General experimental workflow for the characterization of N-propylcyclohexanamine derivatives.

troubleshooting_hplc Start Poor HPLC Separation Problem1 Poor Peak Shape? Start->Problem1 Problem2 Inadequate Resolution? Problem1->Problem2 No Solution1a Adjust mobile phase pH Problem1->Solution1a Yes Problem3 Shifting Retention Times? Problem2->Problem3 No Solution2a Optimize mobile phase gradient Problem2->Solution2a Yes Solution3a Check for column degradation Problem3->Solution3a Yes End Successful Separation Problem3->End No Solution1a->Problem2 Solution1b Add amine modifier Solution1b->Problem2 Solution1c Reduce sample concentration Solution1c->Problem2 Solution2a->Problem3 Solution2b Try a different column Solution2b->Problem3 Solution3a->End Solution3b Ensure consistent temperature Solution3b->End

Caption: Troubleshooting logic for common HPLC separation issues.

signaling_pathway_placeholder Receptor Receptor (e.g., Adrenergic, Dopaminergic) G_Protein G-Protein Coupling Receptor->G_Protein Compound N-propylcyclohexanamine Derivative Compound->Receptor Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Caption: A generalized signaling pathway potentially modulated by N-propylcyclohexanamine derivatives.

References

Validation & Comparative

A Comparative Guide to the Synthesis of N-propylcyclohexanamine hydrochloride and N-ethylcyclohexanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of N-propylcyclohexanamine hydrochloride and N-ethylcyclohexanamine hydrochloride, with a focus on their synthesis via reductive amination of cyclohexanone. This document provides a detailed overview of the synthetic methodologies, comparative performance based on analogous reactions, and relevant physicochemical properties to inform experimental design and compound selection in a research and development setting.

Executive Summary

N-propylcyclohexanamine hydrochloride and N-ethylcyclohexanamine hydrochloride are secondary amine hydrochlorides that can be efficiently synthesized through the reductive amination of cyclohexanone with the corresponding primary amines, propylamine and ethylamine, respectively. This one-pot reaction is a widely used and versatile method for forming carbon-nitrogen bonds. The general reaction involves the initial formation of an imine intermediate from the reaction of cyclohexanone with the amine, which is then reduced in situ to the desired secondary amine. The final step involves the formation of the hydrochloride salt.

Physicochemical Properties

A summary of key physicochemical properties for the free base forms of N-propylcyclohexanamine and N-ethylcyclohexanamine is provided below. These properties are crucial for predicting the behavior of the molecules in biological systems.

PropertyN-propylcyclohexanamineN-ethylcyclohexanamine
Molecular Formula C₉H₁₉NC₈H₁₇N
Molecular Weight 141.26 g/mol 127.23 g/mol
XLogP3 2.92.4
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 32
Data sourced from PubChem.

Synthesis via Reductive Amination

The primary synthetic route to both N-propylcyclohexanamine and N-ethylcyclohexanamine is the reductive amination of cyclohexanone. This method is advantageous due to its operational simplicity and generally good yields.

General Reaction Scheme

G cluster_0 Reductive Amination cluster_1 Salt Formation Cyclohexanone Cyclohexanone Imine Intermediate Imine Intermediate Cyclohexanone->Imine Intermediate + R-NH₂ N-alkylcyclohexanamine N-alkylcyclohexanamine Imine Intermediate->N-alkylcyclohexanamine [Reducing Agent] N-alkylcyclohexanamine HCl N-alkylcyclohexanamine HCl N-alkylcyclohexanamine->N-alkylcyclohexanamine HCl + HCl

Caption: General workflow for the synthesis of N-alkylcyclohexanamine hydrochlorides.

Experimental Protocols

Below are representative experimental protocols for the synthesis of N-propylcyclohexanamine hydrochloride and N-ethylcyclohexanamine hydrochloride via reductive amination. These protocols are based on general procedures for this type of transformation.

Method 1: Reductive Amination using Sodium Triacetoxyborohydride

This method utilizes a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for the reductive amination of ketones.

  • Materials:

    • Cyclohexanone

    • Propylamine or Ethylamine (1.1 eq)

    • Sodium triacetoxyborohydride (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

  • Procedure:

    • To a stirred solution of cyclohexanone (1.0 eq) in the chosen solvent, add propylamine or ethylamine (1.1 eq) followed by a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with the solvent (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amine by column chromatography on silica gel if necessary.

    • Dissolve the purified amine in a suitable solvent and add a solution of hydrochloric acid to precipitate the hydrochloride salt.

    • Filter the solid, wash with a cold solvent, and dry under vacuum to obtain the final product.

Comparative Performance

While a direct head-to-head comparison is not available, the performance of the reductive amination with propylamine and ethylamine is expected to be similar. Potential minor differences in yield and reaction time may arise due to the slight difference in steric hindrance and nucleophilicity between propylamine and ethylamine.

ParameterN-propylcyclohexanamine HClN-ethylcyclohexanamine HCl
Starting Materials Cyclohexanone, PropylamineCyclohexanone, Ethylamine
Key Reagents Sodium triacetoxyborohydride, Acetic Acid, HClSodium triacetoxyborohydride, Acetic Acid, HCl
Typical Reaction Time 12 - 24 hours12 - 24 hours
Anticipated Yield Good to ExcellentGood to Excellent

Logical Relationship in Synthesis

The synthesis of both title compounds follows a congruent synthetic logic, differing only in the choice of the primary amine.

G cluster_common Common Precursor & Method cluster_propyl N-propylcyclohexanamine Synthesis cluster_ethyl N-ethylcyclohexanamine Synthesis Cyclohexanone Cyclohexanone Reductive_Amination Reductive Amination Cyclohexanone->Reductive_Amination N_propyl N-propylcyclohexanamine Reductive_Amination->N_propyl with Propylamine N_ethyl N-ethylcyclohexanamine Reductive_Amination->N_ethyl with Ethylamine Propylamine Propylamine Propylamine->Reductive_Amination N_propyl_HCl N-propylcyclohexanamine HCl N_propyl->N_propyl_HCl + HCl Ethylamine Ethylamine Ethylamine->Reductive_Amination N_ethyl_HCl N-ethylcyclohexanamine HCl N_ethyl->N_ethyl_HCl + HCl

Caption: Comparative synthetic pathways from a common precursor.

Applications in Drug Development

While specific signaling pathway involvement for N-propylcyclohexanamine and N-ethylcyclohexanamine is not well-documented in publicly available literature, substituted cyclohexanamine moieties are present in various biologically active compounds. The nature of the N-alkyl substituent can significantly impact the pharmacological properties of a molecule, including its binding affinity to target receptors, metabolic stability, and overall pharmacokinetic profile. The choice between a propyl and an ethyl group allows for fine-tuning of a lead compound's properties during the drug discovery process.

Conclusion

Both N-propylcyclohexanamine hydrochloride and N-ethylcyclohexanamine hydrochloride are readily accessible via the robust and well-established reductive amination of cyclohexanone. The choice of the N-alkyl substituent (propyl vs. ethyl) is unlikely to dramatically alter the synthetic feasibility but may offer a valuable tool for modulating the biological activity and physicochemical properties of more complex molecules in a drug development pipeline. The provided protocols and comparative data, based on analogous transformations, offer a solid foundation for the synthesis and further investigation of these compounds. Further experimental work is warranted to delineate the subtle differences in their synthetic performance and pharmacological profiles.

A Comparative Guide to Reducing Agents for the Synthesis of N-propylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-propylcyclohexanamine, a secondary amine with applications in pharmaceutical and chemical industries, is commonly achieved through the reductive amination of cyclohexanone with propylamine. The choice of reducing agent is a critical parameter in this synthesis, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of common reducing agents for this transformation, supported by experimental data from analogous reactions, and includes detailed experimental protocols.

Performance Comparison of Reducing Agents

The selection of a reducing agent for the synthesis of N-propylcyclohexanamine involves a trade-off between reactivity, selectivity, cost, and safety. The following table summarizes quantitative data for common reducing agents based on representative examples of secondary amine synthesis from cyclohexanone.

Reducing AgentReagent ClassTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) Hydride~55%Methanol or Ethanol, 0°C to rtCost-effective, readily availableCan reduce the starting ketone, requires careful addition after imine formation
Sodium Cyanoborohydride (NaBH₃CN) Hydride62-69%Methanol, pH 6-7Selective for imines over ketones, stable in protic solventsToxic (releases HCN in acidic conditions), slower reaction times
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Hydride67-70%Dichloromethane, rtMild, highly selective for imines, one-pot procedure, tolerates sensitive functional groupsMore expensive, moisture sensitive
Catalytic Hydrogenation (e.g., H₂/Pd/C, H₂/Raney Ni) CatalyticUp to 96%Hydrogen gas, catalyst (e.g., Pd/C, Raney Ni), various solvents (e.g., ethanol, methanol)High yields, "green" process (water as the only byproduct), catalyst can be recycledRequires specialized equipment (hydrogenator), potential for catalyst poisoning

Reaction Pathway and Experimental Workflow

The synthesis of N-propylcyclohexanamine via reductive amination proceeds through the initial formation of an imine intermediate from cyclohexanone and propylamine. This intermediate is then reduced to the final secondary amine product.

Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction Cyclohexanone Cyclohexanone Imine N-propylcyclohexan-1-imine (Intermediate) Cyclohexanone->Imine + Propylamine Propylamine Propylamine Propylamine->Imine Product N-propylcyclohexanamine Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd/C) Reducing_Agent->Product

Caption: General reaction pathway for the synthesis of N-propylcyclohexanamine.

The experimental workflow can be generalized into a few key steps, from the initial reaction setup to the final purification of the product.

Experimental_Workflow A Reactant Mixing (Cyclohexanone + Propylamine) B Addition of Reducing Agent A->B C Reaction Monitoring (e.g., TLC, GC) B->C D Work-up (Quenching, Extraction) C->D E Purification (e.g., Distillation, Chromatography) D->E F Characterization (e.g., NMR, MS) E->F

Caption: A generalized experimental workflow for reductive amination.

Detailed Experimental Protocols

The following are representative protocols for the synthesis of secondary amines from cyclohexanone using different reducing agents. These can be adapted for the synthesis of N-propylcyclohexanamine.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This one-pot procedure is favored for its mildness and high selectivity.

Materials:

  • Cyclohexanone (1.0 eq)

  • Propylamine (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM) as solvent

  • Acetic acid (optional, as catalyst)

Procedure:

  • Dissolve cyclohexanone and propylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the stirred solution. The addition may be slightly exothermic.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude N-propylcyclohexanamine by distillation or column chromatography.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This method is effective due to the selectivity of the reducing agent for the protonated imine (iminium ion).[1]

Materials:

  • Cyclohexanone (1.0 eq)

  • Propylamine (1.0-1.2 eq)

  • Sodium cyanoborohydride (1.1-1.5 eq)

  • Methanol as solvent

  • Acetic acid to maintain pH

Procedure:

  • Dissolve cyclohexanone and propylamine in methanol.

  • Adjust the pH of the solution to 6-7 by the addition of glacial acetic acid.

  • Add sodium cyanoborohydride in portions, monitoring for any gas evolution. Caution: Acidic conditions can generate toxic HCN gas. This step should be performed in a well-ventilated fume hood.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, carefully add water to quench the reaction.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, dry over a suitable drying agent, filter, and concentrate.

  • Purify the product by distillation or column chromatography.

Protocol 3: Reductive Amination using Sodium Borohydride (NaBH₄)

This is a cost-effective method, but requires a two-step approach to avoid reduction of the starting ketone.

Materials:

  • Cyclohexanone (1.0 eq)

  • Propylamine (1.0 eq)

  • Solvent for imine formation (e.g., Toluene, Methanol)

  • Dehydrating agent (e.g., anhydrous magnesium sulfate or molecular sieves, optional)

  • Sodium borohydride (1.0-1.5 eq)

  • Methanol or Ethanol for reduction

Procedure:

  • Step 1: Imine Formation

    • Dissolve cyclohexanone and propylamine in a suitable solvent.

    • If desired, add a dehydrating agent to drive the equilibrium towards imine formation.

    • Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitored by TLC, GC, or NMR).

  • Step 2: Reduction

    • Cool the reaction mixture containing the imine in an ice bath.

    • Slowly add a solution of sodium borohydride in methanol or ethanol.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.

    • Quench the reaction by the careful addition of water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent.

    • Dry, filter, and concentrate the combined organic extracts.

    • Purify the final product.

Protocol 4: Catalytic Hydrogenation

This "green" method offers high yields and avoids the use of stoichiometric metal hydride reagents.[2]

Materials:

  • Cyclohexanone (1.0 eq)

  • Propylamine (1.0-1.2 eq)

  • Catalyst (e.g., 5% Pd/C, Raney Ni)

  • Solvent (e.g., Ethanol, Methanol)

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor (hydrogenator), combine cyclohexanone, propylamine, the catalyst, and the solvent.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction by observing the hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting N-propylcyclohexanamine by distillation.

Conclusion

The choice of reducing agent for the synthesis of N-propylcyclohexanamine is dependent on the specific requirements of the researcher, including desired yield, purity, cost, and available equipment. For high selectivity and operational simplicity in a laboratory setting, sodium triacetoxyborohydride is often the reagent of choice. For large-scale, environmentally friendly production, catalytic hydrogenation offers excellent yields and minimizes waste. Sodium cyanoborohydride provides a good balance of selectivity and cost, though safety precautions are paramount. Sodium borohydride remains a viable, low-cost option, particularly when a two-step procedure is feasible. Careful consideration of the pros and cons of each method will enable the selection of the most appropriate reducing agent for a successful synthesis.

References

Comparative Analysis of the Biological Activity of N-Propylcyclohexanamine and Other N-Alkylated Cyclohexanamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of N-propylcyclohexanamine alongside other N-alkylated cyclohexanamines, such as N-methylcyclohexanamine and N-ethylcyclohexanamine. While direct comparative studies on these specific simple N-alkylated cyclohexanamines are limited in publicly available literature, this document extrapolates likely biological targets and structure-activity relationships (SAR) based on data from structurally related compounds, particularly the broader class of cyclohexylamines and N-alkylated amines.

The primary expected biological targets for this class of compounds include monoamine transporters (dopamine, norepinephrine, and serotonin transporters) and monoamine oxidase (MAO) enzymes. Activity at the N-methyl-D-aspartate (NMDA) receptor, a prominent target for the related arylcyclohexylamines, may also be possible, though likely with lower affinity in the absence of an aryl moiety.

Comparative Biological Activity Data

Direct quantitative comparative data for N-propylcyclohexanamine and its immediate lower alkyl homologues is scarce. However, studies on related N-alkylated compounds and structure-activity relationship trends suggest that the length of the N-alkyl substituent can influence potency and selectivity at various targets. The following table presents hypothetical data based on established SAR principles for illustrative purposes.

CompoundTargetAssay TypePredicted Potency (IC₅₀/Kᵢ)Predicted Selectivity
N-Methylcyclohexanamine Monoamine Transporters (DAT, NET, SERT)Radioligand BindingModerateNon-selective
Monoamine Oxidase (MAO-A, MAO-B)Enzyme InhibitionLow to ModerateMAO-A preferential
N-Ethylcyclohexanamine Monoamine Transporters (DAT, NET, SERT)Radioligand BindingModerate to HighIncreased DAT/NET selectivity
Monoamine Oxidase (MAO-A, MAO-B)Enzyme InhibitionModerateMixed/Slight MAO-B pref.
N-Propylcyclohexanamine Monoamine Transporters (DAT, NET, SERT)Radioligand BindingHighHighest DAT/NET selectivity
Monoamine Oxidase (MAO-A, MAO-B)Enzyme InhibitionModerate to HighMAO-B preferential

Note: This table is predictive and intended for illustrative purposes. Experimental validation is required.

Experimental Protocols

To empirically determine the biological activity of N-propylcyclohexanamine and its analogues, the following experimental protocols are recommended.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potential of the compounds against the two major isoforms of monoamine oxidase, MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (for MAO-A) and benzylamine (for MAO-B) as substrates

  • Phosphate buffer (pH 7.4)

  • Test compounds (N-alkylated cyclohexanamines)

  • Spectrophotometer

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the respective MAO enzyme (MAO-A or MAO-B) to the phosphate buffer.

  • Add the test compound solutions to the wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the specific substrate (kynuramine for MAO-A, benzylamine for MAO-B).

  • Monitor the change in absorbance over time at the appropriate wavelength (316 nm for kynuramine, 250 nm for benzylamine) using a spectrophotometer.

  • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

  • Calculate the IC₅₀ value from the dose-response curve.

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure Test_Compounds Test Compound Solutions Pre_incubation Pre-incubate Enzyme + Test Compound Test_Compounds->Pre_incubation MAO_Enzymes MAO-A / MAO-B Enzymes MAO_Enzymes->Pre_incubation Substrates Kynuramine / Benzylamine Reaction Add Substrate Initiate Reaction Substrates->Reaction Pre_incubation->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Analysis Calculate IC50 Measurement->Analysis

Workflow for the Monoamine Oxidase Inhibition Assay.
Monoamine Transporter Radioligand Binding Assay

This assay measures the affinity of the test compounds for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Materials:

  • Cell membranes prepared from cells expressing human DAT, NET, or SERT

  • Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well filter plate, combine the cell membranes, radioligand, and either a test compound dilution or buffer (for total binding).

  • For non-specific binding determination, add a high concentration of a known inhibitor.

  • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Terminate the binding by rapid filtration through a cell harvester onto glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ and Kᵢ values.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Procedure Test_Compounds Test Compound Solutions Incubation Incubate Membranes, Radioligand & Test Compound Test_Compounds->Incubation Membranes Cell Membranes with Transporters Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate Ki Counting->Analysis

Experimental workflow for the Radioligand Binding Assay.
Monoamine Transporter Uptake Assay

This functional assay measures the ability of the test compounds to inhibit the uptake of neurotransmitters by their respective transporters.

Materials:

  • Cells stably expressing human DAT, NET, or SERT

  • Radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)

  • Uptake buffer

  • Test compounds

  • Scintillation counter

Procedure:

  • Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.

  • Prepare solutions of the test compounds.

  • Pre-incubate the cells with the test compounds or buffer for a short period.

  • Initiate uptake by adding the radiolabeled neurotransmitter to each well.

  • Incubate for a specific time at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the percent inhibition of uptake and calculate the IC₅₀ value for each compound.

Transporter_Uptake_Assay cluster_prep Preparation cluster_assay Assay Procedure Cells Transporter-Expressing Cells Pre_incubation Pre-incubate Cells with Test Compound Cells->Pre_incubation Test_Compounds Test Compound Solutions Test_Compounds->Pre_incubation Radiolabeled_NT Radiolabeled Neurotransmitter Uptake Add Radiolabeled NT Initiate Uptake Radiolabeled_NT->Uptake Pre_incubation->Uptake Termination Wash Cells Uptake->Termination Measurement Measure Intracellular Radioactivity Termination->Measurement Analysis Calculate IC50 Measurement->Analysis

Workflow for the Monoamine Transporter Uptake Assay.

Discussion of Structure-Activity Relationships (SAR)

Based on the broader literature for N-alkylated amines and related compounds, the following SAR trends can be anticipated for N-alkylated cyclohexanamines:

  • N-Alkyl Chain Length and Monoamine Transporters: Increasing the length of the N-alkyl chain from methyl to propyl is often associated with an increase in potency and selectivity for the dopamine and norepinephrine transporters over the serotonin transporter. This is thought to be due to the larger and more hydrophobic binding pockets of DAT and NET compared to SERT. Therefore, N-propylcyclohexanamine is predicted to be a more potent and selective inhibitor of DAT and NET than N-methyl- or N-ethylcyclohexanamine.

  • N-Alkyl Chain Length and Monoamine Oxidase: The N-alkyl substituent can also influence the interaction with MAO enzymes. Generally, smaller N-alkyl groups may favor interaction with MAO-A, while larger, more lipophilic groups tend to increase selectivity for MAO-B. Consequently, N-propylcyclohexanamine may exhibit greater selectivity for MAO-B compared to its smaller counterparts.

Conclusion and Future Directions

It is crucial to emphasize that these predictions are based on extrapolations from related compound classes. Direct experimental investigation using the protocols outlined in this guide is essential to definitively characterize and compare the biological activities of N-propylcyclohexanamine and other N-alkylated cyclohexanamines. Such studies would provide valuable data for researchers and drug development professionals interested in this chemical scaffold.

A Spectroscopic Comparison of N-propylcyclohexanamine and Its Precursors: Cyclohexanone and Propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of the secondary amine, N-propylcyclohexanamine, with its common precursors, cyclohexanone and propylamine. The formation of N-propylcyclohexanamine from these precursors is typically achieved through reductive amination. Understanding the distinct spectroscopic signatures of the product and its starting materials is crucial for reaction monitoring, product identification, and purity assessment. This document summarizes key infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for each compound and provides standardized experimental protocols for their analysis.

Spectroscopic Data Summary

The following tables outline the characteristic spectroscopic features of N-propylcyclohexanamine, cyclohexanone, and propylamine. This data is essential for distinguishing the final product from the unreacted starting materials and potential intermediates.

Table 1: Infrared (IR) Spectroscopy Data

CompoundFunctional GroupKey Absorption Bands (cm⁻¹)Interpretation
Cyclohexanone C=O (Ketone)~1715 (strong, sharp)Carbonyl stretch, characteristic of a saturated cyclic ketone.[1]
C-H (Alkane)~2850-2960Aliphatic C-H stretching.
Propylamine N-H (Primary Amine)~3300-3500 (two bands, medium)N-H stretching vibrations of a primary amine.[2]
N-H bend~1590-1650 (medium)N-H bending vibration.[2]
C-N~1000-1250 (medium)C-N stretching vibration.
C-H (Alkane)~2850-2960Aliphatic C-H stretching.
N-propylcyclohexanamine N-H (Secondary Amine)~3300-3500 (one band, weak-medium)N-H stretching vibration of a secondary amine.
C-N~1180-1280 (medium)C-N stretching vibration.
C-H (Alkane)~2850-2960Aliphatic C-H stretching.

Table 2: ¹H NMR Spectroscopy Data (Typical Chemical Shifts in CDCl₃)

CompoundProton EnvironmentChemical Shift (δ, ppm)Multiplicity
Cyclohexanone α-CH₂ (to C=O)~2.2 - 2.5Multiplet
β, γ-CH₂~1.7 - 1.9Multiplet
Propylamine CH₃~0.9Triplet
-CH₂- (adjacent to CH₃)~1.4 - 1.6Sextet
-CH₂- (adjacent to NH₂)~2.6 - 2.8Triplet
NH₂~1.1 (variable)Singlet (broad)
N-propylcyclohexanamine Cyclohexyl CH (on C-N)~2.4 - 2.6Multiplet
Cyclohexyl CH₂~1.0 - 1.9Multiplets
N-CH₂- (propyl)~2.4 - 2.6Triplet
-CH₂- (propyl)~1.4 - 1.6Sextet
CH₃ (propyl)~0.9Triplet
NHVariableSinglet (broad)

Table 3: ¹³C NMR Spectroscopy Data (Typical Chemical Shifts in CDCl₃)

CompoundCarbon EnvironmentChemical Shift (δ, ppm)
Cyclohexanone C=O~212
α-C (to C=O)~42
β-C~27
γ-C~25
Propylamine C (adjacent to NH₂)~45
C (middle)~26
CH₃~11
N-propylcyclohexanamine Cyclohexyl C (on C-N)~58
Cyclohexyl C (adjacent to C-N)~34
Cyclohexyl C~25, ~26
N-CH₂- (propyl)~52
-CH₂- (propyl)~23
CH₃ (propyl)~12

Table 4: Mass Spectrometry (Electron Ionization) Data

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]Interpretation of Fragmentation
Cyclohexanone 9883, 70, 55, 42Loss of methyl, ethylene, and carbonyl group fragments.
Propylamine 5944, 30α-cleavage leading to [CH₂NH₂]⁺ and [CH₃CH₂]⁺ fragments.[3]
N-propylcyclohexanamine 141112, 98, 84, 71, 56α-cleavage on either side of the nitrogen atom. Loss of a propyl radical to give a fragment at m/z 98. Loss of a cyclohexyl radical.

Experimental Protocols

Detailed methodologies for the synthesis of N-propylcyclohexanamine and its subsequent spectroscopic analysis are provided below.

Synthesis of N-propylcyclohexanamine via Reductive Amination

This protocol describes a general procedure for the synthesis of N-propylcyclohexanamine from cyclohexanone and propylamine using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • Cyclohexanone

  • Propylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add cyclohexanone (1.0 eq) and anhydrous dichloromethane.

  • Add propylamine (1.1 eq) to the solution.

  • Add glacial acetic acid (1.2 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N-propylcyclohexanamine.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Spectroscopic Analysis Protocols

1. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: For liquid samples like cyclohexanone, propylamine, and N-propylcyclohexanamine, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan of the clean salt plates before running the sample.

  • Analysis: Identify characteristic peaks corresponding to the functional groups present in each molecule.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values. Assign peaks to the corresponding protons and carbons in the molecular structure.

3. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Dilute a small amount of the liquid sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • GC Conditions: Use a suitable capillary column (e.g., a non-polar column like DB-5ms). Set a temperature program that allows for the separation of the compounds of interest. A typical program might start at 50°C and ramp up to 250°C.

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 30-300.

  • Analysis: Identify the compounds based on their retention times and mass spectra. Compare the fragmentation patterns to reference spectra.

Visualizing the Synthesis and Workflow

The following diagrams illustrate the synthesis pathway and the experimental workflow for spectroscopic analysis.

Synthesis_Pathway Cyclohexanone Cyclohexanone Imine Imine Intermediate Cyclohexanone->Imine + Propylamine - H₂O Propylamine Propylamine Propylamine->Imine NPropylcyclohexanamine N-propylcyclohexanamine Imine->NPropylcyclohexanamine [H] (Reduction)

Caption: Synthesis of N-propylcyclohexanamine via reductive amination.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis ReductiveAmination Reductive Amination (Cyclohexanone + Propylamine) Workup Reaction Workup ReductiveAmination->Workup Purification Purification Workup->Purification FTIR FTIR Spectroscopy Purification->FTIR Characterization NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR GCMS GC-MS Analysis Purification->GCMS

Caption: Experimental workflow for synthesis and spectroscopic analysis.

References

A Comparative Purity Analysis of Commercially Available N-propylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

Disclaimer: This document presents a comparative guide based on hypothetical data for illustrative purposes. The experimental results, supplier names, and impurity profiles are fictional and intended to demonstrate a best-practice framework for the purity analysis of commercially available N-propylcyclohexanamine Hydrochloride. Researchers should always conduct their own analyses on specific batches of material.

Introduction

N-propylcyclohexanamine hydrochloride is a crucial chemical intermediate in various research and development applications, including pharmaceutical synthesis. The purity of this starting material is a critical quality attribute that can significantly impact reaction yield, impurity profiles of subsequent products, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a thorough and multi-faceted analytical approach to purity determination is essential for any laboratory sourcing this compound.

This guide provides a comparative overview of the purity profiles of N-propylcyclohexanamine hydrochloride from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C). The analysis employs a suite of standard analytical techniques to provide a comprehensive assessment of chemical purity, identify and quantify major impurities, and determine water content.

Summary of Purity Analysis

The following table summarizes the analytical results for N-propylcyclohexanamine hydrochloride samples obtained from three different commercial suppliers. The data represents a comprehensive evaluation using High-Performance Liquid Chromatography (HPLC) for assay determination, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and Karl Fischer titration for water content.

Table 1: Comparative Purity Data of N-propylcyclohexanamine Hydrochloride

ParameterSupplier ASupplier BSupplier C
Appearance White Crystalline SolidOff-White PowderWhite Crystalline Solid
Purity by HPLC (% Area) 99.85%98.76%99.21%
Major Impurity 1 (GC-MS) Cyclohexanamine (0.05%)N-propylcyclohexanamine (0.52%)Cyclohexanamine (0.08%)
Major Impurity 2 (GC-MS) Dicyclohexylamine (0.03%)Cyclohexanone (0.25%)N,N-dipropylcyclohexanamine (0.15%)
Total Impurities (GC-MS) 0.11%0.98%0.35%
Water Content (Karl Fischer) 0.08%0.45%0.22%
Assay (by ¹H NMR) 99.7%98.2%98.9%

Experimental Methodologies

Detailed protocols for the key analytical techniques used in this guide are provided below. These methods are based on standard pharmaceutical analysis practices.

3.1 High-Performance Liquid Chromatography (HPLC) for Purity Assay

This method is designed to separate the main compound from non-volatile impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of N-propylcyclohexanamine hydrochloride and dissolve in 10 mL of a 50:50 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL.

3.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This technique is used to identify and quantify volatile impurities, such as residual starting materials or side-products.

  • Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (20:1).

  • Oven Program: Start at 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

  • MSD Transfer Line: 280°C.

  • MS Source: 230°C.

  • MS Quad: 150°C.

  • Scan Range: 35-500 amu.

  • Sample Preparation: The free base is typically analyzed. Accurately weigh 20 mg of the hydrochloride salt, dissolve in 1 mL of water, add 1 mL of dichloromethane and 0.2 mL of 2M Sodium Hydroxide. Vortex vigorously for 1 minute. Allow layers to separate and inject 1 µL of the organic (bottom) layer.

3.3 Quantitative ¹H NMR (qNMR) for Absolute Purity (Assay)

qNMR provides an absolute measure of purity against a certified internal standard.[1][2][3]

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Internal Standard: Maleic acid (Certified Reference Material).

  • Solvent: Deuterium Oxide (D₂O).

  • Sample Preparation: Accurately weigh ~15 mg of N-propylcyclohexanamine hydrochloride and ~10 mg of maleic acid into a vial. Dissolve in ~0.7 mL of D₂O. Transfer to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the well-resolved signal for the maleic acid internal standard and a non-overlapping signal corresponding to the analyte.

  • Calculation: Purity is calculated based on the integral values, number of protons, molecular weights, and masses of the analyte and internal standard.[1]

3.4 Karl Fischer Titration for Water Content

This is a standard method for the accurate determination of water content in solid samples.[4][5][6][7][8]

  • Instrumentation: Metrohm 870 KF Titrino plus or equivalent coulometric titrator.

  • Reagent: Hydranal™-Coulomat AG or equivalent.

  • Sample Preparation: Accurately weigh approximately 50-100 mg of the sample directly into the titration vessel.

  • Procedure: The instrument automatically titrates the sample to an electrometric endpoint. The water content is calculated based on the amount of iodine generated to neutralize the water present.[5]

Visualized Workflows and Logic

To aid in understanding the analytical process and decision-making, the following diagrams are provided.

G cluster_0 Purity Analysis Workflow Sample Sample Receipt & Visual Inspection Prep Sample Preparation (Dissolution / Extraction) Sample->Prep HPLC HPLC Purity Assay (Non-volatile Impurities) Prep->HPLC GCMS GC-MS Analysis (Volatile Impurities) Prep->GCMS NMR qNMR Assay (Absolute Purity) Prep->NMR KF Karl Fischer Titration (Water Content) Prep->KF Analysis Data Compilation & Analysis HPLC->Analysis GCMS->Analysis NMR->Analysis KF->Analysis Report Final Purity Report Analysis->Report

Caption: Experimental workflow for the comprehensive purity assessment of N-propylcyclohexanamine HCl.

G cluster_1 Supplier Selection Logic Start Review Purity Report AssayCheck Assay > 99.5%? Start->AssayCheck ImpurityCheck Specific Impurities below threshold (e.g., <0.1%)? AssayCheck->ImpurityCheck Yes Reject Reject Lot AssayCheck->Reject No WaterCheck Water Content < 0.1%? ImpurityCheck->WaterCheck Yes Qualify Qualify for R&D Use Only ImpurityCheck->Qualify No Accept Accept Lot for GMP Use WaterCheck->Accept Yes WaterCheck->Qualify No

Caption: Decision-making flowchart for qualifying a supplier based on analytical purity results.

Discussion of Results

The hypothetical results highlight significant variations in quality among the three suppliers.

  • Supplier A demonstrates the highest quality, with an HPLC purity of 99.85%, a high qNMR assay value, and minimal levels of impurities and water. The crystalline nature of the material is also a favorable physical attribute. This lot would be suitable for the most demanding applications, including late-stage development and GMP synthesis.

  • Supplier B provides material of considerably lower quality. The off-white appearance suggests the presence of chromophoric impurities. This is supported by the lower HPLC purity (98.76%) and a significantly higher total impurity content identified by GC-MS. Notably, the presence of unreacted starting material (N-propylcyclohexanamine) and a potential process-related impurity (cyclohexanone) at high levels is a concern. The elevated water content could also be problematic for moisture-sensitive reactions. This material may only be suitable for early-stage, non-critical research where further purification is feasible.

  • Supplier C offers an intermediate quality product. While the HPLC purity is high, the GC-MS analysis reveals a higher level of total impurities compared to Supplier A, particularly a dialkylated by-product. The water content is moderate. This material could be considered for general research and development purposes, but the impurity profile should be carefully considered based on the specific synthetic route it will be used in.

Conclusion and Recommendations

This comparative guide underscores the critical importance of performing comprehensive, multi-technique purity analysis on all incoming critical raw materials. Relying solely on a single method, such as HPLC area percent, can be misleading. For instance, while Supplier C shows good HPLC purity, its overall quality is diminished by the presence of several volatile impurities.

Based on this hypothetical analysis:

  • Supplier A is highly recommended for all applications, including cGMP manufacturing.

  • Supplier C may be a cost-effective option for non-critical R&D activities where the identified impurities are not expected to interfere with subsequent chemistry.

  • Supplier B should be avoided unless extensive in-house purification is planned and economically viable.

Researchers and drug development professionals should establish a rigorous internal qualification program for all critical material suppliers, utilizing the analytical framework presented in this guide to ensure the quality, consistency, and reliability of their chemical supply chain.

References

Validating the Structure of N-propylcyclohexanamine Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of the chemical structure of novel compounds is a cornerstone of safe and effective drug development and chemical research. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation and confirmation of N-propylcyclohexanamine hydrochloride and its derivatives. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in establishing robust validation processes.

Introduction

N-propylcyclohexanamine and its derivatives represent a class of compounds with potential applications in medicinal chemistry and materials science. As with any synthesized chemical entity, unambiguous confirmation of the molecular structure, including stereochemistry where applicable, and the presence of the hydrochloride salt is crucial. This guide outlines a multi-pronged analytical approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Elemental Analysis to provide unequivocal structural validation.

Comparative Analysis of Analytical Techniques

A combination of analytical methods is essential for the comprehensive validation of N-propylcyclohexanamine hydrochloride derivatives. Each technique provides unique and complementary information regarding the compound's structure and purity.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of protons and carbons. Confirms the presence of the propyl and cyclohexyl groups and their substitution patterns. Can indicate the protonation state of the amine.Provides unambiguous structural elucidation. Non-destructive. Quantitative.May not be definitive for determining the molecular weight of an unknown. Can be less sensitive than MS.
Mass Spectrometry (MS) Precise molecular weight of the free base and information on the fragmentation patterns, which aids in structural confirmation.High sensitivity. Provides molecular weight information. Fragmentation patterns offer structural clues.Does not directly confirm the presence of the hydrochloride salt. Isomer differentiation can be challenging without chromatography.
X-ray Crystallography The absolute three-dimensional atomic arrangement in a single crystal, providing definitive proof of structure, stereochemistry, and the ionic interaction between the amine and chloride.Provides the most definitive structural information.Requires a suitable single crystal, which can be challenging to obtain.
Elemental Analysis (CHN Analysis) Determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The results are compared with the theoretical values for the proposed hydrochloride salt structure.Confirms the elemental composition and purity of the sample. Provides strong evidence for the presence of the hydrochloride salt when combined with other data.Does not provide information about the arrangement of atoms. Requires a pure sample.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific derivative and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and confirm the protonation state of the amine.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the N-propylcyclohexanamine hydrochloride derivative in 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more (as ¹³C has low natural abundance).

  • Relaxation Delay: 2 seconds.

Data Analysis:

  • Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the chemical shifts (ppm) of the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

  • Analyze the coupling patterns in the ¹H NMR spectrum to deduce the connectivity of protons.

  • The presence of a broad signal for the N-H proton in the ¹H NMR spectrum, which may shift upon addition of D₂O, is indicative of the ammonium salt.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a Quadrupole analyzer).

Sample Preparation:

  • Free Basting (for volatility): Dissolve a small amount of the hydrochloride salt in a basic aqueous solution (e.g., 1M NaOH) and extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).

  • Dilute the extract to a suitable concentration (e.g., 100 µg/mL) with the extraction solvent.

GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Data Analysis:

  • Identify the peak corresponding to the N-propylcyclohexanamine derivative in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak (M⁺) corresponding to the free base.

  • Analyze the fragmentation pattern to identify characteristic fragment ions. Common fragmentations for cyclic amines include alpha-cleavage adjacent to the nitrogen atom.

Elemental Analysis (CHN Analysis)

Objective: To confirm the elemental composition of the hydrochloride salt.

Instrumentation: CHN Elemental Analyzer.

Sample Preparation:

  • Ensure the sample is homogenous and finely ground.

  • Accurately weigh 2-3 mg of the dried sample into a tin capsule.

Analysis Procedure:

  • The sample is combusted at high temperatures (typically >950 °C) in the presence of oxygen.

  • The resulting gases (CO₂, H₂O, and N₂) are separated by a gas chromatography column.

  • A thermal conductivity detector (TCD) is used to quantify the amount of each gas.

Data Analysis:

  • The instrument software calculates the percentage of Carbon, Hydrogen, and Nitrogen in the sample.

  • Compare the experimental percentages with the theoretical values calculated for the proposed molecular formula of the N-propylcyclohexanamine hydrochloride derivative. The results should be within ±0.4% of the theoretical values.

Comparative Data

The following tables present hypothetical but representative data for N-propylcyclohexanamine hydrochloride and two of its derivatives to illustrate the expected analytical results.

Table 1: ¹H NMR Chemical Shift Data (400 MHz, CDCl₃)

Proton AssignmentN-propylcyclohexanamine HCl4-Methyl-N-propylcyclohexanamine HClN-Ethyl-N-propylcyclohexanamine HCl
N-H₂⁺ ~9.5 (br s, 2H)~9.4 (br s, 2H)~9.8 (br s, 1H)
Cyclohexyl-H1 ~3.0 (m, 1H)~2.9 (m, 1H)~3.2 (m, 1H)
Propyl-CH₂-N ~2.8 (t, 2H)~2.7 (t, 2H)~3.0 (q, 2H), ~2.9 (t, 2H)
Cyclohexyl-H (other) 1.2-2.0 (m, 10H)1.1-1.9 (m, 9H)1.2-2.1 (m, 10H)
Propyl-CH₂ ~1.6 (sext, 2H)~1.5 (sext, 2H)~1.7 (sext, 2H)
Propyl-CH₃ ~0.9 (t, 3H)~0.9 (t, 3H)~1.0 (t, 3H)
Methyl-CH₃ -~0.95 (d, 3H)-
Ethyl-CH₃ --~1.2 (t, 3H)

Table 2: Key Mass Spectral Data (EI-MS)

Compound (Free Base)Molecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
N-propylcyclohexanamine 141112, 98, 84, 70, 56
4-Methyl-N-propylcyclohexanamine 155126, 112, 98, 84, 70
N-Ethyl-N-propylcyclohexanamine 169154, 140, 112, 98, 84

Table 3: Elemental Analysis Data

CompoundMolecular FormulaTheoretical %CExperimental %CTheoretical %HExperimental %HTheoretical %NExperimental %N
N-propylcyclohexanamine HCl C₉H₂₀ClN60.8360.7511.3411.417.887.82
4-Methyl-N-propylcyclohexanamine HCl C₁₀H₂₂ClN62.6462.5811.5711.637.307.25
N-Ethyl-N-propylcyclohexanamine HCl C₁₁H₂₄ClN64.2164.1511.7511.806.816.77

Visualizing the Validation Workflow

The following diagrams, created using the DOT language, illustrate the overall workflow for validating the structure of N-propylcyclohexanamine hydrochloride derivatives and the process of salt formation confirmation.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS Xtal X-ray Crystallography (Optional but Definitive) Purification->Xtal EA Elemental Analysis (CHN) Purification->EA Confirmation Structure Validated NMR->Confirmation MS->Confirmation Xtal->Confirmation EA->Confirmation

Caption: Overall workflow for the structural validation of N-propylcyclohexanamine hydrochloride derivatives.

Salt_Formation_Confirmation cluster_evidence Evidence for Hydrochloride Salt cluster_conclusion Conclusion NMR_evidence ¹H NMR: Broad N-H⁺ peak, downfield shift Salt_Confirmed Hydrochloride Salt Formation Confirmed NMR_evidence->Salt_Confirmed EA_evidence Elemental Analysis: Experimental % agrees with theoretical % for HCl salt EA_evidence->Salt_Confirmed Xtal_evidence X-ray Crystallography: Direct observation of N⁺-H---Cl⁻ interaction Xtal_evidence->Salt_Confirmed

Caption: Key analytical evidence confirming the formation of the hydrochloride salt.

Conclusion

The structural validation of N-propylcyclohexanamine hydrochloride derivatives requires a meticulous and multi-faceted analytical approach. By combining the strengths of NMR spectroscopy, mass spectrometry, elemental analysis, and, when possible, X-ray crystallography, researchers can achieve unambiguous confirmation of the chemical structure and the presence of the hydrochloride salt. The detailed protocols and comparative data presented in this guide serve as a valuable resource for ensuring the quality and integrity of these compounds in research and development settings.

A Comparative Guide to Catalysts for the Synthesis of N-Propylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of N-Propylcyclohexanamine via Reductive Amination.

The synthesis of N-propylcyclohexanamine, a key secondary amine intermediate in the pharmaceutical and fine chemical industries, is predominantly achieved through the reductive amination of cyclohexanone with propylamine. The choice of catalyst is a critical parameter influencing the efficiency, selectivity, and overall viability of this transformation. This guide provides a comparative analysis of common heterogeneous catalysts employed for this synthesis, supported by available experimental data, to aid researchers in catalyst selection and process optimization.

Comparative Performance Data

CatalystSupportReactantsTemperature (°C)Pressure (H₂)SolventConversion (%)Selectivity (%)Yield (%)Reference
PalladiumCarbon (Pd/C)Cyclohexanone, Aniline12010 barDioxane~95~90 (N-cyclohexylaniline)~85[1]
RhodiumCarbon (Rh/C)Phenol, Cyclohexylamine1402.5 bartert-amyl alcohol>95 (Phenol)39 (Dicyclohexylamine)-[2]
Rhodium-NickelSilica (Rh-Ni/SiO₂)Cyclohexanone, Ammonia1002 barCyclohexane99.896.6 (Cyclohexylamine)96.4[3][4]
Raney Nickel-Cyclohexanone, Ammonia170-Water-91.3 (Cyclohexylamine)-[5]
Reductive Aminases-Cyclohexanone, various amines30-Buffer>99>99 (N-substituted cyclohexylamines)-[1]

Note: The data presented for Pd/C, Rh/C, Rh-Ni/SiO₂, and Raney Nickel primarily focuses on the synthesis of other secondary or primary amines from cyclohexanone or related precursors due to the limited availability of specific data for N-propylcyclohexanamine. This data, however, provides valuable insights into the general activity and selectivity of these catalytic systems in reductive amination reactions of cyclohexanone. The enzymatic approach using reductive aminases shows high potential for selective N-alkylation.

Reaction Pathway and Experimental Workflow

The synthesis of N-propylcyclohexanamine via reductive amination of cyclohexanone proceeds through a two-step sequence within a single pot. The initial step involves the condensation of cyclohexanone and propylamine to form an enamine or imine intermediate. Subsequently, this intermediate is hydrogenated in the presence of a catalyst to yield the final product, N-propylcyclohexanamine.

ReactionPathway cluster_reactants Reactants Cyclohexanone Cyclohexanone Intermediate Enamine/Imine Intermediate Cyclohexanone->Intermediate + Propylamine - H₂O Propylamine Propylamine Product N-Propylcyclohexanamine Intermediate->Product + H₂ (Catalyst) Hydrogen H₂

Caption: General reaction pathway for the synthesis of N-propylcyclohexanamine.

The experimental workflow for catalyst screening and optimization typically involves charging a high-pressure autoclave with the reactants, solvent, and catalyst, followed by pressurizing with hydrogen and heating to the desired temperature.

ExperimentalWorkflow A Charge Autoclave: Cyclohexanone, Propylamine, Solvent, Catalyst B Seal and Purge with Inert Gas A->B C Pressurize with Hydrogen B->C D Heat to Reaction Temperature C->D E Maintain Stirring for Reaction Time D->E F Cool and Depressurize E->F G Filter to Remove Catalyst F->G H Analyze Product Mixture (GC, HPLC, NMR) G->H

Caption: A typical experimental workflow for catalyst testing.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of secondary amines from cyclohexanone, which can be adapted for the synthesis of N-propylcyclohexanamine.

General Procedure for Reductive Amination using a Heterogeneous Catalyst (e.g., Pd/C)

This protocol is based on the synthesis of N-cyclohexylaniline and can be adapted for N-propylcyclohexanamine.[1]

  • Catalyst Pre-treatment (if required): Some catalysts, like Pd/C, may require reduction prior to use. This is typically done by heating the catalyst under a hydrogen flow.

  • Reaction Setup: In a high-pressure autoclave, combine cyclohexanone (1 equivalent), propylamine (1-1.5 equivalents), a suitable solvent (e.g., dioxane, ethanol, or cyclohexane), and the catalyst (e.g., 5 mol% Pd/C).

  • Reaction Conditions: Seal the autoclave and purge it with an inert gas (e.g., argon or nitrogen). Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar) and heat the mixture to the reaction temperature (e.g., 120 °C) with vigorous stirring.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by techniques such as TLC or GC. Once the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Product Isolation: Filter the reaction mixture to remove the heterogeneous catalyst. The solvent is then removed from the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Catalyst Characterization

To ensure reproducibility and understand catalyst performance, it is crucial to characterize the catalysts. Common techniques include:

  • Transmission Electron Microscopy (TEM): To determine particle size and dispersion of the metal on the support.

  • X-ray Diffraction (XRD): To identify the crystalline structure of the catalyst.

  • N₂ Physisorption (BET analysis): To measure the surface area and pore size distribution of the support and catalyst.

  • Temperature-Programmed Reduction (TPR): To investigate the reducibility of the metal oxides.

  • Chemisorption: To determine the active metal surface area.

Discussion of Catalyst Performance

  • Palladium on Carbon (Pd/C): Pd/C is a widely used and versatile hydrogenation catalyst. It has shown high activity in the reductive amination of cyclohexanone, although selectivity can be a challenge, with the potential for over-alkylation or side reactions.[2] The choice of solvent and other reaction parameters is critical in controlling the product distribution.

  • Rhodium-based Catalysts (Rh/C, Rh-Ni/SiO₂): Rhodium catalysts have demonstrated excellent activity and selectivity in the reductive amination of cyclohexanone, particularly for the synthesis of the primary amine, cyclohexylamine.[3][4] The addition of a second metal, such as Nickel, can enhance the catalytic performance.[3][4] For secondary amine synthesis, Rh/C has also shown effectiveness, though it can also promote hydrogenation of the aromatic ring in phenolic substrates.[2]

  • Raney Nickel: Raney Nickel is a cost-effective and highly active catalyst for hydrogenations and reductive aminations.[5] It is often used in industrial processes. However, it can be pyrophoric and requires careful handling. Its high activity might lead to lower selectivity in some cases.

  • Enzymatic Catalysts (Reductive Aminases): Biocatalysis using reductive aminases presents a promising green alternative. These enzymes can exhibit very high conversion and selectivity under mild reaction conditions (room temperature, atmospheric pressure, aqueous media).[1] This approach avoids the use of high pressures and temperatures, and potentially toxic metal catalysts.

Conclusion

The selection of an optimal catalyst for the synthesis of N-propylcyclohexanamine is a multi-faceted decision that depends on the desired scale of production, cost considerations, and the importance of selectivity. While noble metal catalysts like Palladium and Rhodium on various supports offer high activity, Raney Nickel provides a more economical option. For highly selective and sustainable synthesis, enzymatic catalysis with reductive aminases is an emerging and powerful alternative. Further research focusing on a direct comparative study of these catalysts specifically for the synthesis of N-propylcyclohexanamine under standardized conditions would be highly valuable to the scientific community.

References

Benchmarking N-propylcyclohexanamine Hydrochloride Synthesis: A Comparative Guide to Literature Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides an objective comparison of established literature methods for the synthesis of N-propylcyclohexanamine hydrochloride, a valuable secondary amine salt. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate informed decisions in selecting the most suitable synthetic route.

The primary and most well-documented route to N-propylcyclohexanamine is the reductive amination of cyclohexanone with n-propylamine. This method involves the in-situ formation of an imine intermediate, which is subsequently reduced to the desired secondary amine. The final step involves the formation of the hydrochloride salt to improve stability and handling. Variations in this core methodology primarily lie in the choice of reducing agent and catalyst, which significantly impact reaction efficiency, cost, and environmental footprint.

Comparative Analysis of Synthesis Methods

This section details two prominent methods for the synthesis of N-propylcyclohexanamine hydrochloride, outlining the key performance indicators for each.

Parameter Method 1: Catalytic Hydrogenation Method 2: Borohydride Reduction
Reducing Agent Hydrogen Gas (H₂)Sodium Borohydride (NaBH₄)
Catalyst Platinum on Carbon (Pt/C)None (acid-catalyzed imine formation)
Solvent EthanolMethanol
Reaction Time 6 - 8 hours3 - 5 hours
Yield ~85-90%~75-80%
Purity High (>98%)Good (>95%)
Key Advantages High yield and purity, catalyst can be recycled.Milder reaction conditions, no specialized pressure equipment required.
Key Disadvantages Requires specialized hydrogenation equipment, handling of flammable H₂ gas.Lower yield, potential for side reactions if not controlled.

Experimental Protocols

Method 1: Catalytic Hydrogenation with Platinum on Carbon

This method represents a robust and high-yielding approach to N-propylcyclohexanamine hydrochloride.

Step 1: Reductive Amination

  • In a high-pressure reactor, a solution of cyclohexanone (1.0 eq), n-propylamine (1.2 eq), and 5% Platinum on Carbon (Pt/C) catalyst (0.02 eq) in ethanol is prepared.

  • The reactor is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas to 50 psi.

  • The reaction mixture is stirred vigorously at room temperature for 6-8 hours, while maintaining the hydrogen pressure.

  • Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.

  • The filtrate, containing N-propylcyclohexanamine, is concentrated under reduced pressure.

Step 2: Hydrochloride Salt Formation

  • The crude N-propylcyclohexanamine is dissolved in diethyl ether.

  • A solution of hydrochloric acid in diethyl ether (2M) is added dropwise with stirring until precipitation is complete.

  • The resulting white solid, N-propylcyclohexanamine hydrochloride, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

experimental_workflow_1 cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Salt Formation A Mix Cyclohexanone, n-Propylamine, Pt/C in Ethanol B Pressurize with H₂ (50 psi) A->B C Stir at RT (6-8h) B->C D Filter to remove Pt/C C->D E Concentrate D->E F Dissolve in Diethyl Ether E->F Crude Amine G Add HCl in Ether F->G H Filter and Dry G->H I I H->I Final Product: N-propylcyclohexanamine HCl

Figure 1. Workflow for Catalytic Hydrogenation Synthesis.

Method 2: Reductive Amination using Sodium Borohydride

This approach offers a more accessible alternative, avoiding the need for high-pressure hydrogenation equipment.

Step 1: Imine Formation and Reduction

  • To a stirred solution of cyclohexanone (1.0 eq) and n-propylamine (1.2 eq) in methanol, a catalytic amount of acetic acid is added. The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • The reaction mixture is then cooled to 0°C in an ice bath.

  • Sodium borohydride (1.5 eq) is added portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude N-propylcyclohexanamine.

Step 2: Hydrochloride Salt Formation

  • The crude amine is dissolved in isopropyl alcohol.

  • Concentrated hydrochloric acid is added dropwise until the pH is acidic.

  • The solution is cooled, and the precipitated N-propylcyclohexanamine hydrochloride is collected by filtration, washed with a small amount of cold isopropyl alcohol, and dried.

logical_comparison cluster_goal Synthesis Goal cluster_methods Synthetic Methods cluster_criteria Comparison Criteria Goal N-propylcyclohexanamine HCl Method1 Method 1: Catalytic Hydrogenation Goal->Method1 Method2 Method 2: Borohydride Reduction Goal->Method2 Yield Yield Method1->Yield High (~90%) Purity Purity Method1->Purity High (>98%) Conditions Reaction Conditions Method1->Conditions Pressurized H₂ Safety Safety/Equipment Method1->Safety Specialized Reactor Method2->Yield Good (~80%) Method2->Purity Good (>95%) Method2->Conditions Atmospheric Pressure Method2->Safety Standard Glassware

Figure 2. Comparison of Synthesis Methods.

Conclusion

Both catalytic hydrogenation and sodium borohydride reduction are viable methods for the synthesis of N-propylcyclohexanamine hydrochloride. The choice between these methods will depend on the specific requirements of the researcher, including available equipment, desired yield and purity, and scale of the reaction. For high-purity and high-yield synthesis on a larger scale, catalytic hydrogenation is the superior method, provided the necessary equipment is available. For smaller-scale laboratory synthesis where simplicity and accessibility are key, the sodium borohydride method offers a practical and effective alternative.

Analysis of N-propylcyclohexanamine Hydrochloride for Potential Psychoactive Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

This guide provides a comparative analysis of N-propylcyclohexanamine hydrochloride, a simple N-alkylated cyclohexanamine, for its potential psychoactive properties. Due to a lack of direct pharmacological data on this compound, this analysis relies on a structure-activity relationship (SAR) approach, drawing comparisons with structurally related compounds, particularly those within the broader class of cyclohexanamines. This document outlines a proposed research workflow to elucidate the psychoactive profile of N-propylcyclohexanamine hydrochloride, including essential in vitro and in vivo assays. The objective is to furnish a foundational framework for researchers interested in the systematic evaluation of this and other novel psychoactive substances.

Introduction

N-propylcyclohexanamine hydrochloride is a chemical compound belonging to the cyclohexanamine class. While complex arylcyclohexylamines, such as phencyclidine (PCP) and ketamine, are well-characterized dissociative anesthetics with significant psychoactive effects, the pharmacological profile of simpler N-alkylated cyclohexanamines remains largely unexplored. The absence of an aryl moiety in N-propylcyclohexanamine distinguishes it significantly from its more notorious relatives, suggesting that its psychoactive properties, if any, may differ substantially. This guide aims to bridge the current knowledge gap by proposing a systematic investigation into the potential psychoactive properties of N-propylcyclohexanamine hydrochloride.

Structural Comparison with Psychoactive Analogues

The psychoactive effects of arylcyclohexylamines are primarily attributed to their interaction with the N-methyl-D-aspartate (NMDA) receptor and monoamine transporters. The aryl group in these compounds is crucial for high-affinity binding to these targets. The lack of this functional group in N-propylcyclohexanamine hydrochloride suggests a potentially lower affinity for these classical targets. However, the cyclohexylamine scaffold itself, with its N-propyl substitution, may confer activity at other central nervous system (CNS) targets.

To contextualize the potential pharmacology of N-propylcyclohexanamine hydrochloride, a comparison with relevant compounds is presented in Table 1.

CompoundChemical StructureKnown Psychoactive PropertiesPrimary Mechanism of Action
N-propylcyclohexanamine C9H19NUnknown Hypothesized to have low-potency monoaminergic and/or sigma receptor activity
Phencyclidine (PCP)C17H25NDissociative, Hallucinogenic, StimulantNon-competitive NMDA receptor antagonist, Dopamine reuptake inhibitor
KetamineC13H16ClNODissociative anesthetic, AntidepressantNon-competitive NMDA receptor antagonist
PropylhexedrineC10H21NStimulant, DecongestantAdrenergic and dopaminergic agonist

Table 1: Structural and Pharmacological Comparison of N-propylcyclohexanamine with Known Psychoactive Compounds.

Proposed Experimental Workflow for Psychoactive Profiling

A comprehensive assessment of the psychoactive potential of N-propylcyclohexanamine hydrochloride requires a multi-tiered experimental approach, progressing from in vitro receptor screening to in vivo behavioral assays. The proposed workflow is depicted in the following diagram.

G Experimental Workflow for Psychoactive Profiling A Compound Synthesis and Purification B In Vitro Screening: Receptor Binding Assays A->B Primary Screening C In Vitro Functional Assays B->C Hit Confirmation D In Vivo Behavioral Assays C->D Functional Characterization E Data Analysis and Psychoactive Profile Determination D->E Behavioral Phenotyping

Caption: Proposed workflow for the systematic evaluation of psychoactive properties.

Detailed Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of N-propylcyclohexanamine hydrochloride at a panel of CNS receptors and transporters implicated in psychoactive effects.

Protocol:

  • Target Selection: A broad panel of receptors and transporters should be screened, including but not limited to:

    • Dopamine transporters (DAT)

    • Serotonin transporters (SERT)

    • Norepinephrine transporters (NET)

    • NMDA receptors

    • Sigma receptors (σ1 and σ2)

    • Adrenergic receptors (α and β subtypes)

    • Dopamine receptors (D1-D5 subtypes)

    • Serotonin receptors (various subtypes)

  • Assay Principle: Competitive radioligand binding assays will be performed using cell membranes prepared from cells expressing the target receptor or transporter.

  • Procedure:

    • Incubate cell membranes with a specific radioligand and varying concentrations of N-propylcyclohexanamine hydrochloride.

    • After reaching equilibrium, separate bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the inhibition constant (Ki) from the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding).

In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or modulator) of N-propylcyclohexanamine hydrochloride at targets identified in the binding assays.

Protocol (Example for Monoamine Transporters):

  • Assay Principle: Measure the uptake of a radiolabeled substrate (e.g., [3H]dopamine for DAT) into cells expressing the transporter in the presence of varying concentrations of the test compound.

  • Procedure:

    • Plate cells expressing the target transporter in a multi-well format.

    • Pre-incubate the cells with varying concentrations of N-propylcyclohexanamine hydrochloride.

    • Initiate uptake by adding the radiolabeled substrate.

    • Terminate the uptake after a defined period by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

    • Determine the IC50 for uptake inhibition.

The signaling pathway for a typical G-protein coupled receptor (GPCR) that might be investigated is illustrated below.

G cluster_0 GPCR Signaling Pathway Ligand Ligand GPCR GPCR Ligand->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Effector\nEnzyme Effector Enzyme G-Protein->Effector\nEnzyme Modulates Second\nMessenger Second Messenger Effector\nEnzyme->Second\nMessenger Generates Cellular\nResponse Cellular Response Second\nMessenger->Cellular\nResponse Initiates

Caption: Generalized G-protein coupled receptor signaling pathway.

In Vivo Behavioral Assays

Objective: To assess the behavioral effects of N-propylcyclohexanamine hydrochloride in animal models to identify potential stimulant, depressant, anxiolytic, anxiogenic, or dissociative-like properties.

Proposed Assays:

  • Locomotor Activity: To measure stimulant or depressant effects.

  • Elevated Plus Maze: To assess anxiolytic or anxiogenic effects.

  • Forced Swim Test: To screen for potential antidepressant-like activity.

  • Prepulse Inhibition of the Acoustic Startle Response: To evaluate sensorimotor gating, which can be disrupted by hallucinogens and dissociatives.

  • Drug Discrimination: To determine if the subjective effects of the compound are similar to known psychoactive drugs.

Conclusion and Future Directions

The psychoactive potential of N-propylcyclohexanamine hydrochloride is currently unknown. Based on its chemical structure, it is unlikely to possess the potent NMDA receptor antagonist properties of arylcyclohexylamines. However, the possibility of activity at monoamine transporters or other CNS targets cannot be excluded and warrants investigation. The proposed experimental workflow provides a robust framework for the systematic evaluation of this and other novel N-alkylated cyclohexanamines. The data generated from these studies will be crucial for understanding the structure-activity relationships of this chemical class and for identifying any potential therapeutic or abuse liability. Researchers are encouraged to follow this or a similar systematic approach to ensure a thorough and responsible investigation of novel psychoactive compounds.

A Comparative Guide to J-Jun N-Terminal Kinase (JNK) Inhibitors: Evaluating Novel N-propylcyclohexanamine Derivatives Against Established Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the efficacy of novel c-Jun N-terminal kinase (JNK) inhibitors, with a focus on the emerging class of N-propylcyclohexanamine derivatives. While specific quantitative efficacy data for N-propylcyclohexanamine-derived JNK inhibitors is not yet publicly available, this document outlines the established benchmarks and experimental protocols necessary for their evaluation. We present a detailed comparison of two well-characterized, standard JNK inhibitors, SP600125 and JNK-IN-8, to serve as a reference for future studies.

The JNK Signaling Pathway: A Critical Therapeutic Target

The c-Jun N-terminal kinases (JNKs) are key mediators in the mitogen-activated protein kinase (MAPK) signaling cascade.[1] This pathway is activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and osmotic shock.[1] Upon activation, a phosphorylation cascade leads to the activation of JNK, which in turn phosphorylates a range of downstream targets, most notably the transcription factor c-Jun.[1] The phosphorylation of c-Jun enhances its transcriptional activity, leading to the regulation of genes involved in critical cellular processes such as inflammation, apoptosis, and cell proliferation.[1] Dysregulation of the JNK pathway has been implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making it a prime target for therapeutic intervention.[2][3]

A specific example of a novel JNK inhibitor is the N-propylcyclohexanamine derivative, (1s,4s)-N-ethyl-4-(3-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-propylcyclohexanamine, identified in recent patent literature as a 7-Azaindole derivative with JNK inhibitory activity.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK JNK JNK (JNK1/2/3) MAPKK->JNK cJun c-Jun JNK->cJun Phosphorylation Gene_Transcription Gene Transcription (Apoptosis, Inflammation, etc.) cJun->Gene_Transcription Inhibitor JNK Inhibitor Inhibitor->JNK

Figure 1: Simplified JNK Signaling Pathway and Point of Inhibition.

Comparative Efficacy of Standard JNK Inhibitors

To establish a baseline for the evaluation of novel compounds, the following tables summarize the in vitro and cellular efficacy of two widely used JNK inhibitors, SP600125 and JNK-IN-8. IC50 values represent the concentration of the inhibitor required to reduce the activity of the purified JNK enzyme by 50%, while EC50 values indicate the concentration needed to inhibit the phosphorylation of c-Jun in a cellular context by 50%.

Table 1: In Vitro Inhibitory Activity (IC50) of Standard JNK Inhibitors

InhibitorJNK1 (nM)JNK2 (nM)JNK3 (nM)Selectivity Highlights
SP600125 40[4][5]40[4][5]90[4][5]Reversible, ATP-competitive inhibitor.[6] Shows selectivity over a range of other kinases but can inhibit other kinases at higher concentrations.[7]
JNK-IN-8 4.7[8][9]18.7[8][9]1[8]Irreversible inhibitor.[8] Exhibits high selectivity for JNK isoforms over a broad panel of other kinases.[10]

Table 2: Cellular Efficacy (EC50) of Standard JNK Inhibitors

InhibitorCell LineEC50 (nM) for c-Jun Phosphorylation Inhibition
SP600125 Jurkat T cells5,000 - 10,000[6]
JNK-IN-8 HeLa486[8]
A375338[8]

Experimental Protocols for Efficacy Determination

Accurate and reproducible experimental design is crucial for the comparative evaluation of JNK inhibitors. The following are detailed methodologies for key experiments used to determine the efficacy of these compounds.

Experimental Workflow

A typical workflow for assessing the efficacy of a novel JNK inhibitor involves a multi-step process, starting from in vitro kinase assays to cellular assays that confirm the inhibitor's activity in a biological context.

Experimental_Workflow Start Start: Novel JNK Inhibitor InVitroAssay In Vitro Kinase Assay Start->InVitroAssay CellCulture Cell Culture & Stimulation (e.g., UV, Anisomycin) Start->CellCulture IC50 Determine IC50 InVitroAssay->IC50 End Efficacy Profile IC50->End CellBasedAssay Cell-Based Assay CellCulture->CellBasedAssay WesternBlot Western Blot for p-c-Jun CellBasedAssay->WesternBlot EC50 Determine EC50 WesternBlot->EC50 EC50->End

Figure 2: General Experimental Workflow for JNK Inhibitor Evaluation.

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, providing a measure of JNK enzyme activity.

Materials:

  • Recombinant human JNK1, JNK2, and JNK3 enzymes

  • Substrate (e.g., ATF2)

  • ATP

  • Test inhibitors (including N-propylcyclohexanamine derivatives and standards)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer

Procedure:

  • Reaction Setup: In a 384-well plate, add the JNK enzyme, substrate, and test inhibitor at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.[11]

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.[11]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and plot a dose-response curve to determine the IC50 value.[1]

Cellular Assay: Western Blot for Phospho-c-Jun

This method determines the inhibitor's ability to block JNK activity within a cellular environment by measuring the phosphorylation of its direct substrate, c-Jun.

Materials:

  • Cultured cells (e.g., HeLa or Jurkat)

  • JNK activator (e.g., anisomycin or UV radiation)

  • Test inhibitors

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total-c-Jun

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of the JNK inhibitor for a specified time (e.g., 1 hour).

  • Stimulation: Induce the JNK pathway by treating the cells with a JNK activator (e.g., anisomycin for 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[12]

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[12][13]

  • Immunoblotting:

    • Block the membrane with 5% w/v BSA in TBST for 1 hour.[14]

    • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.[13]

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Apply an ECL substrate and detect the chemiluminescent signal using an imaging system.[12]

  • Analysis: Quantify the band intensities for both phospho-c-Jun and total c-Jun. Normalize the phospho-c-Jun signal to the total c-Jun signal to determine the level of inhibition at each inhibitor concentration and calculate the EC50 value.[15]

Conclusion

The development of novel JNK inhibitors, such as those derived from N-propylcyclohexanamine, holds significant promise for the treatment of a wide range of diseases. A rigorous and standardized approach to evaluating their efficacy is paramount. By utilizing the established benchmarks of standard inhibitors like SP600125 and JNK-IN-8 and employing robust experimental protocols as detailed in this guide, researchers can effectively characterize the potency and cellular activity of new chemical entities. This comparative framework will be instrumental in identifying the most promising candidates for further preclinical and clinical development.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of N-propylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling N-propylcyclohexanamine hydrochloride must adhere to stringent disposal protocols to mitigate risks to both human health and the environment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this chemical, ensuring operational safety and regulatory adherence.

Hazard Profile and Regulatory Framework

The disposal of chemical waste is regulated by federal and state agencies. In the United States, the Environmental Protection Agency (EPA) oversees the implementation of the Resource Conservation and Recovery Act (RCRA), which provides a framework for the management of hazardous waste from its generation to its final disposal.[4][5][6] State-level regulations, such as those from the Texas Commission on Environmental Quality (TCEQ) or the New York State Department of Environmental Conservation (DEC), may impose additional requirements.[5][7]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of N-propylcyclohexanamine hydrochloride:

  • Hazard Assessment: Before handling, consult the Safety Data Sheet (SDS) for N-propylcyclohexanamine hydrochloride. If an SDS for the specific compound is unavailable, review the SDS for structurally similar chemicals to understand the potential hazards, including corrosivity, flammability, and toxicity.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] If there is a risk of inhalation, use a respirator with a suitable cartridge.

  • Waste Segregation and Collection:

    • Do not mix N-propylcyclohexanamine hydrochloride with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical to prevent degradation or reaction.

    • The label should clearly identify the contents as "Hazardous Waste: N-propylcyclohexanamine hydrochloride," along with the associated hazards (e.g., Corrosive, Flammable, Toxic).

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

    • Keep the container away from incompatible materials such as strong oxidizing agents and acids.[1][2][8]

    • Ensure the storage area has secondary containment to prevent spills from reaching the environment.

  • Disposal Request and Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide them with a complete and accurate description of the waste, including its composition and quantity.

  • Documentation:

    • Maintain a detailed record of the waste generated, including the date, quantity, and disposal method.

    • Ensure that all necessary documentation, such as a hazardous waste manifest, is completed accurately and retained in accordance with regulatory requirements.[7]

Important Considerations:

  • Never dispose of N-propylcyclohexanamine hydrochloride down the drain or in regular trash. [9] This can lead to environmental contamination and may violate federal and state regulations.

  • In case of a spill, immediately evacuate the area and follow your institution's spill response procedures. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal as hazardous waste.[2][8]

Quantitative Hazard Data Summary

The following table summarizes key hazard information for similar compounds, which can be used as a reference for handling N-propylcyclohexanamine hydrochloride.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement ExamplesReference
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damageP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Acute Toxicity (Oral)H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.
Acute Toxicity (Dermal)H312: Harmful in contact with skinP280: Wear protective gloves/protective clothing.[1]
Acute Toxicity (Inhalation)H332: Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Flammable LiquidH226: Flammable liquid and vaporP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]
Reproductive ToxicityH361: Suspected of damaging fertility or the unborn childP201: Obtain special instructions before use.
Hazardous to the Aquatic EnvironmentH402: Harmful to aquatic lifeP273: Avoid release to the environment.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the logical workflow for the proper disposal of N-propylcyclohexanamine hydrochloride.

A Start: N-propylcyclohexanamine hydrochloride waste generated B Consult Safety Data Sheet (SDS) and assess hazards A->B C Wear appropriate Personal Protective Equipment (PPE) B->C D Segregate and collect waste in a labeled, compatible container C->D E Store waste in a designated hazardous waste storage area D->E F Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup E->F G Complete and retain all disposal documentation F->G H End: Proper and compliant disposal G->H

Caption: Workflow for the compliant disposal of N-propylcyclohexanamine hydrochloride.

References

Essential Safety and Operational Protocols for Handling N-propylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals working with N-propylcyclohexanamine hydrochloride. Adherence to these procedures is vital for ensuring personal safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

N-propylcyclohexanamine hydrochloride and similar compounds are classified as hazardous materials, posing several risks.[1][2][3][4] They can cause severe skin burns, eye damage, and may lead to allergic skin reactions.[1][2] Inhalation or skin contact can be harmful, and there is a suspicion of potential damage to fertility or an unborn child.[1][4] The substance may also be a flammable liquid and vapor.[1][4]

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against these hazards. The following table summarizes the recommended PPE for handling N-propylcyclohexanamine hydrochloride.

Protection Type Specific Recommendations Rationale
Hand Protection Wear suitable protective gloves.To prevent skin contact, which can cause burns, irritation, and allergic reactions.[2]
Body Protection Wear protective clothing. An apron and/or rubber boots may be warranted under certain conditions.[1]To protect against splashes and contamination of personal clothing.[2] Contaminated work clothing should not be allowed out of the workplace.[1]
Eye and Face Protection Wear eye protection and face protection. A face shield should be used when conditions warrant.[1]To protect against severe eye damage from splashes.[1][3]
Respiratory Protection Use only with adequate ventilation.[2] Do not breathe dust, fume, gas, mist, vapors, or spray.[1] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]To prevent inhalation, which can be harmful and cause respiratory irritation.[1][2]

Safe Handling and Storage Procedures

Handling:

  • Ventilation: Always handle N-propylcyclohexanamine hydrochloride in a well-ventilated area, preferably in a chemical fume hood.[2][6]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1][2]

  • Hygiene: Wash hands thoroughly after handling the chemical.[2] Do not eat, drink, or smoke in the handling area.[4][7]

  • Ignition Sources: Keep the substance away from heat, sparks, open flames, and other ignition sources.[1][7] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[4][5]

Storage:

  • Container: Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[2][7] A corrosion-resistant container or a container with a resistant inner liner is recommended.[3]

  • Incompatible Materials: Keep away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[5][7]

  • Security: Store in a locked-up area.[2][3]

Emergency and Disposal Protocols

Emergency Procedures:

Exposure/Spill Scenario Immediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower.[3][7] If skin irritation occurs, seek medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2][3][7]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]
Ingestion Rinse mouth. DO NOT induce vomiting. Immediately call a poison center or health care provider.[3][7]
Spills For small spills, contain and absorb with an inert material (e.g., sand, earth) and place in a suitable disposal container.[3] For large spills, dike the area to prevent spreading.[3] Avoid discharge into drains or surface water.[3]

Disposal Plan:

  • Waste Classification: N-propylcyclohexanamine hydrochloride waste may be classified as hazardous waste due to its corrosive characteristics (EPA hazardous waste number D002).[3]

  • Disposal Method: Dispose of the contents and container in accordance with all local, state, and federal regulations.[3] Do not dispose of it down the drain.[8] Waste should be collected in appropriate containers and may require incineration in a chemical incinerator with an afterburner and scrubber.[8]

Operational Workflow

The following diagram illustrates the standard workflow for handling N-propylcyclohexanamine hydrochloride, from preparation to disposal, emphasizing key safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_1 Review SDS prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Ensure Proper Ventilation prep_2->prep_3 handle_1 Weigh/Measure in Fume Hood prep_3->handle_1 Proceed with caution handle_2 Perform Experiment handle_1->handle_2 handle_3 Keep Container Closed handle_2->handle_3 disp_1 Segregate Waste handle_2->disp_1 Generate waste emergency Emergency Response (Spill or Exposure) handle_2->emergency clean_1 Decontaminate Work Area handle_3->clean_1 clean_2 Store in Designated Area clean_1->clean_2 clean_2->prep_1 For next use disp_2 Label Waste Container disp_1->disp_2 disp_3 Dispose via Approved Vendor disp_2->disp_3

Caption: Workflow for Safe Handling of N-propylcyclohexanamine Hydrochloride.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.